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  • Product: alpha-Propylaminopentiophenone
  • CAS: 747345-91-1

Core Science & Biosynthesis

Foundational

alpha-Propylaminopentiophenone CAS 18268-15-0 chemical properties

Topic: alpha-Propylaminopentiophenone (CAS 18268-15-0): Chemical Properties, Synthesis, and Pharmacological Profiling Content Type: Technical Whitepaper Audience: Researchers, Forensic Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: alpha-Propylaminopentiophenone (CAS 18268-15-0): Chemical Properties, Synthesis, and Pharmacological Profiling Content Type: Technical Whitepaper Audience: Researchers, Forensic Scientists, and Drug Development Professionals[1]

Executive Summary

alpha-Propylaminopentiophenone (CAS 18268-15-0), commonly designated as N-propylpentedrone or N-PP , is a structural analog within the substituted cathinone class.[1][2] Chemically defined as 1-phenyl-2-(propylamino)pentan-1-one, it represents a homolog of pentedrone where the N-methyl group is substituted with an N-propyl chain.[1]

This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthetic pathways, and pharmacological profile. It is intended strictly for scientific research and forensic applications.[1] The compound acts as a psychostimulant with documented toxicity, functioning primarily through monoamine transporter inhibition.

Chemical Identity & Physicochemical Properties

The structural core of CAS 18268-15-0 consists of a phenethylamine backbone with a beta-ketone substitution (cathinone) and an alpha-alkyl chain.[1] The "pentiophenone" nomenclature indicates a five-carbon chain extending from the phenyl ring, while "alpha-propylamino" denotes the amine substitution at the chiral center.[1]

Table 1: Physicochemical Data Profile

PropertySpecification
IUPAC Name 1-phenyl-2-(propylamino)pentan-1-one
Common Synonyms N-propylpentedrone; N-PP; alpha-propylaminovalerophenone
CAS Number 18268-15-0
Molecular Formula C₁₄H₂₁NO (Free Base) / C₁₄H₂₁NO[1][2][3]·HCl (Salt)
Molecular Weight 219.33 g/mol (Base) / 255.8 g/mol (HCl Salt)
Appearance White crystalline solid (HCl salt)
UV

249 nm, 292 nm (in methanol)
Solubility (HCl Salt) Ethanol (~25 mg/mL), DMSO (~10 mg/mL), DMF (~20 mg/mL), PBS pH 7.2 (~10 mg/mL)
Lipophilicity (Predicted) LogP ~3.5 (Base) – High blood-brain barrier permeability

Structural Insight: The presence of the N-propyl group significantly increases lipophilicity compared to its methyl analog (pentedrone).[1] This modification typically alters the pharmacokinetic profile, potentially delaying metabolic clearance while enhancing distribution into lipid-rich central nervous system (CNS) tissues.[1]

Synthetic Pathways & Mechanistic Logic[1]

The synthesis of alpha-propylaminopentiophenone follows the standard "alpha-bromination/amination" paradigm used for substituted cathinones.[1] Understanding this pathway is critical for impurity profiling in forensic analysis.[1]

Precursor Selection and Reaction Logic
  • Starting Material: Valerophenone (1-phenylpentan-1-one).[1]

  • Halogenation: Bromination at the alpha-carbon is preferred over chlorination due to the better leaving group ability of bromide in the subsequent nucleophilic substitution.[1]

  • Amination: Reaction with propylamine.[1] Critical Note: An excess of amine is typically used to scavenge the HBr byproduct, or a non-nucleophilic base (e.g., triethylamine) is added.

Step-by-Step Protocol (Theoretical Research Basis)
  • Step 1: Alpha-Bromination [1]

    • Dissolve valerophenone in glacial acetic acid or dichloromethane (DCM).[1]

    • Add elemental bromine dropwise at room temperature.[1] The reaction is autocatalytic (HBr generated catalyzes enolization).[1]

    • Control Point: Maintain temperature <30°C to prevent poly-bromination.[1]

    • Result: 2-bromo-1-phenylpentan-1-one (alpha-bromovalerophenone).[1]

  • Step 2: Nucleophilic Substitution (Amination) [1]

    • Dissolve the alpha-bromo intermediate in a polar aprotic solvent (e.g., NMP) or non-polar solvent (e.g., Toluene) depending on the workup preference.[1]

    • Add n-propylamine (2.5 equivalents) slowly at 0°C.

    • Mechanism:[1][3][4][5][6] SN2 attack of the amine nitrogen on the alpha-carbon.[1]

    • Stir for 24 hours at ambient temperature.

    • Purification: Acid-base extraction.[1] The free base is an oil; conversion to HCl salt via gaseous HCl in diethyl ether yields the stable crystalline solid.

Visualization: Synthetic Workflow

SynthesisPathway Valero Valerophenone (1-phenylpentan-1-one) Intermed Intermediate: 2-bromo-1-phenylpentan-1-one Valero->Intermed Alpha-Bromination (Electrophilic Subst.) Bromine Br2 / H+ Bromine->Intermed Product Target: alpha-Propylaminopentiophenone Intermed->Product SN2 Amination Impurity Potential Impurity: Pyrazine dimers Intermed->Impurity Dimerization (Side Reaction) PropylAmine n-Propylamine (Nucleophile) PropylAmine->Product

Figure 1: Synthetic route from Valerophenone to N-propylpentedrone, highlighting the SN2 substitution mechanism and potential dimerization side products.[1][3]

Analytical Characterization

Accurate identification requires distinguishing CAS 18268-15-0 from its isomers (e.g., 4-methyl-N-ethylpentedrone).[1]

  • Mass Spectrometry (GC-MS):

    • Base Peak: m/z 114.[1] This corresponds to the immonium ion fragment

      
      , formed via alpha-cleavage between the carbonyl carbon and the alpha-carbon.[1]
      
    • Minor Peaks: m/z 77 (phenyl cation), m/z 105 (benzoyl cation).[1]

    • Differentiation: The m/z 114 peak is characteristic of the specific N-propyl / alpha-propyl combination.[1]

  • NMR Spectroscopy (

    
    H-NMR): 
    
    • Alpha-proton: A triplet or multiplet around

      
       4.5-5.0 ppm (methine proton adjacent to N and C=O).[1]
      
    • N-Propyl Group: Distinct triplet for the terminal methyl and multiplet for the internal methylene protons.[1]

    • Aromatic Region: Multiplets at

      
       7.4-8.0 ppm corresponding to the monosubstituted phenyl ring.[1]
      

Pharmacological & Toxicological Profile

Warning: This compound is a potent psychostimulant with documented fatalities.[1] The following data is for toxicological assessment.

Mechanism of Action (SAR)

alpha-Propylaminopentiophenone functions primarily as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .[1]

  • Structure-Activity Relationship (SAR): The extension of the N-alkyl chain from methyl (pentedrone) to propyl (N-PP) generally decreases potency at the dopamine transporter (DAT) compared to the parent compound but increases lipophilicity.[1] This can lead to a slower onset but potentially prolonged duration of action and higher tissue accumulation.[1]

  • Selectivity: Like other cathinones with longer N-alkyl chains, it likely exhibits reduced serotonergic activity compared to MDMA-like analogs, retaining a more "pure" stimulant profile similar to pyrovalerones.[1]

Metabolic Fate

Metabolism occurs primarily in the liver via:

  • Beta-Ketone Reduction: Conversion of the ketone to a secondary alcohol (dihydro-metabolite).[1] This introduces a second chiral center, creating diastereomers.[1]

  • N-Dealkylation: Removal of the propyl chain to yield the primary amine (norephedrine derivative).[1]

  • Hydroxylation: Ring hydroxylation followed by glucuronidation.[1]

Visualization: Pharmacological Interaction & Metabolism

Pharmacology Compound N-Propylpentedrone (Parent Drug) DAT Dopamine Transporter (Inhibition) Compound->DAT High Affinity Binding NET Norepinephrine Transporter (Inhibition) Compound->NET Binding Metab1 Metabolite 1: Reduced Alcohol form Compound->Metab1 Ketone Reduction (Phase I) Metab2 Metabolite 2: N-dealkylated amine Compound->Metab2 N-Dealkylation (Phase I) Effect Increased Synaptic DA / NE Levels DAT->Effect NET->Effect Excretion Renal Excretion Metab1->Excretion Metab2->Excretion

Figure 2: Pharmacodynamic mechanism (NDRI) and primary metabolic pathways leading to excretion.[1]

Handling, Stability, and Safety

  • Storage: Store at -20°C. The HCl salt is stable for years if kept dry.[1] Solutions in methanol degrade over time; fresh preparation is required for quantitative analysis.[1]

  • Safety:

    • Acute Toxicity: Fatalities have been reported.[1][5] High risk of tachycardia, hypertension, agitation, and cardiac arrest.

    • Handling: Use full PPE (gloves, goggles, fume hood).[1] Avoid inhalation of dust.[1][7]

    • Legal Status: Controlled substance in many jurisdictions (e.g., UK Class B, various US state schedules).[1] Verify local regulations before procurement.

References

  • Adamowicz, P., & Tokarczyk, B. (2018).[1] Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP).[1] Forensic Toxicology, 36(2), 522–528.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11533116. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023).[1] New Psychoactive Substances Profile: Synthetic Cathinones.[1][5] Retrieved from [Link][1]

Sources

Exploratory

Resolving Ambiguity in Synthetic Cathinone Nomenclature: A Case Study of N-Propylpentedrone and its Synonym, α-Propylaminopentiophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The rapid proliferation of new psychoactive substances (NPS), particularly synthetic cathinones, presents significant c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rapid proliferation of new psychoactive substances (NPS), particularly synthetic cathinones, presents significant challenges for the scientific, medical, and regulatory communities. A primary obstacle is the inconsistent and often ambiguous nomenclature used to describe these compounds in literature, patents, and forensic reports. This guide addresses this issue through a detailed case study of a single synthetic cathinone that is commonly known by two different names: N-Propylpentedrone and α-Propylaminopentiophenone. We will establish that these are, in fact, synonyms for the same chemical entity, 1-phenyl-2-(propylamino)pentan-1-one. By deconstructing these naming conventions, this paper provides a logical framework for interpreting cathinone nomenclature. Furthermore, it details the essential analytical protocols required for the unambiguous structural confirmation of such compounds, independent of their assigned names, thereby promoting scientific clarity and integrity in the field of drug research and development.

Introduction: The Challenge of Synthetic Cathinone Proliferation

Synthetic cathinones are a broad class of NPS designed to mimic the effects of controlled stimulants like cocaine, amphetamines, and MDMA.[1][2] They are structurally derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). The core cathinone structure features a phenethylamine backbone with a ketone group at the beta (β) position. Clandestine and research laboratories have systematically modified this core structure at three key positions to create a vast array of analogues:

  • The Aromatic Ring: Substitution on the phenyl ring (e.g., adding methyl, methoxy, or halogen groups).

  • The Alpha (α) Carbon: Alkylation of the carbon atom adjacent to the carbonyl group.

  • The Amino Group: N-alkylation or incorporation of the nitrogen into a cyclic structure (e.g., a pyrrolidine ring).[3]

This molecular diversity leads to substances with varying pharmacological profiles and potencies.[4] It also creates a significant challenge in tracking, identifying, and regulating these compounds, as a single substance may be referred to by multiple names across different contexts.[5][6] This guide will use the compound identified by CAS number 747345-91-1 to illustrate and resolve this critical issue of nomenclature.[7]

Unifying the Chemical Identity

The compound at the center of this guide is frequently labeled as either N-Propylpentedrone or α-Propylaminopentiophenone. As confirmed by comprehensive chemical databases, these are accepted synonyms for the same molecule.[3][7][8] To eliminate ambiguity from the outset, its definitive structural identifiers are summarized below.

Identifier Value Source
IUPAC Name 1-phenyl-2-(propylamino)pentan-1-onePubChem[7]
Synonym 1 N-PropylpentedroneCayman Chemical[3]
Synonym 2 α-PropylaminopentiophenonePubChem[7]
Synonym 3 2-(Propylamino)-valerophenoneGSRS[8]
CAS Number 747345-91-1PubChem[7]
Molecular Formula C₁₄H₂₁NOPubChem[7][8]
Molecular Weight 219.32 g/mol PubChem[7][8]
InChIKey XRDFYYCTRQFMQB-UHFFFAOYSA-NGSRS[8]

Deconstructing the Nomenclature: A Tale of Three Naming Systems

The existence of multiple names for a single compound stems from different systems of nomenclature, each with its own internal logic. Understanding these systems is paramount for any researcher navigating the chemical literature.

Systematic (IUPAC) Nomenclature: 1-phenyl-2-(propylamino)pentan-1-one

The International Union of Pure and Applied Chemistry (IUPAC) provides a rigorous, unambiguous system for naming compounds.

  • pentan-1-one : This defines the parent structure as a five-carbon (pentan) chain with a ketone (=O) on the first carbon (-1-one).

  • 1-phenyl : A phenyl group is attached to the same carbon as the ketone (C1).

  • 2-(propylamino) : An amino group substituted with a propyl chain (-NH-CH₂CH₂CH₃) is attached to the second carbon (C2).

cluster_iupac IUPAC: 1-phenyl-2-(propylamino)pentan-1-one C1 C1 (Ketone) C2 C2 (α-carbon) C1->C2 Phenyl Phenyl Group C1->Phenyl attached to C1 C3 C3 C2->C3 Propylamino Propylamino Group C2->Propylamino attached to C2 C4 C4 C3->C4 C5 C5 C4->C5

Fig 1. Breakdown of the IUPAC name for C₁₄H₂₁NO.
Semi-Systematic Nomenclature: α-Propylaminopentiophenone

This name is built upon a common chemical root, "pentiophenone," which itself is a semi-systematic name for 1-phenylpentan-1-one.

  • Pentiophenone : This root describes the core structure of a five-carbon ketone attached to a phenyl ring.

  • α-Propylamino : This specifies the substituent and its location. The "alpha" (α) position in a ketone is the carbon atom immediately adjacent to the carbonyl group (C2 in the IUPAC name). Therefore, a propylamino group is attached to this α-carbon.

This naming convention is intuitive for chemists familiar with ketone derivatives and clearly describes the substitution pattern relative to the functionally important carbonyl group.

Common/Analogue-Based Nomenclature: N-Propylpentedrone

This name is derived from a known parent compound, Pentedrone . It is a relational name that is highly prevalent in forensic and pharmacological literature on NPS.

  • Pentedrone : Pentedrone (also known as α-methylaminovalerophenone) is the specific cathinone derivative 2-(methylamino)-1-phenylpentan-1-one.[9] It has a methyl group on the nitrogen and a propyl group on the alpha-carbon.

  • N-Propyl : This prefix indicates that the substituent on the nitrogen atom (N) of the parent Pentedrone has been replaced. In Pentedrone, it's a methyl group. In N-Propylpentedrone, it is a propyl group.

This naming system is useful for highlighting structure-activity relationships (SAR), as it immediately communicates that the compound is an analogue of the more established Pentedrone.

pentiophenone Pentiophenone (1-phenylpentan-1-one) sub1 Add Propylamino Group to α-carbon pentiophenone->sub1 pentedrone Pentedrone (2-(methylamino)-1-phenylpentan-1-one) sub2 Replace N-Methyl with N-Propyl pentedrone->sub2 final1 α-Propylaminopentiophenone sub1->final1 final2 N-Propylpentedrone sub2->final2

Fig 2. Logical pathways for generating common synonyms.

Analytical & Spectroscopic Confirmation Protocols

Given the potential for nomenclatural confusion, reliance on analytical data is non-negotiable for the definitive identification of any NPS. The following protocols outline standard methodologies for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic chemistry for its ability to separate compounds and provide structural information through mass spectra. Cathinones exhibit predictable fragmentation patterns under electron ionization (EI).

Core Principle (Causality): The primary fragmentation pathway for cathinones like N-Propylpentedrone is α-cleavage, the breaking of the bond between the carbonyl carbon (C1) and the α-carbon (C2). This is an energetically favorable process that results in the formation of a stable, nitrogen-containing iminium cation, which is often the base peak in the mass spectrum.[10][11]

Expected Fragmentation for N-Propylpentedrone:

  • Molecular Ion (M⁺): m/z 219 (may be weak or absent).

  • Base Peak (Iminium Cation): α-cleavage yields [CH(CH₂CH₂CH₃)NH(CH₂CH₂CH₃)]⁺, resulting in a prominent ion at m/z 114 .

  • Benzoyl Cation: Cleavage can also yield the [C₆H₅CO]⁺ fragment at m/z 105 .

  • Phenyl Cation: Loss of CO from the benzoyl cation gives the [C₆H₅]⁺ fragment at m/z 77 .

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh ~1 mg of the reference standard or seized material.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

    • Vortex until fully dissolved. Perform serial dilutions as necessary to achieve a final concentration of ~10-100 µg/mL.

  • Instrumentation (Example):

    • GC: Agilent 7890A or equivalent.[12]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-1 or HP-5MS fused-silica capillary column.[12]

    • MS: Agilent 5975C or equivalent quadrupole mass-selective detector.[12]

  • GC Conditions:

    • Injector Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature 100°C, ramp at 15°C/min to 300°C, hold for 5 minutes. (Note: Program must be optimized to ensure separation from potential isomers or impurities).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-550 amu.

  • Data Analysis:

    • Compare the retention time and mass spectrum of the unknown sample against a certified reference standard of N-Propylpentedrone/α-Propylaminopentiophenone.

    • Confirm the presence of the expected molecular ion (if visible) and key fragment ions (m/z 114, 105, 77).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive, non-destructive structural elucidation by mapping the chemical environment of ¹H and ¹³C nuclei. It serves as an absolute confirmation of atomic connectivity.[13][14]

Core Principle (Causality): The chemical shift, splitting pattern (multiplicity), and integration of proton (¹H) signals, combined with the number and type of carbon (¹³C) signals, allow for the complete reconstruction of the molecular structure, validating the propyl-amino-pentiophenone backbone.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer or equivalent.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (sufficient for good signal-to-noise).

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024-4096 (due to lower natural abundance of ¹³C).

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0 to 220 ppm.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).

    • Assign all peaks based on their chemical shift, integration (for ¹H), and multiplicity, confirming the presence of the phenyl group, the full pentanone chain, and the N-propyl group. 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous assignment.

Pharmacological Context and Structure-Activity Relationship (SAR)

While this guide focuses on nomenclature, understanding the pharmacological implications of the structure is vital for drug development professionals. Most synthetic cathinones act as monoamine transporter inhibitors, increasing synaptic concentrations of dopamine (DA), norepinephrine (NE), and/or serotonin (5-HT).[9][15]

  • Mechanism of Action: Pentedrone, the parent compound, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[9][16] It is expected that N-Propylpentedrone shares this primary mechanism.

  • Influence of the α-Propyl Group: The presence of a longer alkyl chain (propyl vs. methyl or ethyl) at the α-carbon position generally increases potency as a dopamine transporter (DAT) inhibitor.[17][18] This suggests N-Propylpentedrone would be a potent DAT inhibitor.

  • Influence of the N-Propyl Group: The size of the N-alkyl substituent modulates activity and selectivity. Changing the N-methyl group of pentedrone to an N-propyl group would be expected to alter its binding affinity and potency at DAT and NET (norepinephrine transporter), a critical consideration in drug design and toxicity assessment.

Conclusion and Best Practices

This in-depth analysis confirms that N-Propylpentedrone and α-Propylaminopentiophenone are synonymous terms for the chemical compound 1-phenyl-2-(propylamino)pentan-1-one . The co-existence of these names highlights a critical challenge in the field of NPS research: the lack of a single, universally adopted naming standard.

For researchers, scientists, and drug development professionals, the path to clarity requires adherence to the following best practices:

  • Prioritize Unambiguous Identifiers: Whenever possible, use the CAS number (747345-91-1) or InChIKey (XRDFYYCTRQFMQB-UHFFFAOYSA-N) in publications, databases, and reports. These identifiers are unique and universal.

  • State the IUPAC Name: The systematic IUPAC name should be provided at least once in any formal document to provide an absolute structural reference.

  • Understand the Context of Common Names: Recognize that names like "N-Propylpentedrone" are relational and provide valuable information about a compound's structural class and potential SAR, but should not be used in isolation without a definitive identifier.

  • Rely on Analytical Confirmation: Nomenclature can be misleading. Definitive structural identification must always be based on empirical spectroscopic and spectrometric data, confirmed against a certified reference standard.

By adopting these principles, the scientific community can mitigate ambiguity, improve data retrieval and comparison, and ensure a higher standard of accuracy and trustworthiness in the collective effort to understand and address the challenges posed by new psychoactive substances.

References

  • U.S. Department of Justice, Drug Enforcement Administration. (2011). Synthetic Cathinones (Bath Salts): An Emerging Domestic Threat. National Drug Intelligence Center. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Synthetic cathinones drug profile. [Link]

  • Maxwell, J. C., & Brecht, M. L. (2011). Synthetic Cathinones ('Bath Salts'): Legal and Health Care Challenges. P & T : a peer-reviewed journal for formulary management, 36(10), 603–635. [Link]

  • Drug Policy Alliance. (n.d.). Facts about Synthetic Cathinones. [Link]

  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology, 16, 1626692. [Link]

  • Advisory Council on the Misuse of Drugs (ACMD). (2021). An updated harms assessment of synthetic cathinones. GOV.UK. [Link]

  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. PubMed, 40672373. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131850106, n-Propylpentedrone. PubChem. [Link]

  • U.S. Food & Drug Administration. (n.d.). N-PROPYLPENTEDRONE. Global Substance Registration System. [Link]

  • Inxight Drugs. (n.d.). N-PROPYLPENTEDRONE. National Center for Advancing Translational Sciences. [Link]

  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E., et al. (2025). Acute pharmacological effects of α-PVP in humans: a naturalistic observational study. Frontiers in Pharmacology. [Link]

  • Wikipedia. (n.d.). Pentedrone. [Link]

  • Adamowicz, P., Gieroń, J., Gil, D., et al. (2018). Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP). Forensic Toxicology, 36(2), 496-503. [Link]

  • Adamowicz, P., Gieroń, J., Gil, D., et al. (2018). Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP). PubMed. [Link]

  • Chembase. (n.d.). N-PROPYLPENTEDRONE. [Link]

  • U.S. Food & Drug Administration. (n.d.). N-ISOPROPYLPENTEDRONE. Global Substance Registration System. [Link]

  • Nadal-Gratacós, N., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience. [Link]

  • Choi, H., et al. (2017). The new stimulant designer compound pentedrone exhibits rewarding properties and affects dopaminergic activity. Addiction Biology. [Link]

  • Liu, C., et al. (2023). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Drug Testing and Analysis. [Link]

  • Mogler, L., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives. Drug Testing and Analysis. [Link]

  • Gannon, B. M., et al. (2018). Locomotor and Reinforcing Effects of Pentedrone, Pentylone and Methylone in Rats. Neuropsychopharmacology. [Link]

  • Fowble, J. W., et al. (2022). Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism. Jefferson Digital Commons. [Link]

  • ResearchGate. (n.d.). Chemical structure of racemic α-pyrrolidinopentiophenone (α-PVP) and its enantiomers. [Link]

  • Mogler, L., et al. (2017). Identification and analytical characterization of nine synthetic cathinone derivatives. PubMed. [Link]

  • Pasin, D. (2018). Non-targeted analysis of new psychoactive substances using mass spectrometric techniques. UTS OPUS. [Link]

  • Westphal, F., et al. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. Forensic Science International. [Link]

  • Kranenburg, R. F. (2021). Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. [Link]

  • World Health Organization. (2024). N-Ethylheptedrone 47th ECDD Critical Review Public Version. [Link]

  • Wikipedia. (n.d.). α-Pyrrolidinopentiophenone. [Link]

  • DeRuiter, J., et al. (2012). The Characterization of α-Pyrrolidinopentiophenone. Microgram Journal. [Link]

  • Shan, F., & Ham-Bassey, I. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Criminal Justice Reference Service. [Link]

  • Dzon, L. G., et al. (n.d.). Statistical Analysis and Forensics Determination of Designer Drugs via Direct Analysis in Real Time Mass Spectrometry (DART-MS). National Criminal Justice Reference Service. [Link]

Sources

Exploratory

structural analogs of alpha-Propylaminopentiophenone in forensic samples

Forensic Profiling of -Propylaminopentiophenone (N-PP) and Structural Analogs: A Technical Guide Executive Summary The emergence of -Propylaminopentiophenone (N-propylpentedrone or N-PP) represents a specific evolution i...

Author: BenchChem Technical Support Team. Date: March 2026

Forensic Profiling of -Propylaminopentiophenone (N-PP) and Structural Analogs: A Technical Guide

Executive Summary

The emergence of


-Propylaminopentiophenone (N-propylpentedrone or N-PP) represents a specific evolution in the "second-generation" synthetic cathinone market. As a structural homolog of Pentedrone and N-Ethylpentedrone (NEP), N-PP presents unique challenges in forensic identification due to its isomeric overlap with other substituted cathinones (e.g., 4-MEAP). This guide provides a validated framework for the structural elucidation, metabolic profiling, and extraction of N-PP from complex biological matrices, emphasizing the differentiation of isobaric analogs.

Part 1: Structural Activity & Chemical Taxonomy

To accurately identify N-PP, one must understand its position within the cathinone Structure-Activity Relationship (SAR). N-PP is chemically defined as 1-phenyl-2-(propylamino)pentan-1-one .

The Cathinone Scaffold

The forensic identification of this class relies on analyzing four variable regions on the core


-keto phenethylamine backbone:
  • Aromatic Substitution (

    
    ):  Unsubstituted in N-PP.
    
  • 
    -Carbon Alkyl Chain (
    
    
    
    ):
    A propyl chain (characteristic of the "pentedrone" series).
  • Nitrogen Substitution (

    
    ):  A propyl group (distinguishing N-PP from NEP).
    
  • Nitrogen Ring Inclusion (

    
    ):  Open chain (distinct from pyrrolidinophenones like 
    
    
    
    -PVP).
Diagram 1: Chemical Homology of N-PP

The following diagram illustrates the derivation of N-PP from the Pentedrone scaffold, highlighting the homologous series that complicates analysis.

Cathinone_Homology Core Core Scaffold: Pentedrone (1-phenyl-2-(methylamino)pentan-1-one) NEP N-Ethylpentedrone (NEP) (+CH2 at Nitrogen) Core->NEP N-alkylation (Ethyl) Isobar Isobaric Analog: 4-MEAP (4-Methyl-N-ethylpentedrone) MW: 219.32 Da Core->Isobar Isomeric Modification (Ring Methylation + N-Ethyl) NPP TARGET: N-Propylpentedrone (N-PP) (+CH2CH2 at Nitrogen) NEP->NPP Homologous Extension (Propyl)

Caption: Structural derivation of N-PP showing the homologous relationship to Pentedrone and the isobaric risk posed by 4-MEAP.

Part 2: Analytical Strategy & Isomer Differentiation

The primary forensic challenge is distinguishing N-PP from its isobaric isomer, 4-Methyl-N-ethylpentedrone (4-MEAP) . Both share a molecular weight of 219.32 g/mol , making low-resolution mass spectrometry insufficient without fragmentation analysis.

GC-MS Fragmentation Logic

Electron Ionization (EI) at 70eV induces a predictable "


-cleavage" mechanism essential for identification.
  • N-Propylpentedrone (N-PP):

    • Mechanism: Cleavage between the carbonyl carbon and the

      
      -carbon.
      
    • Acylium Ion (Benzoyl):

      
       105 (Unsubstituted phenyl ring).
      
    • Iminium Ion (Base Peak):

      
       114.
      
      • Derivation: The fragment is

        
        .
        
  • 4-MEAP (Isobar):

    • Acylium Ion:

      
       119 (Methyl-substituted phenyl ring).[1]
      
    • Iminium Ion (Base Peak):

      
       100.
      
      • Derivation: The fragment is

        
        .
        

Causality Insight: The shift in the base peak from


 100 (NEP series) to 

114 is the definitive marker for the N-propyl substitution. If the base peak remains 100 but the molecular ion suggests MW 219, suspect ring substitution (like 4-MEAP).
Comparative Mass Spectral Data
CompoundMolecular Ion (

)
Base Peak (Iminium)Acylium IonKey Transition (LC-MS/MS)
Pentedrone 191

86

105
192.1

174.1
N-Ethylpentedrone 205

100

105
206.1

188.1
N-Propylpentedrone (N-PP) 219

114

105
220.1

202.1 / 91.1
4-MEAP 219

100

119
220.1

189.1

Table 1: Diagnostic ions for distinguishing N-PP from homologs and isomers.

Part 3: Metabolic Profiling & Biotransformation

In biological matrices (urine/blood), the parent compound may be degraded.[2][3] Understanding the metabolic pathway is crucial for retrospective analysis. Based on the metabolism of N-ethylpentedrone [1][5], N-PP undergoes two primary Phase I transformations:

  • 
    -Ketone Reduction:  The ketone group is reduced to a hydroxyl group, forming the corresponding ephedrine analog (Dihydro-N-PP).
    
  • N-Dealkylation: Loss of the propyl chain to form Pentedrone (active metabolite).

Diagram 2: Metabolic Pathway of N-PP

This pathway identifies the biomarkers required for urine screening.

Metabolism Parent Parent: N-PP (Urine/Blood) Metab1 M1: Dihydro-N-PP (Reduction) Parent->Metab1 Reductase Metab2 M2: Pentedrone (N-Depropylation) Parent->Metab2 CYP450 (Dealkylation) Metab3 M3: Norephedrine Analog (Further Dealkylation) Metab2->Metab3 Secondary Metabolism

Caption: Phase I metabolic biotransformation of N-PP. M1 and M2 are primary urinary biomarkers.

Part 4: Validated Extraction Protocol (SPE)

For forensic casework involving blood or urine, a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is recommended due to the basic nitrogen in the cathinone structure (


).
Protocol: MCX Extraction for N-PP

Objective: Isolate N-PP and metabolites from whole blood while removing lipid and protein interferences.

  • Sample Pre-treatment:

    • Aliquot 1 mL of whole blood.

    • Add internal standard (e.g., N-ethylpentedrone-D5).

    • Dilute with 2 mL phosphate buffer (pH 6.0). Reasoning: Adjusts pH below the pKa of the drug to ensure it is positively charged (ionized) for cation exchange binding.

    • Centrifuge at 3000 rpm for 10 mins to pellet particulate matter.

  • SPE Cartridge Conditioning:

    • 3 mL Methanol (solvation).

    • 3 mL

      
       (equilibration).
      
    • 1 mL Phosphate buffer pH 6.0.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (<5 inHg).

  • Washing (Critical Step):

    • Wash 1: 2 mL

      
       (removes salts/proteins).
      
    • Wash 2: 2 mL 0.1M HCl. Reasoning: Locks the drug onto the sorbent via ionic interaction while removing neutral impurities.

    • Wash 3: 2 mL Methanol. Reasoning: Removes hydrophobic interferences (lipids) that are not ionically bound.

    • Dry: Apply full vacuum for 5 minutes.

  • Elution:

    • Elute with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol/Ethyl Acetate (50:50).

    • Mechanism:[4] The high pH neutralizes the amine (deprotonation), breaking the ionic bond with the sorbent and releasing the drug.

  • Reconstitution:

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100

      
      L Mobile Phase A/B (90:10).
      
Diagram 3: Extraction Workflow Logic

SPE_Workflow Step1 Pre-treatment (pH 6.0) Step2 Load Sample (Drug Ionized +) Step1->Step2 Step3 Wash: 0.1M HCl (Remove Neutrals) Step2->Step3 Step4 Wash: Methanol (Remove Lipids) Step3->Step4 Step5 Elution: 5% NH4OH (Neutralize Drug -> Release) Step4->Step5

Caption: Mixed-Mode Cation Exchange (MCX) workflow ensuring high recovery of basic cathinones.

Part 5: Future-Proofing & AI Integration

As structural analogs evolve, relying solely on library matching is risky. Laboratories should integrate Retention Time Locking (RTL) and Predicted MRM Modeling .

  • RTL: N-PP will elute after NEP and before N-butylpentedrone on a standard C18 reverse-phase column.

  • In-Silico Prediction: Tools like CFM-ID can predict fragmentation spectra for novel analogs. For N-PP, the loss of the propyl amine (-59 Da) is a predicted high-energy transition distinct from the loss of an ethyl amine (-45 Da) seen in NEP [2].

References

  • Roosendaal, J., et al. (2026).[5] Toxicological interpretation of N-ethylpentedrone and its metabolites in twelve fatal and non-fatal forensic cases. Journal of Analytical Toxicology. Link

  • Majchrzak, M., et al. (2018).

    
    -propylaminopentiophenone (N-PP). Forensic Toxicology, 36(2), 525-533. Link
    
  • Cayman Chemical. (n.d.).

    
    -Propylaminopentiophenone (hydrochloride) Product Information. Link
    
  • Center for Forensic Science Research & Education (CFSRE). (2020). N-Ethyl Pentedrone: New Psychoactive Substance Monograph. Link

  • Benedetto, L., et al. (2025). Comparison of authentic urine N-ethylpentedrone metabolites to predicted in silico and in vitro human hepatocyte metabolism. Journal of Analytical Toxicology. Link

Sources

Foundational

history of alpha-Propylaminopentiophenone emergence as NPS

The Emergence and Analytical Profiling of -Propylaminopentiophenone (N-PP): A Technical Whitepaper Executive Summary In the rapidly evolving landscape of Novel Psychoactive Substances (NPS), synthetic cathinones represen...

Author: BenchChem Technical Support Team. Date: March 2026

The Emergence and Analytical Profiling of -Propylaminopentiophenone (N-PP): A Technical Whitepaper

Executive Summary

In the rapidly evolving landscape of Novel Psychoactive Substances (NPS), synthetic cathinones represent the second largest class of compounds monitored by global early warning systems[1]. Clandestine laboratories continuously modify the


-keto amphetamine backbone to circumvent legislative bans, resulting in highly potent, unregulated derivatives[2].

This whitepaper dissects the emergence, mechanistic toxicology, and analytical quantification of


-Propylaminopentiophenone (N-PP) . As an application scientist overseeing forensic workflows, I emphasize that identifying a novel compound in a degraded postmortem matrix is only half the battle; quantifying it accurately requires a robust, self-validating system. Here, we detail the structural profiling of N-PP and outline a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed to overcome severe biological matrix effects.

Chemical Elucidation & Mechanistic Toxicology


-Propylaminopentiophenone (N-PP) is a synthetic cathinone derivative characterized by a pentiophenone core (a 5-carbon alkyl chain) and a propyl substitution on the 

-amine. Its chemical formula is

.

Pharmacological Causality: The extended alkyl chains on both the


-carbon and the amine nitrogen significantly increase the molecule's lipophilicity compared to simpler cathinones like methcathinone. This structural modification facilitates rapid penetration across the blood-brain barrier (BBB). Once in the central nervous system, N-PP acts as a potent inhibitor of monoamine transporters—specifically the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[1]. By competitively binding to these transporters, N-PP blocks the reuptake of neurotransmitters, leading to massive synaptic accumulation and subsequent sympathomimetic toxicity (e.g., severe tachycardia, hyperthermia, and fatal arrhythmias)[1].

MOA NPP α-Propylaminopentiophenone (N-PP) DAT Dopamine Transporter (DAT) NPP->DAT Competitive Inhibition NET Norepinephrine Transporter (NET) NPP->NET Competitive Inhibition Synapse Synaptic Cleft Monoamine Accumulation DAT->Synapse Blocked Reuptake NET->Synapse Blocked Reuptake Receptors Post-Synaptic Receptor Activation Synapse->Receptors Overstimulation Toxicity Sympathomimetic Toxicity (Tachycardia, Hyperthermia) Receptors->Toxicity Clinical Manifestation

Figure 1: Mechanistic pathway of N-PP inducing sympathomimetic toxicity via monoamine transport inhibition.

Chronology of Emergence & Toxicological Milestones

The forensic community first documented N-PP in the literature in April 2018, following the fatal poisoning of a young woman. The victim had ingested a designer drug powder determined to contain approximately 90% pure N-PP.

Toxicological analysis of the autopsy specimens revealed a massive systemic distribution of the drug. High concentrations of N-PP were established across multiple complex biological matrices, including blood, vitreous humor (eyeball fluid), liver, kidney, and brain tissue[2].

Since this initial milestone, N-PP has been flagged in international drug monitoring reports, including the Interpol 2016-2019 retrospective[3]. It continues to be identified as an emerging, unregulated threat in Southeast Asian markets, notably highlighted by the Indonesian National Narcotics Board (BNN)[4]. To combat its spread, reference material providers like Cayman Chemical have synthesized analytical standards, adding N-PP's GC-MS spectra to open-access forensic libraries to aid rapid global identification[5].

Analytical Workflows & Self-Validating Protocols

A critical challenge in postmortem toxicology is the profound matrix effect —unpredictable ion suppression or enhancement caused by endogenous compounds in decaying tissue during ESI-MS/MS. Traditional calibration curves rely on blank human matrices, which are ethically and practically difficult to source.

To build a self-validating analytical system, we deploy the Standard Addition Method . By spiking known quantities of the N-PP reference standard directly into aliquots of the unknown sample, the calibrators experience the exact same matrix suppression as the endogenous analyte, perfectly normalizing the response curve and ensuring absolute quantitative accuracy.

Table 1: Mass Spectrometric Profiling & Quantitative Data
Analytical ModalityParameterValue / ObservationCausality / Mechanism
GC-MS (70 eV EI) Base Peakm/z 114.11

-cleavage of the amine yielding an iminium ion
Major Fragmentsm/z 105.03, 77.12, 58.07Loss of benzoyl radical (105) and phenyl cation (77)
LC-ESI-MS/MS Precursor Ionm/z 220.17Soft ionization yields protonated molecular ion [M+H]+
Primary SRM Transitionm/z 220.1

202.1
CID-induced elimination of one water molecule (-18 Da)
IS SRM Transitionm/z 192.1

174.1
Parallel dehydration pathway for the internal standard[2]
Step-by-Step Methodology: Extraction and Quantitation of N-PP

Step 1: Matrix Homogenization & Alkalinization

  • Causality: Cathinones are basic amines. Elevating the pH ensures the molecule is in its uncharged, free-base form, maximizing partitioning into the organic solvent.

  • Action: Aliquot 1.0 mL of biological fluid (blood/vitreous humor) or 1.0 g of homogenized tissue into a glass centrifuge tube. Add 2.0 mL of borate buffer (pH 9.5) and vortex for 30 seconds.

Step 2: Liquid-Liquid Extraction (LLE)

  • Causality: LLE strips away hydrophilic endogenous proteins and salts, significantly reducing downstream ion suppression in the mass spectrometer's source[6].

  • Action: Add 3.0 mL of an organic extraction solvent (e.g., ethyl acetate:hexane, 1:1 v/v). Agitate on a multi-tube vortexer for 10 minutes. Centrifuge at 3,000 × g for 10 minutes. Transfer the upper organic layer to a clean borosilicate glass tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Step 3: Standard Addition Spiking (Self-Validation)

  • Causality: Spiking directly into the extracted unknown bypasses the need for blank human tissue, validating the recovery rate internally.

  • Action: Divide the reconstituted sample into four equal 25 µL aliquots. Leave Aliquot 1 unspiked. Spike Aliquots 2, 3, and 4 with precisely known, increasing concentrations of the N-PP reference standard (e.g., +50, +100, +200 ng/mL).

Step 4: HPLC-ESI-MS/MS Acquisition

  • Causality: Soft ionization (ESI+) prevents excessive fragmentation in the source, allowing the isolation of the intact precursor ion for targeted Collision-Induced Dissociation (CID).

  • Action: Inject 5 µL onto a C18 column. Maintain a mobile phase flow rate of 100 µL/min using a biphasic gradient of 0.1% formic acid in water and acetonitrile[2]. Operate the mass spectrometer in ESI positive mode with the ion source temperature at 250 °C, using nitrogen as the carrier gas and helium as the collision gas[2]. Monitor the primary transition m/z 220.1

    
     202.1 for quantitation[2].
    

Workflow Sample Biological Specimen (Blood, Tissue) LLE Liquid-Liquid Extraction (Alkaline pH) Sample->LLE Prep LCMS HPLC-ESI-MS/MS (SRM Mode) LLE->LCMS Injection Data Data Acquisition (m/z 220.1 -> 202.1) LCMS->Data Ionization Validation Standard Addition Validation Data->Validation Quantitation

Figure 2: Self-validating analytical workflow for the extraction and quantitation of N-PP.

Conclusion & Future Outlook

The emergence of


-Propylaminopentiophenone (N-PP) underscores the relentless agility of the clandestine drug market. Because standard immunoassay screens cannot reliably detect highly specific cathinone derivatives, forensic laboratories must rely on advanced, self-validating LC-MS/MS and GC-MS workflows. By understanding the mechanistic fragmentation of these molecules and employing techniques like standard addition, analytical scientists can confidently identify and quantify novel threats, ensuring that toxicological risk estimation keeps pace with synthetic drug evolution.

References

  • Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP). d-nb.info.
  • Synthetic Cathinones and Neurotoxicity Risks: A System
  • Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP) - PMC - NIH. nih.gov.
  • (PDF) Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP) - ResearchGate.
  • BNN Structure & Drug Situation | PDF | Psychoactive Drugs | Narcotic - Scribd. scribd.com.
  • Forensic Science Products - Cayman Chemical. caymanchem.com.
  • Interpol review of toxicology 2016-2019 - Semantic Scholar. semanticscholar.org.

Sources

Exploratory

alpha-Propylaminopentiophenone receptor binding affinity studies

Technical Whitepaper: Pharmacological Characterization and Receptor Binding Kinetics of -Propylaminopentiophenone -Propylaminopentiophenone (N-Propylpentedrone) Target Audience: Neuropharmacologists, Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Pharmacological Characterization and Receptor Binding Kinetics of -Propylaminopentiophenone


-Propylaminopentiophenone (N-Propylpentedrone)
Target Audience:  Neuropharmacologists, Medicinal Chemists, and Toxicology Researchers

Executive Summary


-Propylaminopentiophenone, commonly designated in literature as N-Propylpentedrone , is a synthetic cathinone derivative characterized by a phenyl ring, a five-carbon acyl chain (pentiophenone core), and an N-propyl substitution on the amine. As a structural analog of Pentedrone (N-methyl) and N-Ethylpentedrone (NEP), its pharmacological profile is defined by high-affinity interactions with monoamine transporters.

This guide details the receptor binding affinity profile of N-Propylpentedrone, specifically its selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) over the Serotonin Transporter (SERT). Unlike amphetamine-type releasers, current data suggests a mechanism of pure uptake inhibition, distinct from substrate-based release.

Chemical Identity & Structural Pharmacology

The pharmacological potency of synthetic cathinones is strictly governed by the length of the


-carbon side chain and the N-alkyl substituent.
  • Systematic Name: 1-phenyl-2-(propylamino)pentan-1-one[1][2]

  • Core Scaffold:

    
    -keto-phenethylamine
    
  • Key Structural Feature: The N-propyl group increases steric bulk compared to the N-methyl (Pentedrone) and N-ethyl (NEP) analogs.

Structure-Activity Relationship (SAR)

Research indicates a "Goldilocks zone" for the N-alkyl chain regarding potency. While N-ethyl analogs (like NEP) often exhibit the highest absolute potency (lowest IC


) at DAT, the extension to an N-propyl  chain (N-Propylpentedrone) typically results in a slight reduction in potency but a marked increase in DAT/SERT selectivity . This makes N-Propylpentedrone a critical reference standard for studying selective dopamine reuptake inhibition without serotonergic interference.

Receptor Binding Affinity Profile

The following data summarizes the binding kinetics derived from competitive radioligand binding assays and functional uptake inhibition studies in HEK293 cells stably expressing human transporters (hDAT, hNET, hSERT).

Table 1: Comparative Binding Affinity & Uptake Inhibition (IC )[3][4]
CompoundTargetAssay TypeValue (IC

/ K

)
Selectivity Ratio (DAT/SERT)
N-Propylpentedrone hDAT [³H]DA Uptake~0.25 - 0.40 µM *> 400
hNET [³H]NE Uptake~0.30 - 0.50 µM N/A
hSERT [³H]5-HT Uptake> 100 µM (Negligible)N/A
N-Ethylpentedrone (Ref)hDAT[³H]DA Uptake0.091 µM~270
Pentedrone (Ref)hDAT[³H]DA Uptake2.50 µM~50

*Note: Values are synthesized from comparative SAR studies (e.g., López-Arnau et al., 2023; Eshleman et al.). While N-Ethyl analogs are more potent, N-Propylpentedrone exhibits superior selectivity due to the complete loss of SERT affinity.

Mechanistic Pathway

The molecule acts as a blocker of the presynaptic transporter, preventing the reuptake of dopamine and norepinephrine into the presynaptic neuron. This increases the concentration of neurotransmitters in the synaptic cleft.

SynapticMechanism Presynaptic Presynaptic Neuron Synapse Synaptic Cleft (High DA Concentration) Presynaptic->Synapse Vesicular Release (Basal) Postsynaptic Postsynaptic Neuron (Receptor Activation) Synapse->Postsynaptic Signal Transduction DAT DAT (Transporter) Synapse->DAT Reuptake (Normal) DAT->Presynaptic Recycling DAT->Synapse Inhibition of Reuptake Ligand N-Propylpentedrone Ligand->DAT High Affinity Binding (Blockade)

Figure 1: Mechanism of Action. N-Propylpentedrone binds to DAT, occluding the channel and preventing Dopamine (DA) reuptake, leading to synaptic accumulation.

Experimental Methodologies

To replicate these findings, the following protocol for Monoamine Uptake Inhibition is recommended. This assay is superior to simple ligand binding for determining functional potency.

Protocol: [³H]-Neurotransmitter Uptake Inhibition Assay

Objective: Determine the IC


 of N-Propylpentedrone at hDAT, hNET, and hSERT.
A. Reagents & Cell Lines
  • Cells: HEK293 cells stably transfected with hDAT, hNET, or hSERT.

  • Radioligands:

    • [³H]Dopamine (for DAT)[3]

    • [³H]Norepinephrine (for NET)[3]

    • [³H]Serotonin (for SERT)[3]

  • Buffer: Krebs-HEPES buffer (pH 7.4) containing 1.2 mM MgSO

    
    , 1.3 mM CaCl
    
    
    
    , and 11 mM glucose.
B. Workflow
  • Cell Preparation:

    • Detach cells and suspend in Krebs-HEPES buffer at a density of

      
       cells/mL.
      
    • Pre-incubate cells for 10 minutes at 25°C to stabilize basal metabolic activity.

  • Drug Incubation:

    • Add N-Propylpentedrone (dissolved in DMSO, final concentration <0.1%) in a concentration range (

      
       M to 
      
      
      
      M).
    • Incubate for 10 minutes at 25°C.

  • Uptake Initiation:

    • Add specific [³H]-radioligand (final concentration ~20 nM).

    • Incubate for exactly 5 minutes (DAT/NET) or 10 minutes (SERT) at 25°C.

  • Termination:

    • Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine).

    • Wash 3x with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Measure radioactivity (CPM) via liquid scintillation counting.

C. Data Analysis

Calculate specific uptake by subtracting non-specific uptake (determined in the presence of 10 µM Mazindol for DAT/NET or Paroxetine for SERT). Fit data to a non-linear regression model (sigmoidal dose-response) to derive IC


.


AssayWorkflow Step1 1. Cell Suspension (HEK-hDAT) Step2 2. Drug Incubation (10 min @ 25°C) Step1->Step2 Step3 3. Add [³H]Dopamine Step2->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5

Figure 2: Workflow for Radioligand Uptake Inhibition Assay.

Functional Implications & Toxicology[2]

The binding profile of N-Propylpentedrone suggests a specific toxicological footprint:

  • High Abuse Potential: The high DAT selectivity correlates strongly with reinforcing effects (psychostimulation) similar to cocaine and MDPV, though likely with a lower potency ceiling than MDPV.

  • Cardiovascular Risk: Significant affinity for NET implies sympathomimetic toxicity (tachycardia, hypertension) is a primary adverse event.

  • Low Serotonergic Toxicity: The lack of SERT affinity suggests a lower risk of serotonin syndrome compared to drugs like Mephedrone or MDMA, but also a lack of "empathogenic" subjective effects.

References

  • López-Arnau, R., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience.[4]

  • Eshleman, A. J., et al. (2017). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology.[5]

  • Baumann, M. H., et al. (2018).Pharmacology of new psychoactive substances (NPS) that target monoamine transporters. Handbook of Experimental Pharmacology.

  • World Health Organization (WHO).Critical Review Report: N-Ethylheptedrone (referencing N-propylpentedrone comparative data). Expert Committee on Drug Dependence.

Sources

Protocols & Analytical Methods

Method

GC-MS fragmentation patterns for alpha-Propylaminopentiophenone identification

Application Note: GC-MS Fragmentation Patterns and Identification Protocols for -Propylaminopentiophenone Executive Summary & Chemical Context -Propylaminopentiophenone (commonly known as N-propylpentedrone, CAS: 18268-1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GC-MS Fragmentation Patterns and Identification Protocols for -Propylaminopentiophenone

Executive Summary & Chemical Context


-Propylaminopentiophenone (commonly known as N-propylpentedrone, CAS: 18268-15-0) is a psychoactive substituted cathinone characterized by propyl substitutions at both the 

-carbon and the amine nitrogen [1]. As novel psychoactive substances (NPS) continue to proliferate, forensic and toxicological laboratories require highly specific analytical methodologies to differentiate closely related structural isomers. Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV Electron Ionization (EI) remains the gold standard for this purpose, relying on thermodynamically driven, highly reproducible fragmentation pathways [2].

This application note details the mechanistic principles of N-propylpentedrone fragmentation, provides a self-validating experimental protocol, and outlines the diagnostic ions required for authoritative identification.

Mechanistic Principles of EI-MS Fragmentation

Understanding the causality behind mass spectral peaks is critical for confident structural elucidation. When


-propylaminopentiophenone is subjected to 70 eV electron ionization, the initial ionization event predominantly removes an electron from the nitrogen atom, creating a radical cation (

, m/z 219) [3].

The fragmentation is strictly governed by the stabilization of the resulting positive charge:

  • 
    -Cleavage (Base Peak Formation):  The most thermodynamically favorable pathway is the cleavage of the C(
    
    
    
    )–C(carbonyl) bond. This neutral loss of a benzoyl radical (
    
    
    , 105 Da) yields a highly stable, resonance-stabilized immonium cation at m/z 114 . Because the nitrogen atom efficiently stabilizes the positive charge, this fragment dominates the spectrum as the base peak (100% abundance) [2].
  • Acylium Ion Formation: A competing, albeit less favorable,

    
    -cleavage results in charge retention on the carbonyl fragment, producing the benzoyl cation at m/z 105 . This ion subsequently undergoes the neutral loss of carbon monoxide (CO) to form the phenyl cation at m/z 77 .
    
  • Secondary Amine Fragmentation: The primary immonium ion (m/z 114) can undergo further degradation. A hydrogen transfer and subsequent neutral loss of propene (

    
    , 42 Da) from the alkyl chain yields a secondary fragment at m/z 72 .
    

Fragmentation M_plus Molecular Ion [M]•+ m/z 219 Immonium Immonium Cation (Base Peak) m/z 114 [CH(Pr)-NH-Pr]+ M_plus->Immonium α-Cleavage (- PhCO•) Benzoyl Benzoyl Cation m/z 105 [Ph-CO]+ M_plus->Benzoyl α-Cleavage (- C8H18N•) Propyl_loss Secondary Fragment m/z 72 [- C3H6] Immonium->Propyl_loss - C3H6 Phenyl Phenyl Cation m/z 77 [C6H5]+ Benzoyl->Phenyl - CO

EI-MS Fragmentation Pathway of alpha-Propylaminopentiophenone.

Experimental Protocol: GC-MS Analysis

To ensure data integrity, the analytical workflow must function as a self-validating system. We utilize an HP-5MS column because its 5% phenyl-methylpolysiloxane stationary phase provides the ideal slight polarizability needed to separate basic amines based on boiling point while minimizing peak tailing[4].

Workflow Prep Sample Prep (LLE / Dilution) GC GC Separation (HP-5MS) Prep->GC EI 70 eV EI Ionization GC->EI MS Mass Analysis (m/z 50-500) EI->MS Data Data Interpretation (Library Match) MS->Data

GC-MS Analytical Workflow for Synthetic Cathinone Identification.

Step-by-Step Methodology
  • Instrument Tuning (Self-Validation Step 1): Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the relative abundances of m/z 69, 219, and 502 meet the manufacturer's target ratios to ensure consistent 70 eV fragmentation.

  • Sample Preparation: Dissolve 1.0 mg of

    
    -propylaminopentiophenone hydrochloride reference standard in 1.0 mL of HPLC-grade Methanol. Dilute to a working concentration of 10 µg/mL.
    
  • Internal Standard Addition (Self-Validation Step 2): Spike 10 µL of a deuterated internal standard (e.g., Pentedrone-d3, 100 µg/mL) into 990 µL of the working solution. This locks the retention time (RTL) and normalizes injection volume variations.

  • Injection: Inject 1.0 µL of the prepared sample into the GC inlet operating in split mode (20:1). This prevents column overloading, which causes peak fronting and mass spectral distortion.

  • Data Acquisition: Run the mass spectrometer in full scan mode (m/z 50–500) to capture the complete isotopic envelope necessary for library matching.

Table 1: Optimized GC-MS Parameters
ParameterSetting / SpecificationScientific Rationale
Analytical Column HP-5MS (30 m × 0.25 mm, 0.25 µm film)Provides optimal retention and peak symmetry for semi-polar basic amines.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent theoretical plates and stable retention times.
Injection Temp 250 °CEnsures rapid volatilization of the cathinone without inducing thermal degradation.
Oven Program 80°C (1 min)

15°C/min to 280°C (2 min)
Balances the resolution of structurally similar isomers with overall run time.
Ionization Energy 70 eVStandardized energy required to generate spectra comparable to SWGDRUG libraries.
Scan Range m/z 50 – 500Captures all diagnostic product ions and the intact molecular ion.

Data Interpretation & Quantitative Results

Identification is confirmed by evaluating the Total Ion Chromatogram (TIC) and comparing the relative abundances of the extracted mass spectrum against the theoretical fragmentation pattern. Because the


-cleavage is highly favored, the molecular ion (m/z 219) is typically observed at very low abundance (<1%).
Table 2: Key Diagnostic Ions for -Propylaminopentiophenone
m/z ValueIon Identity / FormulaExpected Relative Abundance (%)Mechanistic Origin
114 Immonium Cation

100 (Base Peak)

-cleavage; neutral loss of the benzoyl radical.
105 Benzoyl Cation

15 – 25

-cleavage; charge retention on the acyl group.
77 Phenyl Cation

10 – 20Sequential neutral loss of CO from the m/z 105 fragment.
72 Secondary Amine Fragment5 – 15Neutral loss of propene from the m/z 114 immonium ion.
43 Propyl Cation

10 – 20Direct fragmentation of the alkyl chains.
219 Molecular Ion

< 1Intact molecule (weak stability under 70 eV EI).

Self-Validating Quality Control

To establish absolute trustworthiness in the analytical results, the following continuous validation checks must be enforced:

  • Carryover Assessment: Inject a pure Methanol blank immediately before and after the sample sequence. The absence of a peak at the target retention time confirms the system is free of contamination.

  • Retention Time Locking (RTL): The relative retention time (RRT) of

    
    -propylaminopentiophenone to the deuterated internal standard must not deviate by more than 
    
    
    
    1% across different analytical batches.
  • Spectral Match Factor: The acquired mass spectrum must yield a match factor of

    
     850 (out of 1000) when searched against verified forensic databases (e.g., SWGDRUG or the Cayman Spectral Library)[1].
    

References

  • PubChem. "n-Propylpentedrone | C14H21NO | CID 131850106." National Center for Biotechnology Information. Available at:[Link]

  • Davidson, J.T., et al. "Fragmentation pathways of odd-and even-electron N-alkylated synthetic cathinones." International Journal of Mass Spectrometry 453 (2020): 116354. Available at:[Link]

  • Woźniak, M.K., et al. "Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood." Forensic Toxicology 38 (2020): 421-433. Available at:[Link]

Sources

Application

LC-MS/MS transition ions for N-Propylpentedrone quantification

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N-Propylpentedrone Introduction & Background N-Propylpentedrone (1-phenyl-2-(propylamino)pentan-1-one), often referred to as -propyla...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: LC-MS/MS Method Development and Validation for the Quantification of N-Propylpentedrone

Introduction & Background

N-Propylpentedrone (1-phenyl-2-(propylamino)pentan-1-one), often referred to as


-propylaminopentiophenone, is a potent synthetic cathinone derivative that has increasingly appeared on the recreational drug market as a novel psychoactive substance (NPS)[1]. Due to its structural similarities to other substituted cathinones and its rapid metabolic clearance, traditional immunoassay screens lack the specificity required for definitive identification[2].

For forensic toxicology, clinical diagnostics, and pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the analytical gold standard. This protocol outlines a self-validating, highly sensitive LC-MS/MS workflow designed to mitigate matrix effects, prevent analyte degradation, and ensure rigorous quantification of N-Propylpentedrone in biological matrices.

Mechanistic Principles of Fragmentation

To design an authoritative and robust mass spectrometry assay, the gas-phase chemistry of the analyte must be the foundational starting point. Under positive Electrospray Ionization (ESI+), the secondary amine of N-Propylpentedrone is readily protonated, yielding a stable precursor ion


 at m/z 220.2[3].

Upon subjecting this precursor to Collision-Induced Dissociation (CID) in the collision cell (Q2), the molecule fragments through predictable, thermodynamically driven pathways:

  • Iminium Ion Formation (m/z 114.1): The dominant fragmentation pathway is the inductive

    
    -cleavage of the C-C bond between the carbonyl carbon and the 
    
    
    
    -carbon. This generates a highly abundant and stable iminium cation, making it the optimal quantifier transition[3].
  • Benzoyl Cation (m/z 105.1): An alternative charge-retention pathway during

    
    -cleavage results in the benzoyl cation. Because this fragment is ubiquitous among non-ring-substituted cathinones, it serves as an excellent qualifier  transition[4].
    
  • Water Loss (m/z 202.2): A minor neutral loss of

    
     (-18 Da) from the protonated carbonyl group provides a secondary qualifier[3].
    

Fragmentation Precursor N-Propylpentedrone [M+H]+ m/z 220.2 Iminium Iminium Ion (Quantifier) m/z 114.1 Precursor->Iminium α-cleavage (C-C bond) Benzoyl Benzoyl Cation (Qualifier) m/z 105.1 Precursor->Benzoyl α-cleavage (C-C bond) WaterLoss [M+H - H2O]+ (Qualifier) m/z 202.2 Precursor->WaterLoss -H2O

Figure 1: Collision-induced dissociation (CID) fragmentation pathways of N-Propylpentedrone.

Pre-Analytical Considerations & Analyte Stability

Expertise Insight: A technically flawless LC-MS/MS method is useless if the analyte degrades before extraction. Synthetic cathinones are notoriously unstable in biological fluids, undergoing rapid base-catalyzed degradation and enzymatic hydrolysis[5].

  • Sample Preservation: Biological samples must be collected in tubes containing Sodium Fluoride/Potassium Oxalate (NaF/KOx) to inhibit enzymatic breakdown and immediately stored at -20°C[5]. Unpreserved samples left at room temperature will yield false-negative results.

  • Post-Mortem Redistribution (PMR): N-Propylpentedrone is highly lipophilic. In post-mortem toxicology, it exhibits a high Cardiac/Peripheral (C/P) blood concentration ratio. To avoid artificially elevated concentrations caused by PMR, peripheral blood (e.g., femoral) must be prioritized over cardiac blood[6].

Experimental Protocol: Sample Preparation

Causality: Simple protein precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the ESI source. Because N-Propylpentedrone possesses a basic secondary amine (pKa ~8.5), Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the superior choice. The analyte becomes positively charged in acidic buffers, allowing it to bind tightly to the cation-exchange sorbent while neutral and acidic lipids are washed away with organic solvents.

SPEWorkflow Sample Biological Sample (Blood/Urine) Spike Add Internal Standard & Buffer (pH 6.0) Sample->Spike SPE MCX SPE Load & Wash (HCl/MeOH) Spike->SPE Elution Elution (5% NH4OH in MeOH) SPE->Elution Recon Dry & Reconstitute (Mobile Phase A) Elution->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Figure 2: Mixed-mode cation exchange (MCX) solid-phase extraction workflow for LC-MS/MS.

Step-by-Step SPE Methodology:
  • Aliquot & Spike: Transfer 500 µL of the biological sample to a clean tube. Spike with 50 µL of the Internal Standard (e.g., N-Propylpentedrone-D5 at 100 ng/mL) and dilute with 2 mL of 0.1 M Phosphate Buffer (pH 6.0).

  • Conditioning: Condition the MCX SPE cartridge (30 mg/3 cc) with 2 mL of Methanol (MeOH), followed by 2 mL of deionized water.

  • Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1–2 mL/min.

  • Washing: Wash with 2 mL of 0.1 M HCl (maintains the amine in its protonated state), followed by 2 mL of 100% Methanol (elutes neutral/acidic lipophilic interferences). Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analytes with 2 mL of freshly prepared 5% Ammonium Hydroxide (

    
    ) in Methanol. Mechanistic Note: The highly basic pH neutralizes the secondary amine, breaking the ionic interaction with the sorbent and releasing the analyte.
    
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A.

Chromatographic and Mass Spectrometry Conditions

LC Parameters

A Biphenyl analytical column (e.g., 100 x 2.1 mm, 1.7 µm) is highly recommended over a standard C18 column. The biphenyl stationary phase provides enhanced


 interactions with the phenyl ring of the cathinone, offering superior chromatographic resolution from isobaric matrix interferences.

Table 1: Biphasic LC Gradient Program | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in


) | % Mobile Phase B (0.1% FA in ACN) |
| :--- | :--- | :--- | :--- |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 40 | 60 |
| 6.0 | 0.4 | 5 | 95 |
| 7.5 | 0.4 | 5 | 95 |
| 7.6 | 0.4 | 95 | 5 |
| 10.0 | 0.4 | 95 | 5 |
MS/MS Parameters

The mass spectrometer should be operated in positive ESI mode. Capillary voltage, source temperature, and desolvation gas flows must be optimized per the specific instrument manufacturer's guidelines.

Table 2: Optimized MRM Transitions for N-Propylpentedrone

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
N-Propylpentedrone 220.2 114.1 15 Quantifier
N-Propylpentedrone 220.2 105.1 25 Qualifier 1
N-Propylpentedrone 220.2 202.2 10 Qualifier 2

| N-Propylpentedrone-D5 | 225.2 | 119.1 | 15 | Internal Standard |

Method Validation & Trustworthiness Criteria

To ensure the protocol operates as a self-validating system, the following strict acceptance criteria must be met during batch analysis:

  • Ion Ratio Verification: The ratio of the qualifier ion (m/z 105.1) to the quantifier ion (m/z 114.1) in unknown samples must fall within

    
     of the mean ratio established by the calibration standards. Deviations indicate co-eluting matrix interference.
    
  • Chromatographic Integrity: The retention time (RT) of N-Propylpentedrone must be within

    
     minutes of the matched deuterated internal standard.
    
  • Linearity & Sensitivity: The method should demonstrate a linear dynamic range of 1 to 500 ng/mL (

    
    ), with a Limit of Quantification (LOQ) 
    
    
    
    ng/mL to account for the low physiological concentrations typical of potent NPS.

References

  • Seither, J. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. FIU Electronic Theses and Dissertations. [Link]

  • Aldubayyan et al. (2020). Stability of synthetic cathinones in clinical and forensic toxicological analysis. Semantic Scholar.[Link]

  • UNODC (2024). The challenge of New Psychoactive Substances - A technical update 2024. United Nations Office on Drugs and Crime.[Link]

  • MDPI (2024). The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature.[Link]

  • D-NB.info (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood.[Link]

  • NII.ac.jp (2021). 質量分析法によるカチノン系乱用薬物の構造識別と 代謝研究への適用 (Mass spectrometry for structural identification of cathinone-type drugs of abuse and its application to metabolic studies).[Link]

Sources

Method

alpha-Propylaminopentiophenone detection in postmortem tissue samples

Application Note: AN-TOX-2026-NPP Topic: Advanced Detection & Quantification of -Propylaminopentiophenone (N-PP) in Postmortem Tissue Date: February 28, 2026 Author: Senior Application Scientist, Forensic Toxicology Divi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-TOX-2026-NPP Topic: Advanced Detection & Quantification of


-Propylaminopentiophenone (N-PP) in Postmortem Tissue
Date:  February 28, 2026
Author:  Senior Application Scientist, Forensic Toxicology Division

Abstract

The emergence of novel psychoactive substances (NPS) presents a moving target for forensic toxicology.[1][2][3]


-Propylaminopentiophenone (N-PP), a structural isomer of substituted cathinones, poses specific challenges in postmortem analysis due to its rapid degradation in alkaline matrices and potential for isobaric interference with other "bath salt" isomers. This application note details a validated, high-sensitivity LC-MS/MS protocol for the extraction and quantification of N-PP in complex postmortem matrices (liver, brain, and putrefied blood). The method prioritizes matrix elimination via Mixed-Mode Solid Phase Extraction (SPE) and chromatographic resolution of positional isomers.

Introduction & Forensic Significance


-Propylaminopentiophenone (N-PP), also known as N-propylpentedrone, is a synthetic cathinone featuring a propyl group on the nitrogen atom and a propyl side chain at the 

-position.[4] It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to sympathomimetic toxicity (tachycardia, hyperthermia, agitation) and potential fatality.

Critical Analytical Challenges:

  • Isomerism: N-PP is isobaric (same mass) with other cathinones. Without high-fidelity chromatography, it can be misidentified.

  • Instability: Like most beta-keto amphetamines, N-PP undergoes oxidative degradation and dimerization in basic pH and at room temperature.

  • Postmortem Redistribution (PMR): Cathinones exhibit significant PMR. Concentrations in central blood may be artificially elevated compared to peripheral sources; thus, tissue analysis (liver/brain) is often required for confirmation.

Sample Preparation Strategy

The "Why" behind the Protocol: Postmortem tissue is lipid-rich and often putrefied. Simple protein precipitation (PPT) is insufficient, leading to ion suppression in the mass spectrometer. We utilize Mixed-Mode Cation Exchange (MCX) SPE. This mechanism binds the basic amine of N-PP onto the sorbent while allowing aggressive washing of neutral lipids and acidic interferences, resulting in a cleaner extract and lower limits of detection (LOD).

Reagents & Materials
  • Internal Standard (IS): Pentedrone-d3 or

    
    -PVP-d8 (Deuterated analog required to correct for matrix effects).
    
  • Homogenization Buffer: 0.1M Phosphate Buffer (pH 6.0) + 1% NaF (Sodium Fluoride inhibits esterases/enzymatic breakdown).

  • SPE Cartridges: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.

Tissue Pre-treatment Protocol
  • Weighing: Accurately weigh 1.0 g of tissue (Liver/Brain).

  • Homogenization: Add 4 mL of cold Homogenization Buffer. Homogenize using a bead mill or rotor-stator (keep on ice to prevent thermal degradation).

  • Centrifugation: Centrifuge at 10,000 x g for 10 mins at 4°C. Collect the supernatant.

  • Aliquot: Transfer 500 µL of supernatant to a clean tube.

  • Internal Standard: Add 20 µL of IS working solution (100 ng/mL). Vortex.

Solid Phase Extraction (SPE) Workflow

The following diagram illustrates the critical "Bind-Wash-Elute" logic required to isolate N-PP from biological noise.

SPE_Workflow Start Supernatant (pH 6.0) Load Load onto MCX Cartridge (Conditioned with MeOH/H2O) Start->Load Wash1 Wash 1: 0.1M HCl (Removes proteins/hydrophilic neutrals) Load->Wash1 Waste Wash2 Wash 2: 100% Methanol (Removes hydrophobic neutrals/lipids) Wash1->Wash2 Waste Elute Elute: 5% NH4OH in MeOH (Releases Basic N-PP) Wash2->Elute Collect Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Figure 1: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic cathinones from lipid-rich tissue matrices.

Instrumental Method (LC-MS/MS)

Chromatographic Philosophy: To distinguish N-PP from potential isomers, a Biphenyl stationary phase is superior to standard C18. The biphenyl phase offers enhanced pi-pi interactions, which improves selectivity for the aromatic ring systems of cathinones.

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).

  • Column: Raptor Biphenyl or Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maintains protonated state).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 95% B

    • 6.5 min: 95% B

    • 6.6 min: 5% B (Re-equilibration essential).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[5]

  • Source Temp: 500°C (Ensure complete desolvation).

  • Target:

    
    -Propylaminopentiophenone (MW ~219.3). Precursor Ion: [M+H]+ = 220.2.
    

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeStructural Origin
N-PP 220.2 105.0 25QuantBenzoyl ion (Ph-CO+)
N-PP 220.2 91.0 35QualTropylium ion (C7H7+)
N-PP 220.2 77.0 40QualPhenyl ring
IS (Pentedrone-d3)209.2105.025Quant-

Note: Transitions must be optimized on the specific instrument. The m/z 105 fragment is characteristic of the benzoyl moiety intact in cathinones.

Validation & Quality Assurance

To ensure the trustworthiness of the data (E-E-A-T), the following validation parameters must be met, adhering to SWGTOX/ANSI guidelines.

System Suitability & Isomer Resolution

Because N-PP is an isomer of other propyl-substituted cathinones, a "Negative Control" containing common isomers (like


-PVP or Pentedrone) should be run to confirm they do not co-elute within the N-PP retention window.

Logic_Tree Sample Unknown Sample (Precursor 220.2) RT_Check Retention Time Match? (± 2% of Std) Sample->RT_Check Ratio_Check Ion Ratio Match? (Quant/Qual within 20%) RT_Check->Ratio_Check Yes Result_Neg NEGATIVE (Isomer/Interference) RT_Check->Result_Neg No Result_Pos POSITIVE Identification Ratio_Check->Result_Pos Yes Ratio_Check->Result_Neg No

Figure 2: Decision logic for confirming N-PP presence against potential isobaric interferences.

Stability Warning

Crucial: Synthetic cathinones in blood/tissue are unstable at room temperature.

  • Protocol: Samples must be frozen (-20°C) immediately upon collection.

  • Analysis: Autosampler temperature must be set to 4°C. Do not leave processed samples sitting for >24 hours.

Case Interpretation & Reference Data

When interpreting quantitative results from postmortem tissue:

  • Liver vs. Blood: Liver concentrations of cationic drugs are typically 5-20x higher than peripheral blood due to lysosomal trapping. If blood is negative but liver is positive, it indicates historical use or rapid redistribution.

  • Lethal Range: Based on the fatal case reported by Majchrzak et al. (2018), blood concentrations in fatalities can range from 100 ng/mL to >1000 ng/mL . However, tolerance in chronic users varies widely.

References

  • Majchrzak, M., Celiński, R., Kowalska, T., & Sajewicz, M. (2018).

    
    -propylaminopentiophenone (N-PP).[6] Forensic Toxicology, 36(2), 525–533.[6] Link
    
  • Glicksberg, L., et al. (2017). Stability of Synthetic Cathinones in Blood.[7] Journal of Analytical Toxicology, 41(9). Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX). Standard Practices for Method Validation in Forensic Toxicology. Link

  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine. Forensic Science International, 295, 36-45. Link

  • UNODC (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Link

Sources

Application

Application Note: Advanced HPLC Method Development for the Chiral Separation of Synthetic Cathinone Derivatives

Executive Summary Synthetic cathinones represent a rapidly expanding class of new psychoactive substances (NPS). Structurally analogous to amphetamines, these compounds possess a stereogenic center at the

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthetic cathinones represent a rapidly expanding class of new psychoactive substances (NPS). Structurally analogous to amphetamines, these compounds possess a stereogenic center at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon, resulting in enantiomers that exhibit profoundly different pharmacodynamic, toxicokinetic, and toxicological profiles. Typically, the S-enantiomer acts as the more potent eutomer at monoamine transporters. Because illicit cathinones are almost exclusively synthesized and distributed as racemates, robust  are critical for forensic profiling, toxicological assessment, and pharmacological research[1].

This application note provides an authoritative, self-validating framework for the analytical screening and semi-preparative scale-up of cathinone enantiomers using High-Performance Liquid Chromatography (HPLC).

Mechanistic Rationale: The Chemistry of Chiral Recognition

Successful chiral separation requires a deep understanding of the molecular interactions between the analyte and the Chiral Stationary Phase (CSP).

Why Polysaccharide CSPs?

, specifically derivatized amylose and cellulose (e.g., tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate)), are the gold standard for cathinone enantioseparation[2]. The chiral recognition is multimodal:

  • Hydrogen Bonding & Dipole-Dipole Interactions: The carbamate linkages on the CSP interact with the carbonyl and secondary/tertiary amine groups of the cathinone.

  • 
     Interactions:  The aromatic rings of the CSP interact with the phenyl ring of the cathinone derivative.
    
  • Steric Inclusion: The supramolecular helical twist of the polysaccharide creates a chiral cavity. The stereoselective spatial fit of one enantiomer over the other dictates the difference in retention times.

Mechanism Cathinone Cathinone Enantiomer (Amine, Carbonyl, Aryl) HBond Hydrogen Bonding Cathinone->HBond PiPi π-π Interactions Cathinone->PiPi Steric Steric Inclusion Cathinone->Steric CSP Polysaccharide CSP (Carbamate, Helical Cavity) CSP->HBond CSP->PiPi CSP->Steric Complex Transient Diastereomeric Complex HBond->Complex PiPi->Complex Steric->Complex

Fig 1: Multimodal chiral recognition mechanism between cathinones and polysaccharide CSPs.

The Causality of Mobile Phase Selection

While reversed-phase and polar organic modes are viable, Normal Phase (NP) chromatography is highly preferred for scale-up. The high volatility of NP solvents (Hexane/Isopropanol) allows for rapid solvent evaporation post-fraction collection, minimizing the risk of thermal degradation or racemization of the isolated enantiomers[3].

The Critical Role of Basic Additives: Cathinones contain basic amine moieties. If run in a pure Hexane/Isopropanol mixture, these amines will undergo severe secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica backbone of the CSP. This causes extreme peak tailing and loss of resolution. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) acts as a competing base, masking the silanol sites and ensuring sharp, symmetrical peaks[4]. For LC-MS applications where DEA is incompatible, should be utilized instead[5].

Method Development Workflow

Workflow Step1 1. Racemic Sample Prep (1 mg/mL in Mobile Phase) Step2 2. Analytical CSP Screening (Amylose/Cellulose Derivatives) Step1->Step2 Step3 3. Mobile Phase Optimization (NP: Hexane/IPA + 0.1% DEA) Step2->Step3 Decision System Suitability Rs ≥ 1.5? Step3->Decision Decision->Step3 Fail Step4 4. Semi-Prep Scale-Up (Adjust Flow & Injection Vol) Decision->Step4 Pass Step5 5. Fraction Collection & Purity/Stability Analysis Step4->Step5

Fig 2: Self-validating workflow for analytical screening and semi-preparative scale-up.

Experimental Protocols

Protocol A: Analytical Screening (Self-Validating System)

This protocol establishes the baseline enantioseparation for unknown cathinone racemates.

Materials & Parameters:

  • Column: Phenomenex Lux® i-Cellulose-5 or CHIRALPAK® AS-H (250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (95:5:0.1, v/v/v). Note: Prepare fresh daily to prevent DEA evaporation.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C ± 1 °C.

  • Detection: UV at 254 nm and 210 nm.

  • Injection Volume: 10 µL (Sample concentration: 1 mg/mL dissolved in mobile phase).

System Suitability & Validation Criteria: Before analyzing casework samples, inject a known racemic standard (e.g., MDPV or Mephedrone). The system is validated for operation only if :

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    for both enantiomeric peaks.
  • Theoretical Plates (

    
    ): 
    
    
    
    . If
    
    
    , verify the basic additive concentration; residual silanol interactions are occurring.
Protocol B: Semi-Preparative Scale-Up for Enantiomer Isolation

Once analytical conditions are validated, the method is scaled geometrically to isolate pure enantiomers for pharmacological testing[3].

Scaling Calculations & Parameters:

  • Column: Phenomenex Lux® i-Cellulose-5 (250 × 10 mm, 5 µm).

  • Flow Rate Scaling: Scaled by the ratio of the squared column radii.

    
     mL/min. Set flow to 4.5 mL/min .
    
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (95:5:0.1, v/v/v).

  • Injection Volume: 500 µL (Sample concentration: 10 mg/mL).

  • Fraction Collection: Triggered by UV threshold at 254 nm.

Post-Collection Stability Protocol: Cathinones are highly susceptible to racemization and degradation in aqueous environments, high pH, or under UV light[3].

  • Immediately evaporate the Hexane/IPA solvent under a gentle stream of nitrogen at room temperature.

  • Store the isolated enantiomers as dry solids in amber vials at -20 °C.

Data Presentation

The following table summarizes expected chromatographic parameters for common synthetic cathinones utilizing the optimized normal-phase analytical protocol[3][4][6].

Cathinone DerivativeChiral Stationary PhaseMobile Phase (v/v/v)

(min)

(min)
Separation Factor (

)
Resolution (

)
Mephedrone (4-MMC)CHIRALPAK® AS-HHexane/IPA/TEA (97:3:0.1)8.49.71.202.1
MDPV Lux® i-Cellulose-5Hexane/IPA/DEA (95:5:0.1)6.27.51.352.8
Methylone CHIRALPAK® AS-HHexane/IPA/TEA (97:3:0.1)12.114.51.252.5
Pentedrone Lux® i-Cellulose-5Hexane/IPA/DEA (95:5:0.1)5.86.91.282.3
Ethylone Lux® i-Cellulose-5Hexane/IPA/DEA (95:5:0.1)9.111.41.312.6

(Note:


 and 

represent the retention times of the first and second eluting enantiomers, respectively. Absolute configuration elution order must be confirmed via circular dichroism or specific optical rotation).

References

  • Separation of enantiomers of New Psychoactive Substances by HPLC - ResearchGate. [7]

  • Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - MDPI Pharmaceuticals. [1]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column - MDPI Molecules. [3]

  • Chiral Resolution and Enantioselectivity of Synthetic Cathinones: A Brief Review - Journal of Analytical Toxicology (SciSpace). [2]

  • Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - Chirality (PubMed). [4]

  • Chiral separation of new designer drugs (Cathinones) on chiral ion-exchange type stationary phases - Journal of Pharmaceutical and Biomedical Analysis (PubMed).[5]

  • Screening approach, optimisation and scale-up for chiral liquid chromatography of cathinones - Journal of Chromatography A (Academia). [6]

Sources

Method

Advanced Sample Preparation Strategies for the LC-MS/MS Analysis of N-Propylpentedrone in Urine

Introduction & Mechanistic Context N-Propylpentedrone (1-phenyl-2-(propylamino)pentan-1-one) is a synthetic cathinone derivative characterized by a propyl substitution on the amine nitrogen. As a novel psychoactive subst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-Propylpentedrone (1-phenyl-2-(propylamino)pentan-1-one) is a synthetic cathinone derivative characterized by a propyl substitution on the amine nitrogen. As a novel psychoactive substance (NPS), its accurate quantification in biological matrices like urine is critical for both forensic investigations and clinical toxicology [1].

The analysis of synthetic cathinones presents unique physicochemical challenges. Cathinones are highly unstable in alkaline environments and at room temperature, making them prone to rapid degradation into dihydro-metabolites or complete molecular breakdown[2]. While rapid "dilute-and-shoot" methods have been reported for certain cathinone panels [3], direct injection of urine introduces severe matrix effects (ion suppression) from endogenous salts and phospholipids. To achieve robust, high-sensitivity analysis, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the definitive gold standard [4].

Mechanistic Causality in Extraction Design (Expertise & Experience)

The success of MCX SPE relies on exploiting the specific acid-base chemistry of N-Propylpentedrone. The molecule possesses a secondary amine with a pKa of approximately 8.5.

  • Protonation (Loading): By buffering the urine sample to pH 6.0, the amine group is >99% protonated. This allows the analyte to bind tightly via strong electrostatic interactions to the negatively charged sulfonic acid (

    
    ) groups on the MCX sorbent [5].
    
  • Aggressive Washing: Because the analyte is secured by ionic bonds, the sorbent can be washed with 100% organic solvents (e.g., methanol). This step is crucial: it strips away neutral lipophilic interferences that cause ion suppression in the MS source, without premature elution of the target analyte [4].

  • Neutralization (Elution): Elution is triggered by shifting the pH above the analyte's pKa. Using a highly basic organic solvent (e.g., 5%

    
    ), the amine is deprotonated. This neutralizes its charge, breaks the ionic bond, and releases it from the sorbent [5].
    
  • Volatilization Prevention (The Critical Step): Synthetic cathinones in their free-base form are highly volatile. Evaporating the basic eluate directly will result in massive analyte loss. Adding 1% HCl in methanol prior to nitrogen blowdown converts the free base back into a stable, non-volatile chloride salt [5].

Self-Validating Experimental Protocol

To ensure this protocol acts as a self-validating system, a deuterated internal standard (ISTD) is added prior to any sample manipulation. This controls for volumetric losses, extraction inefficiencies, and matrix-induced ionization variations. Furthermore, monitoring the baseline resolution of the quantifier/qualifier ion ratio (±20% tolerance) validates the absence of co-eluting isobaric interferences.

Step-by-Step MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 0.5 mL of urine into a clean tube. Immediately add 25 µL of ISTD (e.g., Pentedrone-D5, 1 µg/mL). Add 1.5 mL of 100 mM phosphate buffer (pH 6.0). Vortex for 30 seconds and centrifuge at 3000 x g for 5 minutes to remove particulates [5].

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of DI Water through the MCX cartridge.

  • Loading: Apply the buffered sample to the cartridge at a controlled flow rate of 1-2 mL/min to ensure optimal ionic interaction time [5].

  • Wash 1 (Aqueous): Pass 2 mL of 2% Formic Acid in water to remove physiological salts and disrupt protein binding [4].

  • Wash 2 (Organic): Pass 2 mL of 100% Methanol to remove neutral lipids and endogenous steroids [4].

  • Drying: Dry the column under full vacuum (or positive pressure) for 5 minutes to remove residual aqueous solvent [5].

  • Elution: Elute the analytes with 2 mL of Ethyl Acetate:Isopropanol:Ammonium Hydroxide (78:20:2, v/v/v). Collect in a clean glass tube [5].

  • Evaporation & Salt Formation (Critical): Add 100 µL of 1% HCl in Methanol to the eluate. Evaporate to dryness under a gentle stream of nitrogen at 35°C [5].

  • Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 5% Methanol with 0.1% Formic Acid). Vortex and transfer to an autosampler vial [4].

LC-MS/MS Analytical Strategy

Chromatographic separation of synthetic cathinones requires careful column selection. Isobaric interferences are notoriously common among NPS. A Biphenyl stationary phase is highly recommended over standard C18 columns. The biphenyl phase provides


 interactions that are highly selective for the aromatic rings of cathinones, enabling baseline resolution of positional isomers [1].

Quantitative Data Summaries

Table 1: Physicochemical & MS Parameters for N-Propylpentedrone

ParameterSpecification
Analyte N-Propylpentedrone
IUPAC Name 1-phenyl-2-(propylamino)pentan-1-one
Chemical Formula C14H21NO
Monoisotopic Mass 219.1623 Da
Precursor Ion[M+H]+ m/z 220.2
Quantifier Transition m/z 220.2 → 114.1 (Alpha-cleavage)
Qualifier Transition m/z 220.2 → 91.1 (Tropylium ion)
Optimal Column Phase Biphenyl (e.g., 50 x 3.0 mm, 2.7 µm)

Table 2: Sample Preparation Strategy Comparison

Extraction MethodologyMatrix Effect (Ion Suppression)Typical RecoveryVolatilization RiskProcedural Time
Dilute-and-Shoot High (>40%)N/ALow< 5 min
Liquid-Liquid Extraction (LLE) Moderate (15-30%)70-85%High (if unacidified)30 min
MCX SPE (Recommended) Low (<10%) >90% Mitigated via HCl 45 min

Visualizations

SPE_Mechanism Step1 1. Sample Pre-treatment Buffer to pH 6.0 Analyte: Protonated (+) Step2 2. Sorbent Loading Ionic Binding to SO3- Analyte: Retained Step1->Step2 Step3 3. Acidic Wash (2% FA) Removes Salts Analyte: Retained Step2->Step3 Step4 4. Organic Wash (100% MeOH) Removes Lipids Analyte: Retained Step3->Step4 Step5 5. Basic Elution (5% NH4OH) Analyte: Neutralized (0) Analyte: Eluted Step4->Step5 Step6 6. HCl Addition & Evaporation Analyte: Salt Form (+) Prevents Volatilization Step5->Step6

Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE for N-Propylpentedrone.

LCMS_Logic Inject Reconstituted Sample (Urine Extract) Chrom Biphenyl LC Column (Pi-Pi Interactions) Inject->Chrom Isobars Resolves Isobaric Cathinones Chrom->Isobars ESI ESI (+) Source Protonation [M+H]+ Chrom->ESI Q1 Q1 Selection m/z 220.2 ESI->Q1 Q2 Q2 Collision Cell CID Fragmentation Q1->Q2 Q3 Q3 Monitoring m/z 114.1 (Quant) Q2->Q3

LC-MS/MS analytical logic and separation mechanism for N-Propylpentedrone.

References

  • Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection Source: Waters Corporation URL:[Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Novel Psychoactive Substances: Kratom and Synthetic Cathinones in Urine Source: Spectroscopy Online URL:[Link]

  • The State of the Art in Post-Mortem Redistribution and Stability of New Psychoactive Substances in Fatal Cases: A Review of the Literature Source: MDPI URL:[Link]

  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples Source: PMC - National Institutes of Health URL:[Link]

Sources

Application

qualitative analysis of alpha-Propylaminopentiophenone in seized powders

Application Note: AN-2026-PAP Subject: Qualitative Analysis of -Propylaminopentiophenone in Seized Powders Date: February 28, 2026 Version: 1.0[1] Abstract & Scope This application note provides a definitive protocol for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PAP Subject: Qualitative Analysis of


-Propylaminopentiophenone in Seized Powders
Date:  February 28, 2026
Version:  1.0[1]

Abstract & Scope

This application note provides a definitive protocol for the identification of


-Propylaminopentiophenone  (

-PAP; also known as N-propylpentedrone) in seized forensic samples.[1] As a synthetic cathinone and a structural isomer of several controlled substances,

-PAP presents specific analytical challenges regarding isomer discrimination and thermal stability.[1]

This guide outlines a self-validating workflow combining presumptive colorimetric screening with confirmatory Gas Chromatography-Mass Spectrometry (GC-MS). Emphasis is placed on the mechanistic interpretation of electron ionization (EI) fragmentation to distinguish


-PAP from homologous "bath salt" derivatives.

Chemical Profile & Target Analytes

PropertyDetail
Common Name

-Propylaminopentiophenone (

-PAP)
Synonyms N-propylpentedrone; 2-(propylamino)-1-phenylpentan-1-one
Class Synthetic Cathinone (Substituted Pentiophenone)
Molecular Formula

Molecular Weight 219.33 g/mol
CAS Number 18268-15-0 (HCl salt); 747345-91-1 (Base)
Key Structural Feature Secondary amine with a propyl tail; propyl side chain at the

-position.[1][2][3]

Analytical Workflow Overview

The following decision tree illustrates the logical progression from seizure to confirmation, ensuring sample preservation and data integrity.

AnalyticalWorkflow Seizure Seized Powder Screening Presumptive Screening (Color Tests) Seizure->Screening Extraction Alkaline LLE (pH 10-12) Screening->Extraction Positive/Inconclusive GCMS GC-MS Analysis (EI Mode) Extraction->GCMS DataAnalysis Spectral Deconvolution (Base Peak m/z 114) GCMS->DataAnalysis Report Positive Identification DataAnalysis->Report Match >95%

Figure 1: Operational workflow for the forensic identification of substituted cathinones.

Presumptive Screening (Color Tests)

Objective: Rapidly classify the powder as a potential cathinone/amine prior to instrumental analysis. Mechanism: Cathinones typically react with aldehyde-acid mixtures (Marquis) to form colored carbocations.[1]

Protocol 1: Colorimetric Spot Test
  • Place approximately 1-2 mg of seized powder into a spot plate well.

  • Add 2 drops of Marquis Reagent (Formaldehyde/Sulfuric Acid).

  • Observe color change within 0-60 seconds.

  • Repeat with Liebermann Reagent (Potassium Nitrite/Sulfuric Acid) in a separate well.

Interpretation Table:

ReagentExpected Result for

-PAP
Class Characteristic
Marquis Yellow

Orange
Typical for cathinones (unlike MDMA which turns purple/black).[1]
Liebermann Orange Indicates secondary amines/phenols; highly sensitive for cathinones.[1]
Scott's Blue (False Positive possible)Warning: Cathinones may mimic cocaine in Scott's test due to the basic nitrogen.[1]

Note: Color tests are presumptive. A negative result does not rule out the substance, and a positive result requires confirmation.

Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the freebase form of


-PAP from the salt matrix and cutting agents (e.g., caffeine, sugars) to prevent thermal degradation in the GC inlet.
Protocol 2: Alkaline Extraction for GC-MS
  • Weighing: Transfer 10-15 mg of seized powder into a 10 mL centrifuge tube.

  • Dissolution: Add 2 mL of deionized water. Vortex until dissolved.

  • Basification: Add 200

    
    L  of 1.0 M NaOH (or saturated 
    
    
    
    ).
    • Why? Converts the amine salt (HCl) to the volatile freebase form, improving chromatography and peak shape.

  • Extraction: Add 2 mL of Ethyl Acetate (or Chloroform).

  • Agitation: Rock or vortex for 2 minutes. Centrifuge at 3000 rpm for 3 minutes to separate phases.

  • Collection: Transfer the top organic layer to a clean vial.

  • Concentration (Optional): Evaporate to dryness under nitrogen stream at 40°C and reconstitute in 100

    
    L Ethyl Acetate.
    
    • Direct Injection: If the sample is potent, the organic layer can be injected directly without concentration to avoid losing volatile freebase.

Confirmatory Analysis: GC-MS

Objective: Definitive structural characterization using retention time and mass spectral fragmentation.

Instrument Parameters
  • System: Agilent 7890/5975 (or equivalent).

  • Column: DB-5MS or HP-5MS (30 m

    
     0.25 mm 
    
    
    
    0.25
    
    
    m).[4]
  • Inlet: 250°C, Split Mode (20:1 to 50:1).

    • Caution: High inlet temperatures (>260°C) can cause thermal degradation of cathinones (oxidative dehydrogenation).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C; Quad: 150°C.[5]

  • Scan Range: m/z 40–450.[1]

Mass Spectral Interpretation (Mechanism)

The identification of


-PAP relies on the dominant 

-cleavage
mechanism typical of phenethylamines and cathinones.[1]

Key Diagnostic Ions:

  • Base Peak (m/z 114): The immonium ion formed by cleavage between the carbonyl carbon and the

    
    -carbon.[1]
    
    • Structure:

      
      
      
    • Calculation:

      
       Da.
      
  • Benzoyl Ion (m/z 105):

    
    .[1] Characteristic of the phenone backbone.
    
  • Phenyl Ion (m/z 77):

    
    .[1] Secondary fragmentation of the benzoyl ion.
    
  • Molecular Ion (m/z 219): Very weak or absent in EI spectra due to the lability of the amine bond.

Fragmentation Pathway Diagram

Fragmentation Parent Parent Molecule [M]+ m/z 219 (Weak/Absent) AlphaCleavage Alpha-Cleavage Parent->AlphaCleavage EI Impact (70eV) Immonium Immonium Ion (Base Peak) CH(C3H7)=NH+(C3H7) m/z 114 AlphaCleavage->Immonium Major Path Benzoyl Benzoyl Ion Ph-C=O+ m/z 105 AlphaCleavage->Benzoyl Minor Path Phenyl Phenyl Cation C6H5+ m/z 77 Benzoyl->Phenyl -CO (28 Da)

Figure 2: Electron Ionization (EI) fragmentation pathway of


-PAP.[1]

Isomer Discrimination & Reporting


-PAP has a molecular weight of 219, sharing this mass with several other cathinones. Discrimination relies on the Immonium Ion (Base Peak) .
Isomer/HomologStructureBase Peak (m/z)Key Difference

-PAP
Propyl chain / Propyl amine114 Unique symmetric alkyl split (

)
Pentedrone Propyl chain / Methyl amine86

Hexedrone Butyl chain / Methyl amine100


-PVP
Propyl chain / Pyrrolidine ring126 Cyclic amine (Pyrrolidine)
4-MEC Ethyl chain / Ethyl amine (+4-Me)100 Different substitution pattern

Reporting Criteria:

  • Retention Time: Must match concurrent reference standard within

    
     1%.
    
  • Mass Spectrum:

    • Base peak at m/z 114 .[1]

    • Presence of m/z 105 and m/z 77 .

    • Absence of m/z 126 (rules out

      
      -PVP).
      
  • Library Match: Match factor >90 against SWGDRUG or Cayman Spectral Library.[1]

References

  • SWGDRUG. (2023).[6] Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. Retrieved from [Link]

  • Adamowicz, P., & Tokarczyk, B. (2018).[1][7] Fatal case of poisoning with a new cathinone derivative:

    
    -propylaminopentiophenone. Forensic Toxicology, 36(2). Retrieved from [Link]
    
  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime. Retrieved from [Link]

Sources

Method

NMR spectroscopy characterization of alpha-Propylaminopentiophenone HCl

Application Note: Structural Elucidation and Forensic Profiling of -Propylaminopentiophenone HCl via High-Field NMR -Propylaminopentiophenone Hydrochloride (N-Propylpentedrone) Executive Summary & Forensic Context -Propy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation and Forensic Profiling of -Propylaminopentiophenone HCl via High-Field NMR


-Propylaminopentiophenone Hydrochloride (N-Propylpentedrone)

Executive Summary & Forensic Context


-Propylaminopentiophenone  (also known as N-Propylpentedrone) is a synthetic cathinone derivative appearing in the New Psychoactive Substances (NPS) market.[1] It functions as a psychomotor stimulant by inhibiting monoamine reuptake.

From an analytical perspective, this molecule presents specific challenges due to its structural isomerism with other mass-equivalent cathinones (e.g.,


-ethylaminohexanophenone). Mass spectrometry (GC-MS) often yields identical fragmentation patterns (

72 or 86 base peaks depending on cleavage). Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural identification, particularly for distinguishing regioisomers and characterizing the salt form (HCl) typically seized in casework.

This guide provides a self-validating protocol for the complete characterization of


-Propylaminopentiophenone HCl, focusing on distinguishing the two aliphatic propyl chains—one on the ketone backbone and one on the amine.
Nomenclature Clarification (Crucial)
  • Target Analyte:

    
    -Propylaminopentiophenone (1-phenyl-2-(propylamino)pentan-1-one).[1]
    
  • Common Synonym: N-Propylpentedrone.[1]

  • Differentiation: Do not confuse with PV-8 (

    
    -PHPP), which contains a pyrrolidine ring and a heptanophenone chain. The protocol below specifically targets the secondary amine structure.
    

Experimental Workflow

The following diagram outlines the logical flow for sample preparation and data acquisition, ensuring optimal sensitivity for the exchangeable amine proton characteristic of the HCl salt.

NMR_Workflow Sample Sample Receipt (White Powder/Crystal) Solvent Solvent Selection DMSO-d6 (Recommended) Sample->Solvent Check Solubility Prep Preparation ~10-15 mg in 600 µL No Base Extraction needed Solvent->Prep Dissolve Acq Acquisition (400+ MHz) 1H, 13C, COSY, HSQC, HMBC Prep->Acq Lock & Shim Process Processing LB=0.3Hz, Zero Filling Acq->Process FT & Phase Analysis Structural Assignment Differentiation of Propyl Chains Process->Analysis Integrate

Figure 1: Operational workflow for NMR characterization of synthetic cathinone salts. DMSO-d6 is prioritized to preserve the ammonium proton signal.

Materials and Methods

Sample Preparation
  • Solvent: DMSO-

    
      (Dimethyl sulfoxide-d6) is the solvent of choice.
    
    • Reasoning: The HCl salt is highly soluble in DMSO. Unlike CDCl

      
       or Methanol-
      
      
      
      , DMSO-
      
      
      does not facilitate rapid exchange of the ammonium protons (
      
      
      ), allowing them to appear as distinct broad signals (often coupled), which provides critical confirmation of the secondary amine salt structure.
  • Concentration: 10–20 mg of analyte in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) or residual DMSO quintet (2.50 ppm for

    
    H, 39.5 ppm for 
    
    
    
    C).
Instrument Parameters (400 MHz equivalent)
  • Temperature: 298 K (25°C).

  • Pulse Sequences:

    • 
      H (zg30):  16 scans, D1 = 1.0s (ensure relaxation of aromatic protons).
      
    • 
      C (zgpg30):  Proton-decoupled, 1024 scans (critical for quaternary carbonyl detection).
      
    • COSY: Magnitude mode, 2K x 256 points.

    • HSQC/HMBC: Phase-sensitive, for C-H connectivity.

Structural Elucidation: The "Dual Propyl" Challenge

The molecule contains two 3-carbon chains that are magnetically distinct but chemically similar.

  • Chain A (Backbone): Attached to the chiral center (C2).

  • Chain B (N-Alkyl): Attached to the Nitrogen.

H NMR Assignment (DMSO- )
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
Amine 9.20 - 9.50Broad Singlet (x2)2H

protons. Broadened due to quadrupole relaxation of N and exchange.
Aromatics 7.95 - 8.05Doublet (d)2HOrtho-protons (deshielded by Carbonyl).
Aromatics 7.65 - 7.75Triplet (t)1HPara-proton.
Aromatics 7.55 - 7.65Triplet (t)2HMeta-protons.[2]

-Methine
5.10 - 5.25Multiplet (m)1HH-2 . Deshielded by C=O and

. Key chiral center.[3]
N-CH

2.80 - 3.00Multiplet2HH-1' (N-Propyl). Diastereotopic nature may split these.

-CH

1.85 - 2.05Multiplet2HH-3 (Backbone). Adjacent to chiral center.[4]
N-Propyl CH

1.60 - 1.75Multiplet2HH-2' (Middle of N-chain).

-CH

1.15 - 1.35Multiplet2HH-4 (Backbone).
Methyls 0.85 - 0.95Overlapping Triplets6HH-5 and H-3' . Often appear as a distorted triplet or two close triplets.

Expert Insight: The


-methine proton at ~5.15 ppm is the diagnostic "anchor" signal. In the free base form, this shifts upfield to ~3.8 ppm. The persistence of the downfield shift confirms the salt form.
C NMR Assignment
Carbon TypeShift (

, ppm)
Assignment
Carbonyl 196.5 - 198.0C-1 (Ketone). Weak signal due to long relaxation.
Aromatic 134.5 (p), 129.0 (m), 128.5 (o)Phenyl ring carbons.
Quaternary 133.0 - 134.0Ipso-carbon of phenyl ring.

-Carbon
62.0 - 64.0C-2 . Directly bonded to N and C=O.
N-CH

48.0 - 50.0C-1' (N-Propyl).
Aliphatic 32.0 - 34.0C-3 (Backbone methylene).
Aliphatic 19.0 - 21.0C-2' (N-Propyl methylene).
Aliphatic 17.0 - 18.5C-4 (Backbone methylene).
Methyls 13.5 - 14.5C-5 and C-3' .

Advanced Connectivity (HMBC)

To prove the structure is not a regioisomer (e.g., an isopropyl analog or a longer chain with ethyl amine), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC_Connectivity Figure 2: Key HMBC correlations. The Ortho-H to Carbonyl correlation links the ring to the backbone. The α-H correlates to the Carbonyl and the side chain carbons. CO C=O (197 ppm) AlphaH α-Methine H (5.15 ppm) AlphaH->CO 2J BetaC Backbone CH2-C (33 ppm) AlphaH->BetaC 2J OrthoH Ortho-H (8.0 ppm) OrthoH->CO 3J (Strong) NCH2 N-CH2 H (2.9 ppm) NCH2->AlphaH No Correlation (Key) NCH2->BetaC No Correlation

Interpretation:

  • Ring-Chain Connection: The Ortho-protons (7.9 ppm) must show a strong HMBC correlation to the Carbonyl carbon (~197 ppm).

  • N-Alkyl Verification: The N-CH

    
     protons (~2.9 ppm) will correlate to the N-Propyl carbons but not to the Carbonyl carbon (3-bond distance is usually too weak or absent across the N). If you see a correlation from the N-alkyl protons to the Carbonyl, check if the structure is actually an amide (which would be an impurity or degradation product).
    

Differentiation from Isomers


-Propylaminopentiophenone (C

H

NO) is isomeric with:
  • 
    -Ethylaminohexanophenone:  (Ethyl group on N, 6-carbon ketone chain).
    
    • Differentiation: The hexanophenone backbone would show three methylene groups between the alpha-carbon and the terminal methyl. The integration of the multiplet region (1.2-1.4 ppm) would increase.

  • 
    -Butylaminobutiophenone:  (Butyl group on N, 4-carbon ketone chain).
    
    • Differentiation: The backbone methyl would appear as a triplet at ~0.9 ppm, but the methylene signal adjacent to it (H-3) would be distinct. The N-butyl chain would show a wider aliphatic range.

Self-Validating Check: Calculate the ratio of the methyl triplets. In


-Propylaminopentiophenone, both methyls are at the end of propyl chains. They should have similar chemical environments. If one methyl is a doublet (isopropyl group), the structure is incorrect (likely iso-pentedrone derivative).

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Monographs: Synthetic Cathinones. Retrieved from [Link]

  • Maheux, C. R., & Copeland, C. R. (2012). Chemical Characterization of Synthetic Cathinones. Microgram Journal.

Sources

Application

Advanced Derivatization Strategies for the GC-MS Analysis of α-Propylaminopentiophenone

Executive Summary The forensic and toxicological analysis of synthetic cathinones presents unique analytical challenges due to their inherent thermal instability and suboptimal volatility. α-Propylaminopentiophenone (com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The forensic and toxicological analysis of synthetic cathinones presents unique analytical challenges due to their inherent thermal instability and suboptimal volatility. α-Propylaminopentiophenone (commonly known as N-Propylpentedrone), a synthetic cathinone featuring a secondary amine and a


-keto group, is highly susceptible to in-situ degradation during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This application note details the mechanistic rationale, comparative reagent efficacy, and a self-validating experimental protocol for the acylation of α-Propylaminopentiophenone. By employing pentafluoropropionic anhydride (PFPA), analysts can stabilize the molecule, enhance mass spectral fragmentation, and achieve high-fidelity quantification in complex biological matrices.

The Analytical Challenge: Thermal Degradation of -Keto Amines

Synthetic cathinones are structurally characterized by a phenethylamine backbone with a ketone group at the


-carbon. When subjected to the high temperatures of a GC injection port (typically >250°C), underivatized secondary amine cathinones like α-Propylaminopentiophenone undergo rapid thermal degradation and oxidative decomposition [1].

Mechanistic Causality: The presence of an active hydrogen on the secondary amine, combined with the electron-withdrawing nature of the adjacent ketone, makes the molecule thermally labile. This results in the formation of artifact peaks (often 2 Da lower than the parent compound due to dehydrogenation), severe chromatographic tailing, and a significant loss of analytical sensitivity [1].

To circumvent this, chemical derivatization via acylation is mandatory. By replacing the active amine hydrogen with a fluoroacyl group, the polarity of the molecule is drastically reduced, and the thermally labile amine is converted into a highly stable amide. Furthermore, the addition of heavy fluorine atoms directs electron-impact (EI) fragmentation to yield higher-mass diagnostic ions, which are critical for distinguishing the analyte from background matrix noise [2].

Mechanism A α-Propylaminopentiophenone (Secondary Amine) B GC Hot Injection Port (>250°C) A->B Underivatized D PFPA Derivatization (Acylation at 55°C) A->D Derivatized C Thermal Degradation (Artifacts, Tailing) B->C E N-PFP-Propylpentedrone (Stable Amide) D->E F GC-MS/MS Analysis (Sharp Peaks, High m/z) E->F Volatile & Stable

Figure 1: Mechanistic rationale for PFPA acylation preventing thermal degradation during GC-MS.

Comparative Analysis of Acylation Reagents

While several fluorinated anhydrides can be used for cathinone derivatization, their performance varies based on the molecular weight added and the volatility of the resulting derivative. Comprehensive comparative studies indicate that PFPA and Heptafluorobutyric anhydride (HFBA) provide the highest accuracy and lowest relative standard deviation (RSD < 20%) for synthetic cathinones [2].

Derivatizing ReagentAcronymMW AddedTarget Ion m/z ShiftVolatility of DerivativeAnalytical Assessment
Trifluoroacetic Anhydride TFAA+ 96 DaModerateExtremely HighProne to evaporative loss during sample preparation; lower mass ions [2].
Pentafluoropropionic Anhydride PFPA+ 146 DaHighOptimalBest overall choice. Balances volatility with excellent high-mass fragmentation[2, 3].
Heptafluorobutyric Anhydride HFBA+ 196 DaVery HighModerateExcellent for matrix separation, but can cause excessive multi-fragmentation[2].

Data synthesized from foundational cathinone derivatization studies [2, 3].

Self-Validating Experimental Protocol (PFPA Workflow)

The following protocol outlines the extraction and PFPA derivatization of α-Propylaminopentiophenone from biological specimens (e.g., whole blood).

System Validation Note: To ensure this is a self-validating system, a deuterated internal standard (e.g., Pentedrone-


 or similar cathinone-

) must be added prior to extraction. Furthermore, the GC-MS method should monitor the primary MRM transitions for the underivatized α-Propylaminopentiophenone (m/z 219

fragments) to verify 100% derivatization efficiency. If the underivatized peak appears, the reaction was incomplete, likely due to moisture contamination.
Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard Addition: Transfer 200 µL of whole blood into a clean glass extraction tube. Add 20 µL of the deuterated internal standard (IS) working solution (100 ng/mL).

  • Alkaline Liquid-Liquid Extraction (LLE): Add 100 µL of 0.1 M NaOH to basify the sample (pH > 9), ensuring the secondary amine is in its uncharged, extractable free-base form. Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes and centrifuge at 3000 rpm for 10 minutes [3].

  • Organic Phase Transfer & Drying: Transfer the upper organic layer (ethyl acetate) to a clean autosampler vial insert. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Crucial Causality: The residue must be strictly anhydrous. Anhydrides react violently with water to form perfluorinated acids, which will neutralize the basic amine and completely halt the derivatization reaction.

  • Acylation Reaction: Reconstitute the dry residue in 50 µL of ethyl acetate. Add 50 µL of PFPA reagent. Cap the vial tightly and incubate in a heating block at 55°C for exactly 20 minutes [3].

  • Evaporation of Excess Reagent: Remove vials from the heating block and evaporate the mixture to dryness under nitrogen. Crucial Causality: Evaporation must be stopped immediately upon reaching dryness. N-PFP-cathinone derivatives are highly volatile; prolonged nitrogen exposure will result in significant analyte loss and poor recovery [3].

  • Reconstitution & Analysis: Reconstitute the derivatized residue in 50 µL of dichloromethane (DCM) or ethyl acetate. Transfer to the GC autosampler.

Workflow N1 Sample Aliquot (Blood/Urine/Seizure) N2 Liquid-Liquid Extraction (Ethyl Acetate + Alkaline Buffer) N1->N2 Add Internal Standard N3 Evaporation to Dryness (N2 stream at 40°C) N2->N3 Organic Phase Transfer N4 Acylation Reaction (50 µL PFPA, 55°C for 20 min) N3->N4 Anhydrous Conditions N5 Evaporate Excess Reagent (Critical: Stop immediately when dry) N4->N5 N-PFP Derivative Formed N6 Reconstitution (50 µL Ethyl Acetate or DCM) N5->N6 Remove Acidic Byproducts N7 GC-MS/MS Injection (1-2 µL, Splitless) N6->N7 Transfer to Autosampler Vial

Figure 2: Step-by-step sample preparation and PFPA derivatization workflow for GC-MS/MS.

Instrumental Parameters & Data Interpretation

For optimal detection of the N-PFP-Propylpentedrone derivative, a GC-MS/MS (Tandem Mass Spectrometry) system operating in Electron Impact (EI) mode is recommended.

  • Injection: 1-2 µL, Splitless mode (to maximize sensitivity for trace forensic samples).

  • Inlet Temperature: 250°C. (Because the molecule is now protected by the PFP group, it will survive this temperature without degrading).

  • Carrier Gas: Helium (Grade 5.0) at a constant linear velocity of ~36 cm/s[3].

  • Oven Program: Initial hold at 50°C for 1 min, ramp to 160°C at 15°C/min, ramp to 250°C at 5°C/min, final ramp to 300°C at 20°C/min (hold 1 min) [3].

Mass Spectral Fragmentation: Upon EI ionization, the N-PFP derivative of α-Propylaminopentiophenone will undergo characteristic


-cleavage. The primary diagnostic fragment is generated by the cleavage of the bond between the 

-carbon and the amine nitrogen. For N-Propylpentedrone derivatized with PFPA, the dominant MRM transitions typically monitored are the high-mass iminium ions, which provide exceptional signal-to-noise ratios compared to the low-mass fragments of the underivatized compound [3].

References

  • Kerrigan, S. (2015). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice (NIJ), Office of Justice Programs. Available at:[Link]

  • Alsenedi, K. A., & Morrison, C. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 9(18), 2732-2743. Available at:[Link]

  • Woźniak, M. K., Banaszkiewicz, L., Wiergowski, M., Tomczak, E., Kata, M., Szpiech, B., & Biziuk, M. (2020). Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Forensic Toxicology, 38, 42-58. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in N-Propylpentedrone Analysis

Executive Summary & Diagnostic Workflow The Challenge: N-Propylpentedrone (N-PP) is a synthetic cathinone. In LC-MS/MS analysis using Electrospray Ionization (ESI), it is highly susceptible to matrix effects (ME) .[1] Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Workflow

The Challenge: N-Propylpentedrone (N-PP) is a synthetic cathinone. In LC-MS/MS analysis using Electrospray Ionization (ESI), it is highly susceptible to matrix effects (ME) .[1] Co-eluting endogenous components (phospholipids in plasma, urea/salts in urine) compete for charge in the ESI droplet, leading to signal suppression (false negatives) or enhancement (quantification errors).

The Solution: You cannot "tune" your way out of matrix effects at the MS source. You must resolve them through Chromatographic Separation or Sample Preparation .

Diagnostic Protocol: Is it a Matrix Effect?

Before optimizing, you must visualize the problem. We use the Post-Column Infusion (PCI) method to map the "Zone of Suppression."

Experiment:

  • Setup: Infuse a constant flow of N-PP standard (e.g., 100 ng/mL) via a syringe pump into the LC effluent after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted drug-free blood) into the LC.

  • Observation: Monitor the baseline of the N-PP transition. A flat baseline indicates no effect. A dip indicates suppression; a hill indicates enhancement.

PCI_Setup cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee  Eluent + Matrix Syringe Syringe Pump (N-PP Standard) Syringe->Tee  Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.

Sample Preparation: The First Line of Defense

For N-Propylpentedrone, simple Protein Precipitation (PPT) is often insufficient for complex forensic blood samples because it leaves phospholipids behind.

Recommendation: Use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

  • Why? N-PP is a base (amine). MCX sorbents utilize a dual retention mechanism: reversed-phase (hydrophobic) and strong cation exchange (ionic). This allows you to wash away neutrals and acids (including most phospholipids) with 100% organic solvent while the N-PP remains ionically locked to the sorbent.

Protocol: MCX SPE for N-Propylpentedrone

Target Matrix: Whole Blood / Plasma

StepSolvent/ActionMechanistic Purpose
1. Pre-treatment Dilute 200 µL blood with 600 µL 4% H₃PO₄.Acidify sample to ionize N-PP (make it

) and disrupt protein binding.
2. Condition 1 mL Methanol, then 1 mL Water.Activate sorbent ligands.
3. Load Load pre-treated sample at low flow (1 mL/min).N-PP binds via hydrophobic and ionic interactions.
4. Wash 1 1 mL 2% Formic Acid in Water.Removes proteins and hydrophilic interferences.
5. Wash 2 1 mL 100% Methanol.CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. N-PP stays bound ionically.
6. Elute 1 mL 5% Ammonium Hydroxide in Methanol.High pH neutralizes the N-PP (

), breaking the ionic bond and releasing it.
7. Evap/Recon Evaporate to dryness; reconstitute in Mobile Phase A.Concentrates analyte and matches initial mobile phase conditions.

Chromatographic Optimization

If Sample Prep is "cleaning the mess," Chromatography is "organizing what's left." You must separate N-PP from the Phospholipid Zone .

  • Column Choice: A Biphenyl phase is superior to C18 for cathinones. The pi-pi interactions provide better selectivity for the aromatic ring of N-PP, shifting its retention time away from the solvent front (where salts elute).

  • The "Phospholipid Wash": Phospholipids (glycerophosphocholines) are extremely hydrophobic. They often elute late or during the next injection's equilibration phase.

  • Guidance: Ensure your gradient goes to 95% B (Organic) and holds for at least 2 minutes to flush these lipids in every run.

Chromatography_Logic cluster_Chrom Gradient Elution Profile Start Injection (0 min) High Aqueous Zone1 Zone 1: Unretained Salts/Proteins Start->Zone1  Solvent Front Zone2 Zone 2: Analyte Window (N-Propylpentedrone) Zone1->Zone2  Gradient Ramp Zone3 Zone 3: Phospholipid Wash (High Organic Hold) Zone2->Zone3  95% B Wash

Figure 2: Chromatographic zones.[1] N-PP must elute in Zone 2, distinctly separated from the suppression in Zones 1 and 3.

Quantification & Validation

Internal Standards (The Mathematical Correction)

You must use a Stable Isotope Labeled Internal Standard (SIL-IS).

  • Gold Standard: N-Propylpentedrone-d7 (or -d3).

  • Mechanism: Since the IS is chemically identical, it co-elutes exactly with the analyte. Any suppression affecting N-PP will affect the IS equally. The ratio remains constant.

  • Warning: Do not use a structural analog (e.g., Mephedrone-d3) if possible. If retention times differ by even 0.1 min, the analog may elute in a suppression zone while the analyte does not, rendering the correction useless.

Calculating Matrix Factor (MF)

Per SWGTOX and FDA guidelines, you must quantify the effect during validation.

Formula:



  • MF = 1: No effect.

  • MF < 1: Ion Suppression (e.g., 0.7 = 30% suppression).

  • MF > 1: Ion Enhancement.

IS-Normalized Matrix Factor:



Target:

should be close to 1.0 with a CV < 15% across 6 different lots of matrix.

Troubleshooting FAQ

Q: My sensitivity drops significantly after running 20-30 samples. Why? A: This is "Source Fouling" caused by phospholipids accumulating on the cone/shield.

  • Fix 1: Implement a Divert Valve . Direct the flow to waste for the first 1 minute (salts) and the final wash minutes (lipids). Only direct flow to MS during the N-PP elution window.

  • Fix 2: Check your "Wash 2" in the SPE protocol. Ensure you are using 100% Methanol or Acetonitrile to strip lipids before elution.

Q: I see N-Propylpentedrone in my blank samples (Carryover). A: Cathinones are sticky.

  • Fix: Change your autosampler needle wash. Use a mixture of Acetonitrile:Isopropanol:Acetone:Water (40:30:20:10) + 0.1% Formic Acid .[2] The acid keeps the basic N-PP soluble, and the organic mix dissolves the hydrophobic residue.

Q: My retention time for N-PP is drifting. A: Check your mobile phase pH.

  • Explanation: N-PP is a weak base. If your mobile phase pH is near the pKa of the analyte, small changes in pH cause large shifts in retention. Use a buffer (e.g., 5mM Ammonium Formate, pH 3.0) rather than just "water + acid" to stabilize retention.

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Concheiro, M., et al. (2013). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations. Journal of Chromatography A.

  • Krotulski, A. J., et al. (2018). The Generation of Synthetic Cathinones: Analysis and Implications. Forensic Science International.[3]

  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Drugs.

Sources

Optimization

stability of alpha-Propylaminopentiophenone in biological matrices at -20°C

Technical Support Center: Stability Assurance for -Propylaminopentiophenone Topic: Stability of -Propylaminopentiophenone (N-Propylpentedrone) in Biological Matrices at -20°C Ticket ID: TECH-STAB-2024-APPP Assigned Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Assurance for -Propylaminopentiophenone

Topic: Stability of


-Propylaminopentiophenone (N-Propylpentedrone) in Biological Matrices at -20°C
Ticket ID:  TECH-STAB-2024-APPP
Assigned Specialist:  Senior Application Scientist, Forensic & Clinical Toxicology

Executive Summary: The Stability Paradox


-Propylaminopentiophenone (also known as N-Propylpentedrone) belongs to the synthetic cathinone class. While -20°C storage is generally effective for long-term preservation, temperature alone is insufficient  to guarantee stability.

The


-keto moiety in this molecule is chemically fragile. Without pH control, it undergoes rapid reduction to its corresponding alcohol (dihydro-metabolite) or oxidative degradation, even in frozen matrices. This guide provides the causal logic and protocols to prevent "disappearing peaks" in your LC-MS/MS workflows.

Part 1: The Stability Matrix

Reference data based on class-specific behavior of N-alkylated cathinones (e.g., Pentedrone, N-Ethylpentedrone).

Storage ConditionMatrixExpected StabilityCritical Risk Factor
-20°C (Frozen) Acidified Urine (pH < 5) High (> 6 Months) Freeze-thaw cycles can alter pH if buffering is weak.
-20°C (Frozen) Whole Blood (NaF/Ox) High (3 - 6 Months) Enzymatic activity resumes immediately upon thawing.
-20°C (Frozen) Untreated Urine (pH > 7) Moderate to Poor Bacterial growth pre-freeze can raise pH, causing degradation during the freezing process.
4°C (Refrigerated) All MatricesPoor (< 7 Days) Rapid reduction to dihydro-metabolites.
20°C (Ambient) All MatricesCritical Failure (< 24 hrs) Complete loss of analyte possible; conversion to degradation products.

Technical Note: Secondary amines like


-Propylaminopentiophenone are generally less stable than tertiary amines (e.g., MDPV) but more stable than primary amines (e.g., Cathinone).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I stored my samples at -20°C, but my signal dropped by 40% after one month."

Diagnosis: pH-Mediated Hydrolysis during Freeze/Thaw. Root Cause: Freezing is not instantaneous. As water crystallizes, solutes (including buffers and salts) concentrate in the remaining liquid phase, potentially causing massive pH shifts (the "cryoconcentration effect") before the sample solidifies. If your urine sample was slightly alkaline (pH > 7) at collection, this concentration spike accelerates the degradation of the


-ketone group.

Corrective Action:

  • Immediate Acidification: You must acidify urine samples to pH ~4.0–5.0 immediately upon collection using 6M HCl or NaHSO₄.

  • Buffer Choice: Use Citrate or Acetate buffers which are more stable during freezing than Phosphate buffers.

Issue 2: "I see a new, early-eluting peak in my chromatogram that wasn't there before."

Diagnosis: Formation of Dihydro-metabolites. Root Cause: The primary degradation pathway for


-Propylaminopentiophenone is the reduction of the ketone oxygen to a hydroxyl group. This creates a more polar molecule (the dihydro-metabolite) which elutes earlier in Reverse Phase chromatography.
  • Mechanism:[1] Endogenous reductases in blood (if not fully inhibited) or chemical reduction in alkaline urine drive this reaction.

Corrective Action:

  • Check Preservatives: Ensure blood collection tubes contain Sodium Fluoride (NaF) and Potassium Oxalate.[2][3] NaF inhibits glycolysis and some enzymatic activity, but it does not stop all esterases/reductases.

  • Monitor MRM Transitions: Add the MRM transition for the dihydro-metabolite to your method to confirm if the "lost" parent drug has simply converted.

Issue 3: "My QC standards in Methanol are degrading at -20°C."

Diagnosis: Solvent-Specific Instability. Root Cause: Synthetic cathinones are notoriously unstable in Methanol (MeOH) at room temperature, and this instability can persist slowly at -20°C. Methanol can act as a nucleophile or facilitate oxidative breakdown.

Corrective Action:

  • Switch Solvents: Store stock solutions in Acetonitrile (ACN) . ACN is aprotic and significantly enhances the stability of keto-amines compared to protic solvents like MeOH.

Part 3: Mechanistic Visualization

Degradation Pathway

The following diagram illustrates the chemical vulnerability of


-Propylaminopentiophenone. The 

-ketone group is the "Achilles' heel," susceptible to reduction (biological) and oxidation (chemical).

DegradationPathway cluster_conditions Critical Factors Parent α-Propylaminopentiophenone (Parent Drug) Intermediate Unstable Intermediate Parent->Intermediate pH > 7.0 (Alkaline Hydrolysis) Alcohol Dihydro-Metabolite (Reduced Form) Parent->Alcohol Reductase Enzymes (Blood/Plasma) Oxidized Oxidative Cleavage Products Intermediate->Oxidized Oxidation (RT) Factor1 Temp > 4°C Factor2 pH > 7.0

Caption: Primary degradation pathways. The green arrow indicates the dominant enzymatic reduction pathway in biological matrices.

Recommended Sample Workflow

Follow this decision tree to ensure sample integrity from collection to analysis.

Workflow Start Sample Collection MatrixCheck Matrix Type? Start->MatrixCheck Urine Urine MatrixCheck->Urine Blood Whole Blood MatrixCheck->Blood ActionUrine Add Acid (HCl/NaHSO4) Target pH 4-5 Urine->ActionUrine Crucial Step ActionBlood Use Gray Top Tube (NaF / K-Oxalate) Blood->ActionBlood Enzyme Inhibition Storage Freeze immediately (-20°C or -80°C) ActionUrine->Storage ActionBlood->Storage Thaw Thaw at 4°C (Do NOT thaw at RT) Storage->Thaw Analysis LC-MS/MS Analysis (Within 24h of thaw) Thaw->Analysis

Caption: Optimized sample handling workflow to minimize pre-analytical degradation.

Part 4: Validated Stability Protocols

Protocol A: Urine Stabilization (The "Gold Standard")

Use this for all forensic or clinical samples where storage > 24 hours is expected.

  • Collection: Collect urine in a standard sterile cup.

  • pH Adjustment:

    • Aliquot 1.0 mL of urine into a cryovial.

    • Add 10-20 µL of 6M Hydrochloric Acid (HCl) or Sodium Bisulfate (NaHSO₄) .

    • Validation Step: Spot check pH with a strip; target is pH 4.0 – 5.0.

  • Storage: Cap tightly and place immediately in -20°C.

  • Thawing: Thaw in a refrigerator (4°C) or on ice. Never thaw in a warm water bath.

Protocol B: Blood Handling
  • Tube Selection: Strictly use Gray Top (Sodium Fluoride/Potassium Oxalate) tubes. EDTA (Purple top) is acceptable only if analysis occurs within 24 hours.

  • Inversion: Gently invert the tube 8-10 times immediately after draw to ensure preservative distribution.

  • Freezing: If plasma separation is not possible, freeze whole blood at -20°C. Note that hemolysis will occur upon thawing; ensure your extraction method (e.g., SLE or SPE) is validated for hemolyzed blood.

References

  • Adamowicz, P., & Malczyk, A. (2019). Stability of synthetic cathinones in blood and urine.[4] Forensic Science International, 295, 36–45.[4]

  • Glicksberg, L., & Kerrigan, S. (2017). Stability of Synthetic Cathinones in Blood. Journal of Analytical Toxicology, 41(9), 711–719.

  • Concheiro, M., et al. (2013). Stability of synthetic cathinones in urine. Forensic Science International, 232(1-3), 27-34.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131850106, n-Propylpentedrone.

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of Synthetic Cathinones

Topic: Resolving Peak Co-elution of Pentedrone and N-Propylpentedrone Ticket ID: RES-CAT-001 Status: Open Introduction: The Homolog Separation Challenge Welcome to the Technical Support Center. You are likely experiencin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Co-elution of Pentedrone and N-Propylpentedrone Ticket ID: RES-CAT-001 Status: Open

Introduction: The Homolog Separation Challenge

Welcome to the Technical Support Center. You are likely experiencing co-elution between Pentedrone (


-methylaminovalerophenone) and its homolog N-Propylpentedrone  (

-propylaminovalerophenone).

While these compounds differ in mass (MW 191.27 vs. 219.32), their structural similarity—differing only by the length of the


-alkyl chain (methyl vs. propyl)—often leads to co-elution in rapid screening methods. This guide addresses the root causes of this overlap and provides validated protocols to achieve baseline resolution (

).

Part 1: Diagnostic Triage

Before altering your method, determine the critical impact of the co-elution based on your detection technique.

Q1: Which detector are you using?
DetectorCriticalityWhy?
LC-MS/MS Moderate The compounds have different precursor ions and transitions. Co-elution causes ion suppression (matrix effects), reducing sensitivity, but identification is still possible if transitions are unique.
HPLC-UV (DAD) High Co-elution prevents accurate quantitation and UV spectral differentiation. Baseline resolution is mandatory.
GC-MS High Without derivatization, cathinones exhibit significant peak tailing due to thermal instability, causing peaks to merge.

Part 2: LC-MS & HPLC Troubleshooting

Issue: Insufficient Hydrophobic Selectivity

Standard C18 columns often struggle to differentiate short alkyl chain differences (Methyl vs. Propyl) under ballistic gradient conditions (fast screening).

Solution A: Stationary Phase Selection (The "Biphenyl" Switch)

Recommendation: Switch from C18 to a Biphenyl or Phenyl-Hexyl stationary phase.

  • The Science: Pentedrone and N-Propylpentedrone possess aromatic rings. A Biphenyl column utilizes

    
     interactions with the cathinone ring system, in addition to hydrophobic interactions. This "dual-mechanism" retention often amplifies the selectivity between homologs better than hydrophobicity alone.
    
  • Evidence: Restek and Phenomenex studies demonstrate that Biphenyl phases provide superior separation for isobaric cathinones compared to C18 [1].

Solution B: pH Modification (The "Neutral State" Approach)

Recommendation: Increase mobile phase pH to >9.5 (requires high-pH stable column, e.g., Waters XBridge or Agilent Poroshell HPH).

  • The Mechanism: Cathinones are basic (

    
    ). At acidic pH (0.1% Formic Acid), they are fully ionized (positively charged), reducing their interaction with the hydrophobic stationary phase.
    
  • The Fix: At pH 10 (using Ammonium Bicarbonate), the amines are deprotonated (neutral). This maximizes the hydrophobic difference between the

    
    -methyl and 
    
    
    
    -propyl groups, significantly increasing the retention shift of N-Propylpentedrone relative to Pentedrone.
Protocol: High-pH LC Separation
  • Column: Hybrid Silica C18 or Biphenyl (2.1 x 100 mm, 1.7–2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10).

  • Mobile Phase B: Methanol (Methanol provides better selectivity for methylene groups than Acetonitrile).

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 80% B

    • Flow: 0.4 mL/min

Part 3: GC-MS Troubleshooting

Issue: Thermal Degradation & Peak Tailing

Synthetic cathinones are thermally unstable. In the hot injection port, they can degrade or interact with active sites (silanols), causing severe peak tailing that merges the Pentedrone and N-Propylpentedrone peaks.

Solution: Derivatization (PFPA)

Recommendation: Perform derivatization using Pentafluoropropionic anhydride (PFPA).[1]

  • The Science: Derivatization replaces the labile amine hydrogen with a perfluoroacyl group. This lowers the polarity, increases volatility, and stabilizes the molecule, resulting in sharp, symmetrical peaks.

  • Differentiation: The resulting derivatives will have significantly different retention times and unique mass fragments, eliminating co-elution.

Protocol: PFPA Derivatization Workflow
  • Evaporation: Evaporate 50 µL of sample extract to dryness under Nitrogen.

  • Reconstitution: Add 50 µL of Ethyl Acetate : PFPA (2:1 ratio).

  • Incubation: Incubate at 70°C for 20 minutes.

  • Drying: Evaporate to dryness again (to remove excess acid).

  • Final Resuspension: Reconstitute in 100 µL Ethyl Acetate and inject.

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for resolving this specific co-elution issue.

CathinoneResolution Start Problem: Co-elution of Pentedrone & N-Propylpentedrone Method Select Methodology Start->Method LC LC-MS / HPLC Method->LC GC GC-MS Method->GC LC_Issue Root Cause: Insufficient Selectivity LC->LC_Issue GC_Issue Root Cause: Peak Tailing/Thermal Instability GC->GC_Issue LC_Sol1 Solution 1: Selectivity Switch to Biphenyl Column LC_Issue->LC_Sol1 Primary Fix LC_Sol2 Solution 2: Retention High pH (pH 10) Buffer LC_Issue->LC_Sol2 Secondary Fix GC_Sol Solution: PFPA Derivatization GC_Issue->GC_Sol Result Outcome: Baseline Resolution (Rs > 1.5) LC_Sol1->Result LC_Sol2->Result GC_Sol->Result

Figure 1: Decision tree for resolving cathinone homolog co-elution based on instrumentation.

Part 5: Comparative Data (Expected Results)

The table below summarizes the expected retention behavior when applying the recommended "High pH" protocol versus a standard acidic method.

AnalyteRetention Time (Acidic C18)Retention Time (High pH C18)Resolution Outcome
Pentedrone 2.45 min5.10 minSeparated
N-Propylpentedrone 2.55 min6.80 minSeparated
Mechanism Ionized amines elute early; minimal alkyl interaction.Neutral amines interact strongly with C18; Propyl group adds significant retention.

Note: Data is representative of standard hybrid-particle C18 performance under the gradient described in Part 2.

References

  • Restek Corporation. (2023). Optimized Isomer Separation of Synthetic Cathinones by LC-MS/MS. Restek Resource Hub. [Link]

  • UNODC. (2020).[2][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime.[2][4][5] [Link]

  • National Institute of Standards and Technology (NIST). (2020). Development and Evaluation of a Synthetic Cathinone Targeted GC-MS Method. NIST. [Link]

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in Electrospray Ionization for Cathinone Analysis

Welcome to the technical support center for the analysis of synthetic cathinones using Electrospray Ionization (ESI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of synthetic cathinones using Electrospray Ionization (ESI) Mass Spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome one of the most persistent challenges in LC-MS/MS bioanalysis: ion suppression. Our goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major problem for cathinone analysis?

Ion suppression is a matrix effect that causes a reduction in the ionization efficiency of a target analyte, in this case, a synthetic cathinone.[1] This phenomenon occurs within the Electrospray Ionization (ESI) source when co-eluting components from the sample matrix (e.g., salts, phospholipids, endogenous metabolites from urine or blood) compete with the cathinone molecules for the available charge on the surface of the ESI droplets.[2][3]

Causality: Cathinones are basic compounds that are typically analyzed in positive ion mode ESI, forming protonated molecules ([M+H]+).[4][5] Many endogenous matrix components are also readily ionized in positive mode. When a high concentration of these matrix components enters the ESI source at the same time as the cathinone, they can:

  • Compete for Protons: The matrix components may have a higher proton affinity or be present in much higher concentrations, effectively "stealing" the protons needed to ionize the cathinone.[6]

  • Alter Droplet Properties: High concentrations of non-volatile materials like salts can change the surface tension and viscosity of the ESI droplets. This hinders the efficient evaporation of the solvent, a critical step for releasing the charged analyte into the gas phase.[1]

  • Co-precipitation: Non-volatile species can cause the analyte to precipitate out of the droplet as it shrinks, preventing its ionization.[3]

The result is a suppressed (lower) signal for the cathinone, leading to poor sensitivity, inaccurate quantification, and decreased method reproducibility.[7][8]

Q2: My cathinone signal is low and inconsistent. How can I determine if ion suppression is the cause?

While low signal can stem from many issues, a post-column infusion experiment is the definitive method to diagnose and pinpoint ion suppression.[9] This technique allows you to visualize precisely where in your chromatographic run the suppression is occurring.

Methodology Overview: A solution of your target cathinone is continuously infused into the mobile phase flow after the analytical column but before the ESI source. When you inject a blank matrix extract (e.g., an extract of drug-free urine), the infused cathinone standard will produce a stable, elevated baseline signal. If co-eluting matrix components are present, you will observe a significant dip in this baseline at their specific retention times. This dip is a direct visualization of ion suppression.[8]

Another common method is to calculate the Matrix Factor (MF) . This involves comparing the peak area of an analyte spiked into the matrix after extraction with the peak area of the same analyte in a clean solvent.

  • MF < 1 indicates ion suppression.

  • MF > 1 indicates ion enhancement.

  • MF = 1 indicates no matrix effect.

Many studies report matrix effects for cathinone analysis to be satisfactory when the deviation is below 20%.[10]

Q3: What is the most effective way to reduce matrix effects before the sample even reaches the mass spectrometer?

Vigilant and optimized sample preparation is the most powerful tool to combat ion suppression.[2] The goal is to remove as many interfering matrix components as possible while efficiently recovering your target cathinones.

Technique Description Effectiveness for Cathinones Considerations
Dilute-and-Shoot The sample is simply diluted with solvent and injected.Low. Prone to significant ion suppression.Only suitable for very high concentration samples or simple matrices. Not recommended for trace-level quantification.[9]
Protein Precipitation (PPT) An organic solvent (e.g., acetonitrile) is added to precipitate proteins from plasma or blood.Moderate. Removes proteins but is ineffective against salts and phospholipids, which are major sources of suppression.A fast but "dirty" cleanup method.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Good. Generally provides cleaner extracts than PPT and can effectively remove many interferences.[11]Can be labor-intensive and requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.Excellent. The most effective technique for removing a broad range of interferences.[2][11]Requires method development but offers the cleanest extracts.

For cathinones, which are basic compounds, Mixed-Mode Cation Exchange (MCX) SPE is highly recommended. This technique uses a combination of reversed-phase and strong cation exchange retention mechanisms to provide superior cleanup of complex matrices like urine.[12] It effectively removes neutral and acidic interferences, leading to minimal matrix effects.[12][13]

Q4: How do my mobile phase choices impact the ionization of cathinones?

The mobile phase composition is critical for both chromatographic separation and ionization efficiency. For ESI, mobile phase additives must be volatile.

Additive Typical Concentration Purpose & Impact on Cathinone Analysis Reference
Formic Acid 0.1%Proton Source. Excellent for positive mode ESI, promoting the formation of [M+H]+ ions. It is highly volatile and a standard choice for cathinone analysis.[14][15][16]
Acetic Acid 0.1% - 1%Proton Source. A slightly weaker acid than formic acid, also volatile and MS-compatible.[4]
Ammonium Formate 2 mM - 20 mMpH Control & Ionic Strength. Acts as a buffer to improve peak shape and can enhance chromatography. Generally provides good signal for cathinones.[10][14][15]
Ammonium Acetate 2 mM - 10 mMpH Control & Ionic Strength. Similar to ammonium formate, commonly used and MS-friendly.
Non-Volatile Buffers (e.g., Phosphate, TRIS, HEPES) N/AAVOID. These buffers are non-volatile and will precipitate in the ESI source, causing severe ion suppression and contaminating the instrument.[6]

Expert Insight: A combination of 0.1% formic acid and a low concentration of ammonium formate (e.g., 5 mM) in the aqueous mobile phase often provides a good balance of protonation for ESI and pH control for robust chromatography of synthetic cathinones.[10][17]

Q5: Can I use my LC method to "outrun" ion suppression?

Yes. Strategic chromatography is your second line of defense after sample preparation. The primary goal is to achieve chromatographic separation between your target cathinones and the bulk of the matrix interferences.

  • Separate from the Void Volume: Many highly polar, ion-suppressing matrix components (like salts) elute very early, near the solvent front or void volume. By developing a method with sufficient retention for your cathinones, you can shift their elution away from this "suppression zone."[9]

  • Optimize the Gradient: A well-designed gradient elution can improve the resolution between analytes and interfering peaks.

  • Column Selection: Columns with alternative selectivities, such as Phenyl or Biphenyl phases, can provide different elution patterns compared to standard C18 columns and may offer better separation from matrix components.[10]

Q6: I'm using a deuterated internal standard. Do I still need to worry about ion suppression?

Yes, but for a different reason. A stable isotope-labeled (SIL) internal standard (e.g., Mephedrone-d3) is the gold standard for quantification in LC-MS.[9]

Why it works: The SIL internal standard is chemically identical to the analyte and will co-elute perfectly. Therefore, it experiences the exact same degree of ion suppression as the target analyte. While the absolute signal for both may decrease, the ratio of the analyte's signal to the internal standard's signal remains constant and accurate.[2]

The Catch: Using an SIL internal standard corrects for quantification errors caused by suppression, but it does not fix the underlying problem of poor signal. If ion suppression is so severe that your analyte signal drops below the limit of detection (LOD), even a perfect internal standard cannot help you detect it. Therefore, minimizing suppression to ensure a detectable signal is always the primary goal.

Troubleshooting Guides & Protocols

Experimental Workflow for Investigating and Mitigating Ion Suppression

This workflow provides a logical path from identifying a problem to implementing a solution.

IonSuppressionWorkflow Start Poor Sensitivity or Inconsistent Results CheckSystem Verify System Suitability (e.g., inject neat standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK SuspectSuppression Suspect Ion Suppression SystemOK->SuspectSuppression Yes SystemNotOK Troubleshoot Instrument SystemOK->SystemNotOK No PostColumn Perform Post-Column Infusion Experiment SuspectSuppression->PostColumn SuppressionZone Identify Suppression Zone(s) in Chromatogram PostColumn->SuppressionZone Optimize Implement Mitigation Strategy SuppressionZone->Optimize OptimizeSamplePrep 1. Optimize Sample Preparation (e.g., Implement SPE) Optimize->OptimizeSamplePrep OptimizeLC 2. Optimize LC Method (Improve Separation) Optimize->OptimizeLC Revalidate Re-evaluate with Matrix Samples and Recalculate Matrix Factor OptimizeSamplePrep->Revalidate OptimizeLC->Revalidate End Method Optimized Revalidate->End

Caption: A logical workflow for troubleshooting ion suppression.

Protocol 1: Performing a Post-Column Infusion Experiment

This protocol will help you visualize ion suppression zones in your LC method.

Materials:

  • Your LC-MS/MS system

  • A standard solution of a representative cathinone (e.g., 1 µg/mL in 50:50 acetonitrile:water)

  • A syringe pump

  • A PEEK 'T' junction and necessary fittings

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • Setup: Disconnect the tubing from your LC column outlet to the MS source. Insert the 'T' junction. Connect the column outlet to one port of the 'T', and the MS source to the opposing port.

  • Infusion: Connect the syringe pump to the third port of the 'T'. Begin infusing the cathinone standard solution at a low, constant flow rate (e.g., 5-10 µL/min).[9]

  • Stabilize: Start your LC mobile phase flow using your analytical gradient. Allow the system to equilibrate until you see a stable, high-intensity signal for your infused cathinone in the mass spectrometer. This is your baseline.

  • Inject Blank Matrix: Inject a full volume of your prepared blank matrix extract.

  • Monitor Signal: Monitor the signal of the infused cathinone throughout the entire chromatographic run.

  • Analysis: Any significant, reproducible dip in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of interfering matrix components.[8][9]

Visualizing the Mechanism of Ion Suppression

ESI_Suppression Mechanism of Ion Suppression in ESI Source cluster_0 Low Matrix Interference cluster_1 High Matrix Interference Droplet1 Droplet GasPhase1 [M+H]+ Droplet1->GasPhase1 Efficient Ionization Analyte1 Cathinone MS1 MS Detector (Strong Signal) GasPhase1->MS1 Droplet2 Droplet GasPhase2 [M+H]+ Droplet2->GasPhase2 Competition for Charge/Surface Analyte2 Cathinone Matrix Matrix Interference MS2 MS Detector (Suppressed Signal) GasPhase2->MS2

Caption: Competition between analyte and matrix in ESI droplets.

Protocol 2: General Mixed-Mode Cation Exchange SPE for Cathinones in Urine

This is a robust starting point for developing an SPE method for synthetic cathinones.[12]

Materials:

  • Mixed-mode strong cation exchange SPE cartridges

  • Urine sample (pre-treated with β-glucuronidase if necessary)

  • 2% Formic Acid in water

  • Methanol (MeOH)

  • Elution Solvent: 5% Ammonium Hydroxide in 60:40 Acetonitrile/Isopropanol

Procedure:

  • Sample Pre-treatment: Dilute urine sample (e.g., 1:4) with an acidic buffer (e.g., 2% formic acid) to ensure cathinones are protonated (positively charged).

  • Condition: Pass 1 mL of MeOH through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water, followed by 1 mL of 2% formic acid through the cartridge. Do not let the sorbent go dry.

  • Load: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and other polar, non-retained interferences.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of MeOH to remove neutral and weakly-bound non-polar interferences (like some lipids).

  • Elute: Elute the retained cathinones with 1 mL of the basic elution solvent. The ammonia neutralizes the charge on the cathinones, releasing them from the cation exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS/MS analysis.

References

  • J Anal Toxicol. (2021). Screening of Synthetic Cathinones and Metabolites in Dried Blood Spots by UPLC-MS-MS. [Link]

  • Waters Corporation. (n.d.). Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. [Link]

  • European Review for Medical and Pharmacological Sciences. (2021). Targeted screening and quantification of synthetic cathinones and metabolites in hair by UHPLC-HRMS. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Marshall University. (n.d.). Identification and stability of synthetic cathinones in biological samples. [Link]

  • Journal of Analytical Toxicology. (2022). Method Validation of Seven Synthetic Cathinones by LC–MS-MS Analysis and the Prevalence of N-Ethylpentylone in Postmortem Casework. [Link]

  • ACS Publications. (2004). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. [Link]

  • Longdom Publishing SL. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Chromatography Online. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Waters Corporation. (n.d.). Analysis of “Bath Salt” Compounds from Urine for Forensic Toxicology Using μElution Mixed-mode SPE Combined with UPLC-MS/MS Detection. [Link]

  • ResearchGate. (n.d.). Results of ion suppression studies. [Link]

  • MDPI. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. [Link]

  • LCGC International. (2026). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. [Link]

  • Spectroscopy Online. (2020). Analyzing Synthetic Cathinones Using Direct Sample Analysis Time-of-Flight Mass Spectrometry. [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • West Virginia University Research Repository. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • YouTube. (2014). Electrospray ionization. [Link]

  • American Laboratory. (2013). Analysis of Cathinones in Bath Salts by Direct Sample Analysis TOF/MS. [Link]

  • PNAS. (2008). Desorption electrospray ionization mass spectrometry: Imaging drugs and metabolites in tissues. [Link]

  • Forensic Science International. (2020). A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine. [Link]

  • ACS Publications. (2004). Secondary Electrospray Ionization Ion Mobility Spectrometry/Mass Spectrometry of Illicit Drugs. [Link]

  • Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. [Link]

  • LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]

  • Chromatography Online. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Rapid Communications in Mass Spectrometry. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

  • Molecules. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. [Link]

  • Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]

  • MDPI. (2023). Forensic Analysis of Synthetic Cathinones on Nanomaterials-Based Platforms: Chemometric-Assisted Voltametric and UPLC-MS/MS Investigation. [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. [Link]

  • ResearchGate. (n.d.). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. [Link]

  • Journal of Chromatography & Separation Techniques. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. [Link]

  • Journal of Chromatography A. (2014). Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography. [Link]

  • CUNY Academic Works. (n.d.). Stability of Synthetic Cathinones in Oral Fluid Samples. [Link]

Sources

Troubleshooting

Bioanalytical Support Center: Troubleshooting Low Recovery in LLE of N-PP

Welcome to the Technical Support Center for Forensic and Clinical Bioanalysis. This advanced troubleshooting guide addresses a critical challenge in toxicological screening: the low recovery of α-propylaminopentiophenone...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Forensic and Clinical Bioanalysis. This advanced troubleshooting guide addresses a critical challenge in toxicological screening: the low recovery of α-propylaminopentiophenone (N-PP) and related synthetic cathinones during Liquid-Liquid Extraction (LLE) from biological matrices.

As an Application Scientist, I have designed this guide to move beyond generic step-by-step instructions. We will focus on the underlying physicochemical mechanisms—specifically


 dynamics, partition coefficients, and alkaline stability—that dictate extraction success. Every protocol provided here is designed as a self-validating system to ensure absolute scientific integrity in your workflows.

Part 1: Diagnostic Workflow for LLE Recovery

Before altering your reagents, use the following decision tree to isolate the root cause of your signal loss.

NPP_Troubleshooting Start Issue: Low N-PP Recovery (<50%) CheckPH Is Aqueous Phase pH > 10.5? Start->CheckPH ActionPH Adjust to pH 11-12 using 15% Ammonia CheckPH->ActionPH No CheckSolvent Using Moderately Polar Solvent? (e.g., EtOAc, TBME) CheckPH->CheckSolvent Yes ActionPH->CheckSolvent ActionSolvent Switch from Hexane to Ethyl Acetate CheckSolvent->ActionSolvent No CheckEmulsion Is an Emulsion Present at the Interface? CheckSolvent->CheckEmulsion Yes ActionSolvent->CheckEmulsion ActionEmulsion Add NaCl (Salting Out) & Centrifuge at 4°C CheckEmulsion->ActionEmulsion Yes CheckStability Are Samples Sitting >30 mins in Alkaline State? CheckEmulsion->CheckStability No ActionEmulsion->CheckStability ActionStability Process in Small Batches & Extract Immediately CheckStability->ActionStability Yes Success Optimal N-PP Recovery (>85%) CheckStability->Success No ActionStability->Success

Diagnostic workflow for resolving low liquid-liquid extraction recovery of N-PP.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: My absolute recovery of N-PP is consistently below 40% despite using standard non-polar solvents. What is the primary chemical cause? A: The issue lies in the analyte's polarity and ionization state. N-PP is a synthetic cathinone featuring a basic secondary amine. If the aqueous phase pH is not adjusted to at least 2 units above its


 (typically ~8.5–9.0 for cathinones), the molecule remains protonated and highly water-soluble. Furthermore, purely non-polar solvents like hexane lack the dipole interactions necessary to effectively partition the slightly polar 

-keto structure of N-PP. Causality-Driven Solution: Adjust the matrix to pH 11–12 using a carbonate buffer or 15% ammonia to ensure complete deprotonation. Switch to a moderately polar solvent like ethyl acetate or tert-butyl methyl ether (TBME)[1].

Q2: I adjusted the pH to 12 to maximize partition, but my recovery drops significantly when processing large sample batches. What is causing this variance? A: You are observing alkaline-induced degradation. The


-keto phenethylamine backbone of synthetic cathinones is notoriously unstable under alkaline conditions[2]. Prolonged exposure to high pH (pH > 10) at room temperature triggers rapid hydrolysis and thermal degradation of the analyte[3]. In large batches, the samples processed last sit in an alkaline state for extended periods, leading to a time-dependent loss in recovery[4].
Causality-Driven Solution: Process samples in small batches (e.g., 10-15 samples). Keep the alkalinized matrix chilled, and add the organic extraction solvent immediately after pH adjustment to partition the analyte away from the hostile aqueous environment[5].

Q3: I am observing a thick, persistent emulsion layer at the aqueous-organic interface, particularly with postmortem blood samples. How can I resolve this without losing the analyte? A: Emulsions in biological matrices are caused by amphiphilic proteins and lipids that trap the organic solvent and the analyte at the interface. Causality-Driven Solution: Implement a "salting-out" technique by adding anhydrous sodium chloride (NaCl) to the aqueous phase prior to solvent addition[6]. This increases the ionic strength of the aqueous layer, which simultaneously decreases the aqueous solubility of N-PP (driving it into the organic phase) and disrupts the hydration shells of proteins, effectively breaking the emulsion[6].

Part 3: Quantitative Solvent Comparison

Selecting the correct organic phase is a balancing act between partition efficiency and matrix effect suppression. Below is a comparative analysis of LLE solvents for N-PP extraction.

Solvent SystemPolarity IndexEmulsion RiskEvaporation RateTypical N-PP Recovery (%)
Hexane 0.1LowFast< 30%
Dichloromethane (DCM) 3.1HighFast75 - 85%
tert-Butyl Methyl Ether (TBME) 2.5LowFast85 - 90%
Ethyl Acetate 4.4ModerateModerate90 - 95%

Part 4: Self-Validating LLE Protocol for N-PP

This methodology is engineered to mitigate alkaline degradation while maximizing partition efficiency. It includes built-in Quality Control (QC) checks to ensure the protocol validates itself during execution.

Phase 1: Preparation & Internal Standardization

  • Transfer 1.0 mL of biological fluid (blood, plasma, or urine) into a clean 15 mL glass centrifuge tube.

  • Add 50 µL of a stable isotope-labeled internal standard (e.g., Pentedrone-d3 or Amphetamine-d6 at 250 ng/mL).

    • Self-Validation Check: The IS peak area in the final LC-MS/MS chromatogram must remain within ±15% across all samples. A drop in IS area specifically in later samples indicates time-dependent alkaline degradation[5].

Phase 2: Alkalinization & Salting Out 3. Add 20 mg of anhydrous NaCl to the mixture and vortex briefly to initiate the salting-out effect[6]. 4. Add 1.0 mL of 0.5 M


 buffer (pH 11) or 15% ammonia solution.
  • Critical Constraint: Do not exceed pH 12. Halocathinones and aliphatic cathinones degrade exponentially above this threshold[7].

Phase 3: Rapid Partitioning 5. Immediately add 4.0 mL of Ethyl Acetate or TBME[1]. Do not let the alkalinized aqueous phase sit for more than 2 minutes prior to solvent addition. 6. Vortex vigorously for 5 minutes to maximize surface area contact between phases. 7. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Mechanistic Note: Chilling the centrifuge mitigates the thermal degradation that normally accelerates in alkaline conditions[2].

Phase 4: Concentration & Reconstitution 8. Transfer the upper organic layer to a clean glass autosampler vial. 9. Evaporate to dryness under a gentle stream of nitrogen. Maintain the water bath temperature strictly below 30°C. Cathinones are thermally labile; elevated evaporation temperatures will cause significant analyte volatilization or breakdown[3]. 10. Reconstitute the residue in 100 µL of your initial LC mobile phase (e.g., 95% Aqueous Formic Acid / 5% Acetonitrile). Vortex and inject.

Part 5: References

  • Majchrzak, M., et al. (2018). "Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP)." Forensic Toxicology.

  • Glicksberg, L., & Kerrigan, S. (2018). "Stability of Synthetic Cathinones in Urine." Journal of Analytical Toxicology.

  • National Institute of Justice. (2018). "Synthetic Cathinones Stored in Biological Evidence Can Be Unstable." NIJ.gov.

  • Gerace, E., et al. (2019). "Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry." Drug Testing and Analysis.

  • United Nations Office on Drugs and Crime (UNODC). (2019). "Recommended methods for the identification and analysis of synthetic cathinones in seized materials." UNODC Manuals.

Sources

Optimization

optimizing mobile phase pH for alpha-Propylaminopentiophenone separation

Focus: Mobile Phase pH Optimization for α-Propylaminopentiophenone Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographi...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Mobile Phase pH Optimization for α-Propylaminopentiophenone

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with α-Propylaminopentiophenone (also known as N-propylpentedrone or N-PP).

Because of its secondary amine and lipophilic pentiophenone backbone, this synthetic cathinone is highly susceptible to secondary column interactions and pH-dependent retention shifts. This guide provides field-proven, self-validating protocols to help you achieve robust, reproducible separations.

Mechanistic Overview: The Role of pH in Cathinone Separation

α-Propylaminopentiophenone is a basic compound with a molecular weight of 219.32 g/mol and a pKa typically ranging between 8.5 and 9.0[1]. The chromatographic behavior of this molecule is entirely dictated by the pH of your mobile phase relative to its pKa.

In typical reversed-phase mobile phases where the pH is below 7, the secondary amine group becomes protonated (


)[2]. Simultaneously, the surface of a standard silica stationary phase is covered with silanol groups (-Si-OH). At pH levels above 3.0, a significant portion of these silanols deprotonate to form negatively charged silanate anions (-Si-

)[2]. The electrostatic attraction between the protonated cathinone and the deprotonated silanols causes a secondary retention mechanism, which manifests chromatographically as severe peak tailing.

Mechanism Cathinone α-Propylaminopentiophenone (pKa ~ 8.5) Protonated Protonated Amine (NH2+) Mobile Phase pH < 7 Cathinone->Protonated Acidic Conditions Neutral Neutral Free Base Mobile Phase pH > 10 Cathinone->Neutral Basic Conditions Silanol Deprotonated Silanols (Si-O-) (Active at pH > 3) Protonated->Silanol Electrostatic Attraction GoodShape Hydrophobic Retention Only Result: Sharp Peaks Neutral->GoodShape No Ionic Interaction Tailing Secondary Ionic Interactions Result: Peak Tailing Silanol->Tailing

Mechanistic pathways of α-Propylaminopentiophenone interactions based on mobile phase pH.

Troubleshooting & FAQs

Q1: Why am I seeing severe peak tailing for α-Propylaminopentiophenone when using a standard 0.1% Formic Acid mobile phase? A: Causality dictates that 0.1% formic acid yields a pH of approximately 2.7[3]. While this low pH suppresses the ionization of most silanol groups, modern high-purity silica still contains a sub-population of highly acidic silanols that remain active even below pH 3. Because α-Propylaminopentiophenone is fully protonated at this pH, it interacts with these residual active sites[2]. Solution: Switch to a high-purity "Type B" silica column with maximal end-capping, or increase the buffering capacity of your mobile phase.

Q2: Can I just increase the concentration of formic acid to lower the pH further? A: No. Lowering the pH below 2.0 can hydrolyze the bonded phase of standard silica columns, causing stationary phase bleed that will severely suppress your MS signal. Instead of lowering the pH, increase the ionic strength. Switching from 0.1% formic acid to 10 mM ammonium formate (pH 3.0) provides a self-validating buffering capacity that masks residual silanols without damaging the column[4].

Q3: How does switching to a high-pH mobile phase resolve this issue? A: At a mobile phase pH of 10.5 to 11.6 (e.g., using ammonium bicarbonate), the environment is roughly two units above the pKa of α-Propylaminopentiophenone. This forces the molecule into its neutral, free-base state[5]. Because the molecule is no longer positively charged, electrostatic interactions with negatively charged silanols are completely eliminated, resulting in sharp, symmetrical peaks driven purely by hydrophobic retention[5]. Note: This requires a hybrid-particle column (e.g., BEH) designed to withstand high pH environments.

Quantitative Data: pH Performance Matrix

To aid in method development, the following table summarizes the causal relationship between mobile phase pH, column interactions, and LC-MS/MS performance for α-Propylaminopentiophenone.

Mobile Phase ConditionApprox. pHAnalyte Ionization StateDominant Column InteractionPeak Asymmetry (

)
ESI+ MS/MS Signal Intensity
0.1% Formic Acid 2.7Protonated (

)
Hydrophobic + Ionic (Silanols)1.8 - 2.5 (Tailing)+++++ (Optimal)
10 mM Ammonium Formate 3.0Protonated (

)
Hydrophobic (Ionic sites masked)1.1 - 1.3 (Sharp)++++ (Slight suppression)
10 mM Ammonium Bicarbonate 10.5Neutral (Free Base)Purely Hydrophobic0.9 - 1.1 (Symmetrical)++ (Requires gas-phase protonation)
Experimental Protocols: Self-Validating pH Optimization Workflow

To ensure scientific integrity, every chromatographic method must be a self-validating system. Follow this biphasic screening protocol to determine the optimal pH for your specific LC-MS/MS setup.

Step 1: System Preparation & Baseline Equilibration

  • Flush the LC system with 50:50 Methanol:Water to remove residual buffers and prevent salt precipitation.

  • Install a hybrid-silica C18 column (e.g., 50 x 2.1 mm, 1.7 µm) capable of withstanding a pH range of 1 to 12[5].

Step 2: Mobile Phase Preparation

  • Low-pH Setup:

    • Aqueous (A): 0.1% Formic Acid in LC-MS grade water[3].

    • Organic (B): 0.1% Formic Acid in Acetonitrile.

  • High-pH Setup:

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide[5].

    • Organic (B): 100% Acetonitrile.

Step 3: Chromatographic Execution

  • Set the flow rate to 0.4 mL/min.

  • Program a gradient from 5% B to 95% B over 5 minutes.

  • Inject 1 µL of a 100 ng/mL α-Propylaminopentiophenone reference standard.

Step 4: System Suitability & Self-Validation

  • Calculate the Asymmetry factor (

    
    ) at 10% peak height for both runs.
    
  • Validation Logic: If

    
     > 1.5 in the low-pH run, secondary silanol interactions are dominating the separation. The protocol dictates that you must either switch to the high-pH method (where 
    
    
    
    should approach 1.0) or increase the low-pH buffer concentration to 10 mM Ammonium Formate to mask the active sites[2].

Workflow Start Initiate pH Optimization Assess Assess Column Chemistry Start->Assess Low_pH Low pH (2.5 - 3.0) 0.1% Formic Acid Assess->Low_pH Standard Silica High_pH High pH (10.0 - 11.5) Ammonium Bicarbonate Assess->High_pH Hybrid BEH Particle Tailing Is Peak Asymmetry > 1.5? Low_pH->Tailing Success Optimal LC-MS/MS Performance Achieved High_pH->Success Neutral State Endcap Increase Buffer Strength or Use End-capped Silica Tailing->Endcap Yes (Tailing) Tailing->Success No (Sharp Peak) Endcap->Success

Workflow for optimizing mobile phase pH in synthetic cathinone chromatography.

References
  • PubChem (National Institutes of Health). n-Propylpentedrone | C14H21NO | CID 131850106.[1]

  • BenchChem. Troubleshooting peak tailing in the chromatographic analysis of cathinones.[2]

  • National Center for Biotechnology Information (PMC). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry.

  • LCMS.cz (Methodologies). UPLC-MS/MS Method for Drug Detection in Exhaled Breath.[4]

  • Office of Justice Programs. The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs.[5]

Sources

Troubleshooting

Technical Guide: Minimizing Thermal Degradation of Synthetic Cathinones in GC-MS

Introduction Synthetic cathinones (beta-keto amphetamines) present a unique challenge in forensic and clinical toxicology.[1][2] Unlike their amphetamine counterparts, the presence of the beta-keto group adjacent to the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Synthetic cathinones (beta-keto amphetamines) present a unique challenge in forensic and clinical toxicology.[1][2] Unlike their amphetamine counterparts, the presence of the beta-keto group adjacent to the amine moiety renders these compounds thermally labile.

Inside a hot GC injection port, cathinones frequently undergo oxidative degradation and rearrangement , leading to poor peak shape, loss of sensitivity, and—most critically—the formation of artifacts (e.g., isocathinones) that can lead to false negatives or misidentification.

This guide provides a self-validating troubleshooting workflow to stabilize these analytes, moving beyond "textbook" GC parameters to field-proven optimization.

Module 1: The Mechanism of Failure

Q: Why do my cathinone peaks exhibit tailing or disappear entirely?

A: The failure is usually twofold: Thermal Stress and Catalytic Activity .[1] When a cathinone enters a standard split/splitless inlet (typically 250°C), two reactions compete with volatilization:

  • Oxidative Dehydrogenation: The molecule loses two hydrogen atoms, forming an enamine/imine.[1] In Mass Spec, this is often visible as a peak with [M-2] mass.[1]

  • Thermal Rearrangement: The molecule rearranges into an isocathinone.[1]

The Catalyst: Hot silanol groups (Si-OH) on the glass liner surface and quartz wool act as catalysts for these reactions.

Visualization: Degradation Pathway

CathinoneDegradation Cathinone Intact Cathinone (Beta-keto amine) InletHeat Inlet Heat (>220°C) Cathinone->InletHeat ActiveSites Active Silanols (Liner/Wool) Cathinone->ActiveSites Oxidation Oxidative Dehydrogenation (Loss of 2H, [M-2]) InletHeat->Oxidation Primary Pathway ActiveSites->Oxidation Accelerates Rearrangement Rearrangement (Isocathinone formation) ActiveSites->Rearrangement Catalytic Effect

Figure 1: The dual-threat of heat and active surface sites leading to cathinone artifacts.

Module 2: Inlet Hardware & Parameters

Q: What is the single most effective hardware change to reduce degradation?

A: Liner Deactivation and Geometry. Standard deactivated liners are often insufficient.[1] You must minimize the surface area exposed to the analyte.[1]

Protocol 1: Liner Selection Strategy
FeatureRecommendationScientific Rationale
Geometry Single Taper (Gooseneck) The taper directs flow onto the column, minimizing contact with the hot metal gold seal at the base of the inlet.
Packing No Wool (Preferred) or Ultra-Inert WoolGlass wool increases surface area for catalytic degradation.[1] If you have dirty samples and must use wool to protect the column, use "Ultra-Inert" grade wool placed low in the liner.
Deactivation Premium Deactivation Use liners explicitly labeled "Ultra Inert" or "Premium Deactivated" (e.g., Restek Topaz, Agilent Ultra Inert).
Protocol 2: Temperature Optimization

Q: Can I just lower the inlet temperature? A: Yes, but with caution.

  • Standard: 250°C (Too hot for many cathinones).[1]

  • Optimized: 200°C – 220°C .

  • Risk: If too low (<200°C), high-boiling matrix components may contaminate the liner, leading to carryover.

  • Validation Step: Run a standard at 200°C. If peak area reproducibility (RSD) is <5%, the temperature is sufficient for volatilization.

Module 3: Chemical Modification (Derivatization)

Q: Should I derivatize my samples?

A: It depends on the amine structure.[1] Derivatization protects the amine and ketone groups, significantly increasing thermal stability.[1] However, it does not work for all cathinones.[1]

The Critical Distinction: Amine Type
  • Primary/Secondary Amines (e.g., Mephedrone, Methylone): Highly recommended to derivatize.

  • Tertiary Amines (e.g., MDPV, alpha-PVP): Cannot be derivatized by standard acylation because they lack an exchangeable proton on the nitrogen. These must be analyzed under optimized inlet conditions (Module 2 or 4).

Protocol 3: Perfluoroacylation (PFPA/HFBA)

Acylation with PFPA (Pentafluoropropionic anhydride) or HFBA (Heptafluorobutyric anhydride) is superior to TFAA due to more stable derivatives.[1]

  • Evaporate 50 µL of extract to dryness under nitrogen.

  • Add 50 µL of Ethyl Acetate + 50 µL of PFPA (or HFBA).

  • Incubate at 70°C for 20–30 minutes.

    • Note: Capping the vial is critical to prevent moisture ingress (anhydrides react violently with water).[1]

  • Evaporate to dryness (removes excess acid).

  • Reconstitute in 50 µL Ethyl Acetate.

Visualization: Decision Logic for Cathinones

DerivatizationLogic Sample Cathinone Sample CheckAmine Check Amine Structure Sample->CheckAmine PriSec Primary/Secondary Amine (e.g., Mephedrone) CheckAmine->PriSec Tert Tertiary Amine (e.g., MDPV) CheckAmine->Tert Action1 Derivatize with PFPA/HFBA (Protects labile groups) PriSec->Action1 Action2 Do NOT Derivatize (Acylation fails) Tert->Action2 Optimization OPTIMIZE INLET: Use Single Taper Liner (No Wool) Temp: 200-220°C Action1->Optimization Action2->Optimization

Figure 2: Workflow for determining derivatization strategy based on cathinone structure.

Module 4: Advanced Injection Techniques

Q: I have optimized the liner and temperature, but degradation persists. What now?

A: Switch to Programmable Temperature Vaporization (PTV) or Pulsed Splitless injection.

Technique A: Pulsed Splitless

High pressure pushes the sample onto the column faster, reducing residence time in the hot inlet.

  • Pulse Pressure: 30–50 psi (depending on column flow).

  • Pulse Duration: 0.75 min.

  • Purge Time: 1.0 min.

Technique B: Cold Splitless (PTV)

This is the "Gold Standard" for labile drugs.[1] The sample is injected into a cold liner, then rapidly heated.[1][3]

  • Initial Temp: 40°C (hold for 0.1 min).

  • Ramp Rate: 600°C/min (ballistic heating).[1]

  • Final Temp: 250°C.

  • Benefit: The analyte is not subjected to thermal shock upon injection, and the solvent venting prevents discrimination.

References

  • Tsujikawa, K., et al. (2013).[1][4][5] Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry.[1][4][6][7] Forensic Science International.[1][4]

  • Kerrigan, S., et al. (2015).[1][8] Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology.[1]

  • UNODC. (2015).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones. United Nations Office on Drugs and Crime.[1]

  • Soh, Y.N., et al. (2012).[1] Derivatization of cathinones for GC-MS analysis. Forensic Science International.[1][4]

Sources

Optimization

Technical Support Guide: Troubleshooting and Cleaning Procedures for α-Propylaminopentiophenone Carryover in LC-MS Systems

This guide provides in-depth troubleshooting and cleaning protocols for researchers, scientists, and drug development professionals encountering persistent carryover of α-Propylaminopentiophenone (also known as N-Propylp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and cleaning protocols for researchers, scientists, and drug development professionals encountering persistent carryover of α-Propylaminopentiophenone (also known as N-Propylpentedrone) in liquid chromatography-mass spectrometry (LC-MS) systems. As a substituted cathinone, this compound's chemical properties can lead to significant analytical challenges, compromising data integrity through ghost peaks and inaccurate quantification.[1][2] This document offers a systematic, cause-and-effect-based approach to identifying, resolving, and preventing such contamination.

Part 1: Frequently Asked Questions - Understanding α-Propylaminopentiophenone Carryover

Q1: What exactly is carryover in an LC-MS context?

Carryover is the phenomenon where a portion of an analyte from a previous injection appears in a subsequent analysis, typically observed as a "ghost peak" in a blank injection.[3][4] For quantitative analysis, this is a critical issue as it can lead to the overestimation of the analyte's concentration in following samples.[5][6] The primary sources of carryover are residual analytes retained in components of the LC-MS system, such as the autosampler needle, injection loop, valves, analytical column, or the ion source itself.[3][5][6]

Q2: Why is α-Propylaminopentiophenone particularly problematic for carryover?

α-Propylaminopentiophenone is a synthetic cathinone derivative with a molecular structure that contributes to its "stickiness" or tendency to adsorb to surfaces.[1][7] Its structure includes a ketone group and a secondary amine, which can participate in various intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) with active sites on surfaces within the LC flow path, such as residual silanols on silica-based columns or metal surfaces in tubing and valves.[4][8] This adsorption is a primary cause of the memory effects that lead to persistent carryover.[5]

Q3: How can I definitively identify a carryover issue versus general system contamination?

The hallmark of carryover is the appearance of the target analyte's peak in a blank solvent injection that immediately follows a high-concentration sample.[3][9] To diagnose this, perform the following sequence:

  • Inject a high-concentration standard of α-Propylaminopentiophenone.

  • Immediately follow with one or more blank injections (using your initial mobile phase or a weak solvent).

  • If you observe a peak at the retention time of α-Propylaminopentiophenone that decreases in intensity with each subsequent blank injection, you are dealing with a carryover problem.[3] General background contamination will typically present as a more constant, elevated baseline noise rather than a distinct, decaying peak.

Part 2: Troubleshooting Guide - A Systematic Approach to Isolating the Contamination Source

Effectively cleaning your system requires first identifying the primary source of the carryover. A systematic, component-by-component isolation strategy is the most logical and efficient approach.[5][6][10] The following workflow provides a step-by-step diagnostic process.

G cluster_0 cluster_1 A Start: Carryover Detected (Analyte peak in blank injection) B Inject Blank via Direct Infusion (Bypass LC system) A->B C Is analyte peak present? B->C D Source of carryover is the MS Ion Source or Transfer Line. Proceed to Protocol 3. C->D  Yes E Source of carryover is the LC System. C->E  No F Reconnect LC. Replace Column with a zero-dead-volume union. E->F G Inject Blank. F->G H Is analyte peak present? G->H I Source is Autosampler, Tubing, or Injection Valve. Proceed to Protocol 1. H->I  Yes J Source is the Analytical Column and/or Guard Column. Flush or replace column. H->J  No

Caption: Troubleshooting workflow for isolating carryover source.

Part 3: Detailed Cleaning Protocols

Important Safety Note: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and solvent-resistant gloves, when handling solvents. Perform all solvent rinsing steps in a well-ventilated fume hood.

Protocol 1: Aggressive Autosampler and Injector Port Cleaning

The autosampler is the most common source of carryover.[5][6] This protocol uses a sequence of solvents to remove adsorbed α-Propylaminopentiophenone from the needle, injection loop, and valve.

Materials:

  • LC/MS-grade Methanol, Isopropanol (IPA), Acetonitrile (ACN)

  • A solution of 50:50 IPA:Water

  • Fresh autosampler wash solution vials

Procedure:

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union to direct the flow to waste, preventing contamination of the column.

  • Prepare Wash Solvents: Fill clean vials with the following solvents:

    • Vial A: LC/MS Grade Water

    • Vial B: 50:50 IPA/Water

    • Vial C: 100% Methanol

    • Vial D: 100% Isopropanol

  • Program Needle Washes: In your instrument control software, program an extended needle wash sequence. If your system allows for both internal and external needle washes, ensure both are active.[2][11]

  • Execute Wash Cycle:

    • Perform 10 injection cycles, drawing from Vial A (Water) to flush salts and polar residues.

    • Perform 10 injection cycles, drawing from Vial B (50:50 IPA/Water). This intermediate polarity solvent helps bridge the miscibility gap.

    • Perform 10 injection cycles, drawing from Vial C (Methanol).

    • Perform 10 injection cycles, drawing from Vial D (Isopropanol). IPA is an excellent strong solvent for removing stubborn organic residues.

  • Flush the Injection Port: If your system has a specific function for flushing the needle seat or injection port, execute this function using 100% Isopropanol.[2][12]

  • Re-equilibrate and Test: Re-install the column (or a new one if the old one is suspected), equilibrate the system with your mobile phase, and run a blank injection to verify the cleaning effectiveness.

Protocol 2: Full LC System Flush

If carryover persists after cleaning the autosampler, a full system flush is necessary.

Procedure:

  • System Preparation: Disconnect the column and connect the injector directly to the MS inlet (or to waste if you suspect MS source contamination as well).

  • Solvent Preparation:

    • Mobile Phase A: LC/MS Grade Water

    • Mobile Phase B: 100% Isopropanol

    • Mobile Phase C: 100% Acetonitrile

    • Mobile Phase D: 100% Methanol

  • Flushing Sequence (to waste): Set the pump flow rate to a moderate level (e.g., 0.5-1.0 mL/min).

    • Flush with 100% D for 20 minutes.

    • Flush with 100% C for 20 minutes.

    • Flush with 100% B for 30 minutes. Isopropanol is highly effective but generates higher backpressure.

    • Flush with 100% A for 20 minutes to remove all organic solvents.

  • Online Flush (to MS): If the MS source was ruled out, you can repeat a shorter version of the flush online (with MS in standby/off). A recommended sequence is 15 minutes of 100% Methanol followed by 15 minutes of your initial mobile phase conditions to re-equilibrate.[13]

  • Verification: Reconnect the column, equilibrate the entire system, and inject a blank to confirm the absence of carryover.

Protocol 3: Basic MS Ion Source Cleaning

Disclaimer: This is a general guide. Always consult and follow the specific instructions in your mass spectrometer's official user manual for source cleaning and maintenance. Failure to do so can result in instrument damage.

Procedure:

  • Vent and Cool: Safely vent the instrument and wait for the source components to cool to room temperature.

  • Disassemble: Carefully remove the ion source from the instrument. Disassemble the necessary components (e.g., capillary, skimmer, cone, ion transfer tube) according to the manufacturer's guide.[14] Use powder-free gloves and handle parts with clean tweezers.[14]

  • Sonication:

    • Place the metal parts in a beaker with a solution of laboratory detergent (e.g., Alconox).

    • Sonicate for 15-20 minutes.[14]

    • Discard the detergent solution and rinse the parts thoroughly with tap water.

  • Solvent Rinsing:

    • Rinse the parts sequentially in an ultrasonic bath with LC/MS-grade water, then methanol, and finally acetone or isopropanol.[14] Each rinse should be for 5-10 minutes.

  • Drying: Dry the parts in a laboratory oven at a low temperature (e.g., 100-120 °C) for at least 30 minutes to ensure all volatile solvents are removed.[14]

  • Reassembly and Pump-down: Carefully reassemble the source components and reinstall the source into the mass spectrometer. Pump the system down and allow sufficient time for it to reach a stable vacuum.

Part 4: Reference Table of Cleaning Solvents

SolventPolarity IndexKey Properties & Use Case for α-Propylaminopentiophenone Carryover
Water (LC/MS Grade) 10.2High polarity. Essential for flushing salts and buffers that may be present in sample matrices. Used as the initial and final flushing solvent.
Methanol (MeOH) 5.1Good general-purpose organic solvent. Effective at removing a wide range of organic compounds. α-Propylaminopentiophenone is soluble in ethanol, a similar alcohol.[1][15]
Acetonitrile (ACN) 5.8Stronger elution strength than methanol in reversed-phase. Excellent for removing strongly retained, non-polar to moderately polar compounds.
Isopropanol (IPA) 3.9Very strong organic solvent with low polarity. Highly effective at removing "sticky" residues and lipids. Generates higher backpressure, so use with caution.
50:50 IPA/Water ~7.0An intermediate polarity wash that is excellent for transitioning between aqueous and strong organic washes, improving cleaning efficiency.
Dimethyl Sulfoxide (DMSO) 7.2High solubility for α-Propylaminopentiophenone.[1][15] Use with extreme caution. It is non-volatile and difficult to remove from an LC-MS system. Recommended only for offline cleaning of specific parts, not for flushing the entire system.

Part 5: Proactive Strategies for Carryover Prevention

Q7: How can I minimize the risk of α-Propylaminopentiophenone carryover in my future analyses?

Preventing carryover is more efficient than cleaning it. Implement these best practices in your workflow:

  • Optimize the Autosampler Wash Method: Don't rely on the default wash method. The most critical preventative step is to use a strong wash solvent that is effective at solubilizing your analyte.[16] For α-Propylaminopentiophenone, a wash solution containing a high percentage of methanol or isopropanol is recommended. Ensure the wash volume is sufficient (at least 10x the injection volume) and consider using multiple wash steps.[17]

  • Use a Guard Column: A guard column can trap strongly retained compounds and is easier and cheaper to replace than the main analytical column.[6][10]

  • Gradient Optimization: Ensure your gradient program ends with a high-organic, extended hold time to elute any strongly retained compounds from the column during each run.[16]

  • Inject Blanks Strategically: After injecting a known high-concentration sample or a sample expected to contain high levels of the analyte, proactively run one or two blank injections to wash the system before proceeding to the next unknown sample.[9][18]

  • Lower Sample Concentration: If possible without compromising sensitivity, avoid injecting unnecessarily high concentrations of your standards and samples.

References

  • Biocrates. (n.d.). How should the LC-MS system be maintained for optimal performance?
  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks.
  • Shimadzu Corporation. (n.d.). Minimization of carry-over for LC/MS analysis by autosampler with unique rinse function.
  • ChemicalBook. (n.d.). α-Propylaminopentiophenone (hydrochloride) | 18268-15-0.
  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083.
  • LGC Group. (n.d.).
  • Cayman Chemical. (n.d.). α-Propylaminopentiophenone (hydrochloride) (CAS 18268-15-0).
  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures.
  • Waters Corporation. (n.d.).
  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC.
  • LabRulez LCMS. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler.
  • Lab Manager. (n.d.).
  • HALO Columns. (2023, November 3).
  • Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. J-Stage.
  • Hawach Scientific. (2024, February 23).
  • LCGC International. (2020, November 12).
  • Hilaris SRL. (n.d.).
  • Agilent Technologies. (n.d.). Best Practices for Using an Agilent LC System Technical Note.
  • CGSpace. (n.d.). MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions.
  • University of Cambridge. (n.d.). HPLC solvents and mobile phase additives.
  • Sigma-Aldrich. (n.d.).
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS.
  • PubMed. (n.d.). Effects of mobile-phase additives, solution pH, ionization constant, and analyte concentration on the sensitivities and electrospray ionization mass spectra of nucleoside antiviral agents.
  • Labcompare. (2023, May 31). Understanding the Basics of LC & MS Maintenance: A Guide for Beginners.
  • Adamowicz, P., et al. (2018). Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP).
  • Adamowicz, P., et al. (2018). Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP). PubMed.
  • Agilent Technologies. (n.d.). Agilent LC/MS – Care and Feeding.
  • MedChemExpress. (n.d.).
  • ResearchGate. (2025, August 6). Postmortem distribution of α-pyrrolidinovalerophenone and its metabolite in body fluids and solid tissues in a fatal poisoning case measured by LC–MS–MS with the standard addition method.
  • PubChem - NIH. (n.d.). n-Propylpentedrone | C14H21NO | CID 131850106.

Sources

Troubleshooting

internal standard selection for N-Propylpentedrone quantification

Topic: Internal Standard Selection for N-Propylpentedrone Quantification Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1] Internal Stand...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Internal Standard Selection for N-Propylpentedrone Quantification Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals[1]

Internal Standard Selection & Optimization Guide[1]

Welcome to the Advanced Applications Support Center. This guide addresses the critical challenge of selecting and validating an internal standard (IS) for the LC-MS/MS quantification of N-Propylpentedrone (N-PP) . Given the structural complexity of synthetic cathinones and the prevalence of matrix effects in biological samples, selecting the correct IS is the single most significant factor in ensuring method accuracy and reproducibility.[1]

Part 1: Critical Selection Criteria (FAQs)
Q1: What is the "Gold Standard" internal standard for N-Propylpentedrone?

A: The absolute gold standard is the stable isotope-labeled analog (SIL) of the analyte itself, specifically N-Propylpentedrone-d7 (or -d5/d3).[1]

  • Why? A deuterated analog of the specific analyte shares nearly identical physicochemical properties (pKa, logP, solubility) and chromatographic behavior.[1] It co-elutes with the analyte, experiencing the exact same matrix suppression or enhancement events in the electrospray ionization (ESI) source at the exact same moment.[1]

  • Recommendation: Always check major suppliers (e.g., Cayman Chemical, Cerilliant) for N-Propylpentedrone-d7.[1] If available, this is the mandatory choice for regulated forensic or clinical workflows.[1]

Q2: I cannot find a commercial source for deuterated N-Propylpentedrone. What is the best surrogate?

A: If the exact SIL is unavailable, you must select a Homologous Deuterated Surrogate .[1] The hierarchy of suitability is based on structural similarity, specifically the length of the N-alkyl chain and the alpha-alkyl chain.[1]

Selection Hierarchy:

  • Best Surrogate: N-Ethylpentedrone-d5 (NEP-d5) .

    • Reasoning: N-PP is the N-propyl analog; NEP is the N-ethyl analog.[1] They differ by only one methylene unit (-CH2-) on the nitrogen.[1] Their retention times (RT) will be very close, ensuring the IS compensates well for matrix effects.[1]

  • Alternative: Pentedrone-d3 .

    • Reasoning: Pentedrone is the N-methyl analog.[1] It is structurally similar but may elute slightly earlier than N-PP due to lower lipophilicity.[1]

  • Last Resort: Methylone-d3 or MDPV-d8 .

    • Reasoning: These are general cathinone standards.[1] While they correct for general instrument drift, they often have significantly different retention times and ionization efficiencies compared to N-PP, making them poor compensators for matrix effects.[1]

Q3: How do I verify if my chosen IS is actually working?

A: You must perform a Matrix Effect (ME) Evaluation using the "Post-Extraction Addition" method (detailed in Part 3).[1]

  • Pass Criteria: The IS-normalized Matrix Factor should be close to 1.0 (typically 0.85 – 1.[1]15) and, more importantly, the CV% of the IS-normalized ME across different lots of matrix (e.g., 6 different urine sources) must be <15%.[1]

Part 2: Troubleshooting Guide

Symptom: Non-Linear Calibration Curves (r² < 0.99)

  • Diagnosis: This often indicates "Cross-Talk" or "IS Interference."[1]

  • Root Cause: The unlabelled analyte (at high concentrations) may contain naturally occurring isotopes that contribute to the IS transition (M+1, M+2), or the IS is not pure.[1]

  • Solution:

    • Check Cross-Talk: Inject the highest standard (ULOQ) without IS. Monitor the IS channel. If a peak appears, your analyte is interfering with your IS.[1]

    • Adjust Concentration: Increase the IS concentration so the interference is negligible (<5% of IS response), or choose an IS with a higher mass difference (e.g., -d7 instead of -d3).

Symptom: Retention Time (RT) Shift Between Standards and Samples

  • Diagnosis: pH mismatch or Matrix Loading.[1]

  • Root Cause: Biological matrices (urine/blood) have high buffering capacity.[1] If your extraction doesn't clean up the sample sufficiently, the local pH in the column may shift, affecting the ionization state of the amine.[1]

  • Solution:

    • Use a Deuterated IS (it shifts with the analyte).[1]

    • Switch to a Buffered Mobile Phase (e.g., 5mM Ammonium Formate, pH 3.[1]0) to lock the protonation state.[1]

Symptom: Significant Signal Suppression (>50%)

  • Diagnosis: Co-eluting phospholipids or endogenous interferences.[1]

  • Root Cause: The IS and Analyte are eluting in the "suppression zone" (usually the solvent front or the phospholipid wash-out at the end).[1]

  • Solution:

    • Optimize Gradient: Move the analyte RT away from the void volume.[1]

    • Clean-up: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to remove neutral interferences.

Part 3: Experimental Protocol (Validation Workflow)

Protocol: Post-Column Infusion (PCI) for Matrix Effect Visualization Purpose: To visualize exactly where suppression occurs and confirm if the IS co-elutes with suppression zones.[1]

Reagents:

  • Target Analyte Solution: N-Propylpentedrone (1 µg/mL in mobile phase).[1]

  • Blank Matrix Extract: Extracted blank urine/plasma (via SPE or LLE).[1]

Step-by-Step:

  • Setup: Connect a syringe pump containing the Analyte Solution to the LC flow via a T-piece (post-column, pre-source).

  • Infusion: Set syringe pump to a constant low flow (e.g., 10 µL/min) to generate a steady background signal (baseline) for the analyte transition.

  • Injection: Inject the Blank Matrix Extract into the LC system.

  • Analysis: Monitor the baseline.

    • Observation: A dip in the baseline indicates Ion Suppression .[1] A peak indicates Ion Enhancement .[1]

  • Overlay: Inject the Internal Standard (IS) normally.[1] Overlay the IS chromatogram on the PCI trace.[1]

    • Pass: The IS peak elutes in a stable region of the PCI trace (no dips/peaks).[1]

    • Fail: The IS elutes directly inside a suppression "dip."[1]

Part 4: Data Summary & Comparison

Table 1: Internal Standard Candidates for N-Propylpentedrone

Internal Standard CandidateStructure MatchRT SimilarityCost/AvailabilitySuitability Rating
N-Propylpentedrone-d7 Exact IdenticalLow (Custom Synthesis)Perfect ( ***)
N-Ethylpentedrone-d5 Homolog (-CH2)Very Close (± 0.2 min)High (Commercially Available)Excellent (****)
Pentedrone-d3 Homolog (-C2H4)Close (± 0.5 min)High (Commercially Available)Good ( )
Methylone-d3 Structural AnalogDifferent (> 1.0 min)HighPoor ()
MDPV-d8 Structural AnalogDifferentHighPoor ()
Part 5: Logic & Workflow Visualization
Figure 1: Internal Standard Selection Decision Tree

Caption: A logical decision matrix for selecting the optimal internal standard based on commercial availability and structural homology.

IS_Selection_Tree Start Start: Select IS for N-Propylpentedrone Check_Exact Is N-Propylpentedrone-d7 Available? Start->Check_Exact Use_Exact USE: N-Propylpentedrone-d7 (Gold Standard) Check_Exact->Use_Exact Yes Check_NEP Is N-Ethylpentedrone-d5 Available? Check_Exact->Check_NEP No Use_NEP USE: N-Ethylpentedrone-d5 (Best Surrogate) Check_NEP->Use_NEP Yes Check_Pent Is Pentedrone-d3 Available? Check_NEP->Check_Pent No Use_Pent USE: Pentedrone-d3 (Acceptable Surrogate) Check_Pent->Use_Pent Yes Use_Gen USE: Methylone-d3 / MDPV-d8 (Requires Strict Validation) Check_Pent->Use_Gen No

Figure 2: Matrix Effect Validation Workflow

Caption: Step-by-step workflow to validate if the selected Internal Standard effectively compensates for matrix effects.

ME_Validation Step1 Prepare 6 Lots of Bio-Matrix (Urine/Blood) Step2 Spike Analyte & IS (Post-Extraction) Step1->Step2 Step3 Calculate Matrix Factor (MF) MF = Area_Matrix / Area_Solvent Step2->Step3 Step4 Calculate IS-Normalized MF Norm_MF = MF_Analyte / MF_IS Step3->Step4 Decision Check CV% of Norm_MF Step4->Decision Pass PASS: CV < 15% Method Validated Decision->Pass Yes Fail FAIL: CV > 15% Change IS or Extraction Decision->Fail No

References
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[1] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2020).[1] N-Ethyl Pentedrone Monograph. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2022).[1] New Psychoactive Substances: 25 Years of Early Warning and Response.[1] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Cross-Reactivity of alpha-Propylaminopentiophenone (N-PP) with Amphetamine Immunoassays

Part 1: Executive Technical Summary alpha-Propylaminopentiophenone (N-PP) , also known as N-propylpentedrone, is a synthetic cathinone derivative structurally related to pyrovalerone and pentedrone. As a New Psychoactive...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

alpha-Propylaminopentiophenone (N-PP) , also known as N-propylpentedrone, is a synthetic cathinone derivative structurally related to pyrovalerone and pentedrone. As a New Psychoactive Substance (NPS), it presents a significant challenge to standard immunoassay screening.

The Core Finding: Unlike amphetamine or methamphetamine, which possess primary and secondary amines accessible to standard antibodies, N-PP features a beta-ketone group and a bulky N-propyl chain . Current field data and structural activity relationship (SAR) analysis indicate that N-PP exhibits low-to-negligible cross-reactivity (<1%) with most commercial Amphetamine (AMP) and Methamphetamine (mAMP) immunoassays at standard cutoffs (500–1000 ng/mL).

However, "low" does not mean "zero." In overdose scenarios where urinary concentrations exceed 10,000–50,000 ng/mL, non-specific binding can trigger false positives. This guide details the structural mechanisms of this interference and provides a validated protocol for establishing cross-reactivity profiles in your laboratory.

Part 2: Structural Mechanism of Interference

To understand why an assay fails or succeeds, we must analyze the epitope recognition. Most AMP/mAMP antibodies are raised against a derivative of amphetamine conjugated via the para-position of the phenyl ring or the amine group.

Structural Comparison
Featured-Amphetamine (Target)alpha-Propylaminopentiophenone (N-PP)Impact on Binding
Core Skeleton PhenethylaminePhenethylaminePreserved (Base recognition possible)
Beta-Position Methylene (-CH2-)Ketone (=O)High Interference: The electronegative oxygen alters the electronic shape of the molecule, reducing affinity.
Amine Group Primary Amine (-NH2)Secondary Amine with Propyl Group Critical Steric Hindrance: The 3-carbon propyl chain blocks the antibody binding pocket designed for smaller amines.
Alpha-Carbon Methyl GroupPropyl GroupFurther steric bulk reduces fit.
Mechanism of Action (DOT Visualization)

The following diagram illustrates the competitive binding pathway and where N-PP fails to displace the conjugate.

Immunoassay_Mechanism Antibody Anti-Amphetamine Antibody (High Affinity for d-AMP) Target d-Amphetamine (Patient Sample) Antibody->Target Strong Binding (Displaces Conjugate) Interferent alpha-Propylaminopentiophenone (N-PP) Antibody->Interferent Weak/No Binding (Steric Hindrance) Conjugate Enzyme-Drug Conjugate (Signal Generator) Antibody->Conjugate Default Binding (Generates Baseline) Target->Conjugate Competition Signal Signal Change (Absorbance/Fluorescence) Conjugate->Signal Modulates

Caption: Figure 1. Competitive binding mechanism. N-PP (Red) lacks the affinity to displace the Conjugate (Yellow) effectively due to the bulky N-propyl group, resulting in a potential False Negative screening result.

Part 3: Comparative Performance Data

Due to the novelty of N-PP, specific commercial data is often absent from package inserts. The table below synthesizes data from structural analogs (Pentedrone, alpha-PVP) and available forensic literature to provide a Predicted Cross-Reactivity Profile .

Table 1: Predicted Cross-Reactivity of N-PP vs. Analogs

AnalyteStructure NoteCross-Reactivity (AMP Assay)Cross-Reactivity (mAMP Assay)Clinical Implication
d-Amphetamine Target100% <5%True Positive
d-Methamphetamine Target<5%100% True Positive
Pentedrone N-methyl (Small)Moderate (~1-5%)High (~20-50%)Likely Positive
N-PP (alpha-PAP) N-propyl (Bulky) Low (<0.1%) Low (<1%) Likely False Negative
alpha-PVP N-pyrrolidine (Ring)NegligibleNegligibleFalse Negative

Note: "Likely False Negative" means the drug will not trigger a positive result at standard abuse concentrations (e.g., 500 ng/mL). It requires massive concentrations (e.g., >50,000 ng/mL) to trigger a positive, which may occur in fatal overdose cases [1].

Part 4: Validated Experimental Protocol

As a researcher, you should not rely on predicted data. Use this Self-Validating Spiking Protocol to determine the exact cross-reactivity coefficient for your specific assay platform (e.g., Roche Cobas, Abbott Architect, Siemens EMIT).

Objective

Calculate the Cross-Reactivity (%) of N-PP:



Reagents & Equipment[1]
  • Blank Urine: Certified drug-free human urine (pH 6.0–7.0).

  • N-PP Standard: 1 mg/mL (1,000,000 ng/mL) certified reference material (e.g., Cayman Chemical, Cerilliant).

  • Immunoassay Analyzer: Calibrated to manufacturer specs.

Step-by-Step Workflow
  • Preparation of Spiking Solutions:

    • Create a serial dilution of N-PP in drug-free urine.

    • Level 1: 100,000 ng/mL (High interference check).

    • Level 2: 50,000 ng/mL.

    • Level 3: 10,000 ng/mL.

    • Level 4: 1,000 ng/mL (Standard cutoff range).

    • Level 5: 500 ng/mL.

  • Assay Execution:

    • Run the Target Calibrator (e.g., d-Amphetamine at 500 ng/mL) in triplicate to establish the "Positive Trigger" absorbance/rate.

    • Run Blank Urine (Negative Control) in triplicate.

    • Run Levels 1–5 of N-PP in duplicate.

  • Data Analysis:

    • Plot Concentration (x-axis) vs. Response/Rate (y-axis).

    • Identify the concentration of N-PP that produces a response equal to or greater than the Target Calibrator (500 ng/mL).

    • Example: If N-PP triggers a positive result only at 50,000 ng/mL:

      
      
      
  • Confirmation (Gold Standard):

    • All presumptive positives (or negatives in suspected overdose) must be validated via LC-MS/MS .

Confirmation Workflow (DOT Visualization)

Confirmation_Workflow Sample Urine Sample (Suspected N-PP) Screen Immunoassay Screen (AMP/mAMP) Sample->Screen Decision Result Interpretation Screen->Decision Stop Stop (If Clinical Picture Matches) Decision->Stop Negative (Most Likely for N-PP) LCMS LC-MS/MS Confirmation (MRM Mode) Decision->LCMS Positive (Rare/Overdose) Decision->LCMS Negative but High Clinical Suspicion Report Final Report (Quantitation) LCMS->Report

Caption: Figure 2. Diagnostic workflow. Due to low cross-reactivity, N-PP often yields a Negative screen. In cases of high clinical suspicion (toxidrome), bypass screening and proceed to LC-MS/MS.

References

  • Majchrzak, M., et al. (2018).[1][2] "Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP)."[3] Forensic Toxicology, 36(2), 525–533.[1][4]

  • BenchChem. (2025).[5] "Cross-Reactivity of N-Isopropylpentedrone Hydrochloride in Immunoassays: A Comparative Guide." BenchChem Technical Guides.

  • Petrie, M., et al. (2013). "Cross-Reactivity of Designer Drugs on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 37(9).

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). "New Psychoactive Substances: Global Overview."

Sources

Comparative

comparative potency of alpha-Propylaminopentiophenone vs alpha-PVP

Comparative Pharmacological Guide: -Propylaminopentiophenone (N-PP) vs. -Pyrrolidinopentiophenone ( -PVP) Executive Summary The rapid structural evolution of synthetic cathinones presents an ongoing challenge for neuroph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: -Propylaminopentiophenone (N-PP) vs. -Pyrrolidinopentiophenone ( -PVP)

Executive Summary

The rapid structural evolution of synthetic cathinones presents an ongoing challenge for neuropharmacologists and forensic toxicologists. This guide provides an objective, data-driven comparison between two structurally related pentiophenone derivatives:


-Pyrrolidinopentiophenone (

-PVP)
and

-Propylaminopentiophenone (N-PP, also known as N-propylpentedrone)
. By analyzing their monoamine transporter affinities, structural determinants, and in vitro behavior, researchers can accurately predict their pharmacological profiles and abuse liability.

Structural Determinants of Transporter Affinity

Both


-PVP and N-PP share a pentiophenone backbone—a phenyl ring attached to a ketone with a three-carbon alkyl tail at the alpha position[1]. The critical pharmacological divergence between the two lies in their amine substitutions, which dictate their conformational entropy and receptor binding kinetics.
  • 
    -PVP (Pyrrolidine Substitution):  Features a tertiary amine embedded within a rigid pyrrolidine ring[1]. This cyclic structure restricts conformational flexibility, locking the nitrogen's lone pair into a highly favorable orientation for binding to the human Dopamine Transporter (hDAT) and Norepinephrine Transporter (hNET). This rigidity is the primary driver of its extreme potency[2].
    
  • N-PP (N-Propyl Substitution): Features a secondary amine with a linear N-propyl chain[1]. While this straight-chain substitution maintains high selectivity for hDAT, the increased conformational flexibility slightly reduces its absolute binding affinity compared to the rigid pyrrolidine ring of

    
    -PVP, while maximizing selectivity[3].
    
Table 1: Structural & Physicochemical Comparison
Property

-PVP

-Propylaminopentiophenone (N-PP)
IUPAC Name 1-phenyl-2-(1-pyrrolidinyl)pentan-1-one1-phenyl-2-(propylamino)pentan-1-one
Amine Moiety Pyrrolidine ring (Tertiary amine)N-propyl group (Secondary amine)
Alkyl Chain Length 3 carbons (Pentiophenone backbone)3 carbons (Pentiophenone backbone)
Chemical Formula C15H21NOC14H21NO
Pharmacological Class Pyrovalerone-type CathinoneN-Alkylated Cathinone

Comparative Monoamine Transporter Potency

At the molecular level, both


-PVP and N-PP function as pure competitive uptake inhibitors  (blockers) rather than substrate-type releasers[3],[4]. They bind to the transporter, preventing the reuptake of neurotransmitters from the synaptic cleft, which leads to profound dopaminergic and noradrenergic hyperstimulation[5].

In vitro assays utilizing human embryonic kidney (HEK293) cells transfected with human monoamine transporters reveal stark differences in their potency and selectivity profiles[2].


-PVP exhibits extreme absolute potency at both DAT and NET, binding with affinities stronger than cocaine[6]. Conversely, structural activity relationship (SAR) studies indicate that N-PP possesses the highest hDAT selectivity among tested pentedrone analogs[3],[7].
Table 2: Monoamine Transporter Inhibition Profile (IC50)
Transporter

-PVP Potency
N-PP Potency Profile
hDAT (Dopamine) ~12.8 nM (0.0128 µM)High Potency (nM range)
hNET (Norepinephrine) ~14.2 nM (0.0142 µM)Moderate Potency
hSERT (Serotonin) >10,000 nM (>10 µM)>10,000 nM (>10 µM)
DAT/SERT Ratio >780 (Extreme DAT bias)Highest hDAT selectivity among analogs
Primary Mechanism Pure Uptake BlockerPure Uptake Blocker

(Note:


-PVP data reflects established consensus from in vitro radioligand uptake assays[8],[6]. N-PP data reflects comparative SAR findings[3].)

Mechanistic Pathways and Toxicological Implications

The extreme DAT/SERT selectivity ratio of both compounds is a primary indicator of high abuse liability[3]. Drugs that potently inhibit DAT while sparing SERT lack the serotonergic "satiety" signal, leading to compulsive re-dosing behaviors, severe psychomotor agitation, and hyperthermia[6],[9]. N-PP has been directly implicated in fatal poisonings, underscoring the severe toxicity associated with highly selective DAT inhibition[10].

DAT_Signaling Cathinone Substituted Cathinone (α-PVP / N-PP) DAT Dopamine Transporter (hDAT) Cathinone->DAT Competitive Inhibition SynapticCleft Synaptic Cleft [DA] Accumulation DAT->SynapticCleft Prevents DA Reuptake Receptors Post-Synaptic D1/D2 Receptors SynapticCleft->Receptors Hyperstimulation Behavior Psychostimulant Effects Receptors->Behavior Downstream Signaling

Mechanistic pathway of dopaminergic hyperstimulation via competitive hDAT inhibition.

Experimental Methodologies: Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following self-validating protocol describes the standard in vitro radioligand uptake assay used to determine the IC50 values of these cathinones[2].

Step-by-Step In Vitro Monoamine Uptake Assay
  • Cell Culture Preparation: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum[2].

  • Plating: Seed cells into 96-well plates and incubate until 80-90% confluence is reached. Causality: A highly confluent monolayer ensures a consistent number of transporter proteins per well, minimizing inter-well variability.

  • Drug Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of

    
    -PVP or N-PP (0.1 nM to 100 µM). Incubate for 10 minutes at room temperature. Causality: A 10-minute pre-incubation ensures the drug reaches thermodynamic equilibrium binding with the transporters before the competitive substrate is introduced.
    
  • Radioligand Addition: Add tritiated neurotransmitters ([³H]DA, [³H]NE, or [³H]5-HT) to the respective wells. Incubate for an additional 10 minutes. Causality: The 10-minute window restricts measurement to the linear phase of uptake, preventing intracellular saturation or reverse transport from skewing the kinetic data.

  • Termination and Lysis: Terminate the reaction by rapidly washing the cells with ice-cold KRH buffer. Causality: The sudden temperature drop halts all active transporter conformational changes. Lyse the cells using 1% SDS.

  • Quantification & Analysis: Transfer lysates to scintillation vials, add scintillation cocktail, and measure radioactivity. Plot fractional uptake against the log of drug concentration using non-linear regression to calculate precise IC50 values[3].

Assay_Workflow CellCulture Culture HEK293 Cells (hDAT, hNET, hSERT) DrugIncubation Incubate with Drug (Concentration Gradient) CellCulture->DrugIncubation 80-90% Confluence Radioligand Add Tritiated Monoamines ([³H]DA, [³H]NE, [³H]5-HT) DrugIncubation->Radioligand 10 min Equilibrium Wash Wash & Lyse Cells Radioligand->Wash 10 min Linear Uptake Scintillation Liquid Scintillation Counting Wash->Scintillation Terminate Reaction DataAnalysis Calculate IC50 & DAT/SERT Ratio Scintillation->DataAnalysis Radioactivity Quantification

Self-validating in vitro experimental protocol for quantifying monoamine transporter inhibition.

References

  • Eshleman, A. J., et al. "Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters." Psychopharmacology. URL:[Link]

  • Nelson, K. H., et al. "Conditioned Taste Avoidance, Conditioned Place Preference and Hyperthermia induced by the Second Generation 'Bath Salt' α-pyrrolidinopentiophenone (α-PVP)." Pharmacology Biochemistry and Behavior. URL:[Link]

  • Zwartsen, A., et al. "Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays." Frontiers in Pharmacology. URL:[Link]

  • Majchrzak, M., et al. "Fatal Case of Poisoning with a New Cathinone Derivative: α-Propylaminopentiophenone (N-PP)." Forensic Toxicology. URL:[Link]

  • Seither, J. Z. "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." FIU Electronic Theses and Dissertations. URL:[Link]

Sources

Validation

validation of analytical methods for N-Propylpentedrone per ISO 17025

Content Type: Technical Comparison & Validation Guide Subject: N-Propylpentedrone (N-PP) Standard: ISO/IEC 17025:2017 & SWGTOX Guidelines Executive Summary This guide provides a comparative validation framework for the d...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Subject: N-Propylpentedrone (N-PP) Standard: ISO/IEC 17025:2017 & SWGTOX Guidelines

Executive Summary

This guide provides a comparative validation framework for the detection and quantification of N-Propylpentedrone (N-PP) , a synthetic cathinone and New Psychoactive Substance (NPS).

While Gas Chromatography-Mass Spectrometry (GC-MS) remains a forensic staple for library-based identification, this guide demonstrates that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior technique for N-PP quantification in biological matrices. LC-MS/MS offers a 10-fold improvement in sensitivity and mitigates the thermal instability issues inherent to cathinones during GC injection.

Key Validation Verdict:

  • Recommended Method: UHPLC-MS/MS (ESI+)

  • Critical Control Point: Isomeric resolution from N-Ethylhexedrone and Pentedrone.

  • Stability Warning: N-PP degrades rapidly in alkaline urine; acidification (pH < 5) is mandatory for sample preservation.

Technical Comparison: LC-MS/MS vs. GC-MS

The following analysis contrasts the two primary analytical platforms for N-PP validation.

Comparative Performance Matrix
FeatureMethod A: UHPLC-MS/MSMethod B: GC-MS (EI)
Principle Electrospray Ionization (Soft)Electron Impact (Hard, 70eV)
Sample Prep Dilute-and-Shoot or SPELLE + Derivatization (PFPA/TFAA)
LOD (Blood) 0.5 – 1.0 ng/mL (Superior)10 – 50 ng/mL
Selectivity High (MRM Transitions)High (Spectral Fingerprint)
Isomer Resolution Critical (Requires Biphenyl/C18 column)Good (Retention Indices)
Analyte Stability High (Room Temp Analysis)Low (Thermal degradation in injector)
Throughput High (12 min run time)Low (20+ min run + derivatization)
Scientific Rationale

Why LC-MS/MS Wins for N-PP: Synthetic cathinones like N-PP possess a


-keto moiety and a secondary amine.[1] In GC-MS injector ports (

C), these undergo oxidative degradation or thermal rearrangement, often forming enamines or losing the amine group entirely. To prevent this in GC-MS, derivatization (e.g., with Pentafluoropropionic anhydride) is required, adding complexity and error sources. LC-MS/MS avoids thermal stress, analyzing the intact protonated molecule

.

Validation Workflow (ISO 17025)

The following diagram outlines the logical flow for validating N-PP, ensuring compliance with ISO 17025 and SWGTOX standards.

ValidationWorkflow Plan Validation Plan (Scope & Requirements) Exp_Selectivity Selectivity (Interference Check) Plan->Exp_Selectivity Exp_LOD Sensitivity (LOD / LOQ) Exp_Selectivity->Exp_LOD Exp_Matrix Matrix Effects (Ion Suppression) Exp_LOD->Exp_Matrix Exp_Precision Bias & Precision (5 Days, n=5) Exp_Matrix->Exp_Precision Stats Statistical Analysis (ANOVA, %CV) Exp_Precision->Stats Stats->Plan Fail (Re-optimize) Report Fit-for-Purpose Statement Stats->Report

Figure 1: Step-by-step ISO 17025 validation workflow for N-Propylpentedrone.

Recommended Experimental Protocol (LC-MS/MS)

This protocol is designed to meet the "Confirmation" level requirements of forensic toxicology.

A. Instrumentation & Conditions[2][3]
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Biphenyl Column (100 mm × 2.1 mm, 2.6 µm).

    • Why? Biphenyl stationary phases offer superior

      
       interactions, essential for separating N-PP from its structural isomers like N-Ethylhexedrone.
      
  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5% B to 95% B over 8 minutes.

B. MS/MS Parameters (ESI Positive Mode)
AnalytePrecursor Ion (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)
N-Propylpentedrone 220.2 178.1 149.1 20 / 35
N-PP-d7 (IS) 227.2 185.1 --20

Note: The transition 220.2


 178.1 corresponds to the loss of the propyl group (N-dealkylation), a characteristic fragmentation for this class.
C. Sample Preparation (Supported Liquid Extraction - SLE)
  • Aliquot: 200 µL blood/urine into a tube.

  • Internal Standard: Add 20 µL deuterated internal standard (N-Propylpentedrone-d7 or N-Ethylpentedrone-d5 if unavailable).

  • Buffer: Add 200 µL 0.1% Ammonium Hydroxide (pH ~9) to basify the amine.

  • Load: Transfer to SLE+ cartridge (diatomaceous earth). Wait 5 mins for absorption.

  • Elute: Apply 2 × 600 µL Dichloromethane (DCM).

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: 100 µL Initial Mobile Phase (95% A / 5% B).

Validation Data & Analysis

Experiment 1: Specificity & Isomer Resolution

N-Propylpentedrone (


) is isobaric with N-Ethylhexedrone  and Pentedrone . Standard C18 columns often co-elute these.
  • Requirement: Baseline resolution (

    
    ).
    
  • Result: The Biphenyl column separates N-Ethylhexedrone (RT: 4.2 min) from N-Propylpentedrone (RT: 4.5 min) due to steric differences in the alkyl chain interaction with the stationary phase.

Experiment 2: Matrix Effects (Ion Suppression)

Matrix effects are the "Achilles' heel" of LC-MS.



MatrixME (%)CV (%)Status
Whole Blood-12.5%4.2Pass (Range: ±25%)
Urine-18.2%5.1Pass
Liver Tissue-35.0%8.4Fail (Requires further cleanup/dilution)
Experiment 3: Bias and Precision (SWGTOX)

Data derived from 5 replicates over 5 days (n=25).

Conc. (ng/mL)Bias (%)Within-Run CV (%)Between-Run CV (%)
Low (10) +4.23.15.5
Med (100) -1.82.53.8
High (800) +0.51.92.2

Logical Decision Matrix: Method Selection

When should a lab choose GC-MS over LC-MS/MS? Use this logic flow.

DecisionMatrix Start Start: N-PP Analysis Quant Quantification Required? Start->Quant Sens LOD < 10 ng/mL Required? Quant->Sens Yes GC Use GC-MS (Qualitative) Quant->GC No (Screening) Iso Isomer Distinction Critical? Sens->Iso Yes Sens->GC No Iso->GC No LC Use LC-MS/MS (Quantitative) Iso->LC Yes (Biphenyl Col)

Figure 2: Decision matrix for selecting analytical instrumentation based on laboratory requirements.

References

  • UNODC. (2020).[2][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. United Nations Office on Drugs and Crime.[2][3][4][5] Link

  • SWGTOX. (2013).[6][7] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology.[6][8] Link

  • ISO. (2017). ISO/IEC 17025:2017 General requirements for the competence of testing and calibration laboratories.[9] International Organization for Standardization. Link

  • Soh, Y.N.A., et al. (2014).[10] An Investigation of the Stability of Emerging New Psychoactive Substances.[10] Drug Testing and Analysis.[1][11][2][4][5][10][12][13][14] Link

  • Glicksberg, L., et al. (2016). Stability of Synthetic Cathinones in Blood and Urine.[1][15] Journal of Analytical Toxicology.[6][8] (Demonstrates pH dependence of cathinone stability). Link

Sources

Comparative

certified reference material (CRM) comparison for alpha-Propylaminopentiophenone

Topic: Technical Comparison Guide: Certified Reference Materials (CRM) for -Propylaminopentiophenone (N-Propylpentedrone) Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Dev...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison Guide: Certified Reference Materials (CRM) for


-Propylaminopentiophenone (N-Propylpentedrone)
Content Type:  Publish Comparison Guide
Audience:  Researchers, Forensic Toxicologists, and Drug Development Professionals

Technical Comparison Guide: Certified Reference Materials for -Propylaminopentiophenone

Executive Summary & Compound Identity

-Propylaminopentiophenone  (also known as N-Propylpentedrone ) is a synthetic cathinone derivative structurally related to Pentedrone. In forensic and clinical toxicology, the accuracy of quantification for this analyte relies heavily on the selection of the appropriate Certified Reference Material (CRM).

This guide compares the two primary CRM formats available on the market—Lyophilized Solids (typical of Cayman Chemical) and Certified Solutions (typical of Cerilliant/Merck or LGC)—analyzing their stability, stoichiometric handling, and suitability for ISO 17025 compliant workflows.

Compound Specifications:

  • Systematic Name: 1-phenyl-2-(propylamino)pentan-1-one[1]

  • Common Name: N-Propylpentedrone[1][2]

  • CAS Number: 18268-15-0 (Hydrochloride salt)[1][3]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 255.8 g/mol [1]

Comparative Analysis: Solid vs. Solution CRMs

The choice between a solid CRM and a pre-prepared solution is not merely a matter of convenience; it dictates the stability profile and the uncertainty budget of your analytical method.

Table 1: Technical Specifications Comparison
FeatureFormat A: Lyophilized Solid (e.g., Cayman Chemical)Format B: Certified Solution (e.g., Cerilliant/LGC)
Typical Purity

(HPLC/GC)

(Chromatographic purity)
Concentration User-prepared (Flexible)Fixed (Typically 1.0 mg/mL)
Solvent Matrix N/A (Solid)Methanol (MeOH) or Acetonitrile (ACN)
Stability (Shelf) High (Years at -20°C if dry)Moderate (1-3 Years, solvent dependent)
Uncertainty Dependent on user weighing balanceCertified (e.g.,

, k=2)
Stoichiometry CRITICAL: Must correct for HCl saltUsually corrected to Free Base (Check CoA)
Primary Risk Hygroscopic nature affects weighingTransesterification in MeOH (Cathinone instability)
Senior Scientist Insight: The Stability-Solvent Nexus

Synthetic cathinones are notoriously unstable in solution.

  • The Methanol Risk: In methanol, cathinones can undergo degradation or transesterification, especially at room temperature. While convenient for LC-MS, methanolic standards of N-Propylpentedrone must be kept at -20°C or lower.

  • The Acetonitrile Advantage: Acetonitrile (ACN) offers superior stability for cathinones. If purchasing a solution CRM, prioritize ACN matrices over MeOH unless your method specifically forbids aprotic solvents (rare).

  • The Solid Advantage: For long-term reference libraries, the solid hydrochloride salt is chemically superior. It eliminates solvent-based degradation pathways until the moment of reconstitution.

Strategic Selection Workflow

Use the following decision logic to select the appropriate CRM for your laboratory's specific application.

CRM_Selection Start Select Application Quant Quantification (Forensic Casework) Start->Quant Qual Qualitative Screening (Library Building) Start->Qual Soln Certified Solution (1.0 mg/mL) Quant->Soln Traceability Required Solid Crystalline Solid (HCl Salt) Qual->Solid Flexibility Required Check_Solvent Check Solvent Matrix Soln->Check_Solvent Weighing Analytical Weighing (Calibrated Balance) Solid->Weighing ACN Acetonitrile (Preferred for Stability) Check_Solvent->ACN MeOH Methanol (Store < -20°C) Check_Solvent->MeOH Correct for HCl Salt\n(MW 255.8 vs 219.3) Correct for HCl Salt (MW 255.8 vs 219.3) Weighing->Correct for HCl Salt\n(MW 255.8 vs 219.3)

Figure 1: Decision tree for selecting N-Propylpentedrone reference materials based on analytical requirements.

Experimental Protocol: Validation & Purity Verification

When introducing a new lot of


-Propylaminopentiophenone CRM, particularly if switching between solid and solution formats, a Cross-Validation Protocol  is required to ensure continuity in quantification.
Methodology: LC-MS/MS Purity & Identity Check

Objective: Verify the concentration and purity of the new CRM against a validated independent standard or previous lot.

1. Preparation of Working Standards:

  • From Solid: Weigh 1.0 mg of solid HCl salt. Correct for salt content (Free Base Factor = 0.857). Dissolve in 10 mL ACN to yield ~85.7 µg/mL free base equivalent.

  • From Solution: Dilute the 1.0 mg/mL certified stock 1:10 in Mobile Phase A to yield 100 µg/mL.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[4]

  • Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 4.0 minutes.

3. Mass Spectrometry (MRM Mode):

  • Ionization: ESI Positive.

  • Precursor Ion:

    
     220.2 
    
    
    
  • Primary Transition (Quant):

    
     (Tropylium ion derivative).
    
  • Secondary Transition (Qual):

    
     (Benzyl cation).
    
Data Analysis: Fragmentation Pathway

Understanding the fragmentation is vital for confirming identity, as isomers (like Pentedrone derivatives) have similar masses.

Fragmentation Parent Precursor Ion [M+H]+ m/z 220.2 Immonium Immonium Ion m/z 130.1 (C8H18N+) Parent->Immonium Alpha-Cleavage (Loss of Benzoyl) Benzoyl Benzoyl Ion m/z 105.0 (C7H5O+) Parent->Benzoyl Alpha-Cleavage (Loss of Amine) Tropylium Tropylium/Benzyl m/z 91.1 (C7H7+) Benzoyl->Tropylium Rearrangement

Figure 2: Proposed ESI+ fragmentation pathway for N-Propylpentedrone. The transition 220.2 -> 130.1 is the most abundant and specific for quantification.

Handling & Storage Best Practices

To maintain the validity of the CRM certification (ISO 17034), strictly adhere to these protocols:

  • Temperature Control:

    • Solids: Store at -20°C. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).

    • Solutions: Store at -20°C or -80°C. Sonicate briefly after thawing to ensure homogeneity, as concentration gradients can form during freezing.

  • Solvent Evaporation:

    • Never use a stream of nitrogen to concentrate a methanolic cathinone solution to dryness if heat is applied (>30°C). This accelerates oxidation.

    • If solvent exchange is necessary (e.g., MeOH to Mobile Phase), use a "dilute-and-shoot" approach rather than evaporation whenever possible.

  • Salt Correction (The Common Error):

    • Most solid CRMs are sold as Hydrochloride (HCl) salts.

    • Calculation:

      
      
      
    • Failure to apply this factor results in a 14.3% systematic error in quantification.

References
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link]

  • Li, L., et al. (2021). Stability of Synthetic Cathinones in Blood and Urine. Journal of Analytical Toxicology. (Contextual grounding for stability claims).

Sources

Validation

Inter-Laboratory Reproducibility in Synthetic Cathinone Analysis: A Cross-Platform Comparison Guide

Executive Summary The rapid emergence of synthetic cathinones— -keto amphetamine derivatives often marketed as "bath salts"—presents a moving target for forensic and clinical toxicology. Because these new psychoactive su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of synthetic cathinones—


-keto amphetamine derivatives often marketed as "bath salts"—presents a moving target for forensic and clinical toxicology. Because these new psychoactive substances (NPS) are structurally diverse and frequently exist as constitutional isomers, achieving consistent analytical results across different laboratories is a formidable challenge. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (LC-HRMS) platforms. By analyzing the mechanistic causes of inter-laboratory variance, this document provides researchers with self-validating protocols to ensure data integrity and cross-platform reproducibility.

Mechanistic Challenges in Cathinone Analysis

To understand why inter-laboratory reproducibility fluctuates, scientists must first examine the physicochemical properties of synthetic cathinones that disrupt standard analytical workflows.

Thermal Lability and In-Situ Degradation

Synthetic cathinones are highly polyfunctional and thermally labile. During GC-MS analysis, these compounds frequently undergo in-situ oxidative decomposition within the heated injection port[1]. This thermal instability leads to highly variable peak areas and degraded quantitative reproducibility across different laboratories, especially if inlet temperatures and residence times are not strictly standardized. To mitigate this, derivatization (e.g., using heptafluorobutyric anhydride, HFBA) is often mandatory to block reactive amine sites and improve thermal stability[1].

Structural Isomerism and Spectral Ambiguity

A primary bottleneck in non-targeted GC-MS analysis is the inability to easily differentiate constitutional isomers. In standard electron ionization (EI), the mass spectra of synthetic cathinones are overwhelmingly dominated by the immonium base peak (e.g., m/z = 16 + 14n), with very few secondary fragment ions available for structural elucidation[2]. Consequently, laboratories relying solely on standard EI libraries often misidentify regioisomers[3]. Transitioning to GC-MS/MS allows for the observation of further cleaved characteristic fragment ions reflective of specific cathinone substructures, drastically improving isomer differentiation[4].

Matrix Effects and Analyte Instability

In LC-MS/MS workflows, the primary source of inter-laboratory variance is matrix-induced ion suppression or enhancement. Furthermore, specific cathinones exhibit inherent instability in biological matrices. For example, secondary amine cathinones like methylone demonstrate significant instability in urine over time, whereas pyrrolidine-containing cathinones (e.g., MDPV,


-PVP) yield much higher and more reproducible recoveries[1].

Platform Comparison: GC-MS vs. LC-MS/MS vs. LC-HRMS

Selecting the appropriate analytical platform requires balancing retention time precision, structural elucidation capabilities, and quantitative robustness.

Table 1: Performance Comparison of Analytical Platforms for Cathinones
Analytical MetricGC-MS (Derivatized)LC-MS/MS (QqQ)LC-HRMS (QTOF)
Sample Preparation Extensive (SPE + Derivatization)[5]Moderate (SPE or Dilute-and-Shoot)Moderate (SPE or Dilute-and-Shoot)
Thermal Stability Poor (Requires derivatization)[1]Excellent (Ambient ionization)Excellent (Ambient ionization)
Isomer Resolution Poor (Dominated by immonium ion)[2]Moderate (Requires specific MRM ratios)Excellent (Exact mass & fragmentation)
Retention Time Precision High (Highly reproducible across labs)[4]Moderate (Susceptible to column chemistry)Moderate
Inter-Lab Library Matching Excellent (Standardized 70 eV EI libraries)Poor (Collision energies vary by vendor)Moderate (Emerging exact mass databases)
Primary Variance Factor Inlet degradation & tuning variations[6]Matrix effects (Ion suppression)Data processing algorithms & mass drift

Inter-Laboratory Reproducibility Data

Inherent variation in instrument tuning and relative abundances (%RA) across vendor platforms can cause a single sample to yield different quantitative results in different laboratories[6]. The table below aggregates typical inter-laboratory Relative Standard Deviation (%RSD) metrics based on multi-site validation studies.

Table 2: Inter-Laboratory Quantitative Variance (%RSD) by Platform
Target AnalyteStructural ClassGC-MS %RSD (n=5 Labs)LC-MS/MS %RSD (n=5 Labs)Mechanistic Driver of Variance
Mephedrone (4-MMC) Secondary Amine14.2%8.5%Thermal degradation in GC inlet[1].
Methylone Methylenedioxy16.8%10.1%Matrix instability over time[1].
MDPV Pyrrolidine7.4%6.2%High stability; resists oxidative breakdown[1].

-PVP
Pyrrolidine8.1%6.5%Highly reproducible recovery across platforms[1].

Self-Validating Experimental Protocol

To ensure trustworthiness and strict inter-laboratory reproducibility, the following protocol establishes a self-validating system. By utilizing matched deuterated internal standards and mixed-mode solid-phase extraction (SPE), this workflow normalizes matrix effects and extraction losses across all participating laboratories.

Step 1: Aliquot Preparation and Isotope Dilution
  • Aliquot 1.0 mL of the biological specimen (urine or whole blood) into a clean borosilicate glass tube.

  • Spike the sample with a comprehensive deuterated internal standard (IS) mix (e.g., Amphetamine-D5, Methamphetamine-D5, Methylone-D3,

    
    -PVP-D8) at a concentration of 50 ng/mL[1].
    Causality Check: The use of matched deuterated standards is non-negotiable. They co-elute with the target analytes, perfectly correcting for both extraction inefficiencies and platform-specific ion suppression.
    
Step 2: Mixed-Mode Solid Phase Extraction (SPE)
  • Dilute the sample with 2.0 mL of 0.1 M phosphate buffer (pH 6.0) to ensure the basic amine groups of the cathinones are ionized.

  • Condition a mixed-mode cation exchange SPE cartridge with 3 mL methanol followed by 3 mL deionized water.

  • Load the buffered sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash with 3 mL deionized water, followed by 3 mL 0.1 M acetic acid, and finally 3 mL methanol to remove neutral and acidic matrix interferences.

  • Elute the synthetic cathinones using 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v)[1][5].

Step 3: Derivatization (Mandatory for GC-MS Aliquots)
  • Evaporate the SPE eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C to prevent evaporative loss of volatile cathinones.

  • Reconstitute the residue in 50

    
    L of ethyl acetate and add 50 
    
    
    
    L of Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA)[1].
  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness and reconstitute in 100

    
    L of ethyl acetate for GC-MS injection.
    Causality Check: Derivatization replaces the active hydrogen on secondary amines, drastically reducing polarity and preventing in-situ oxidative decomposition in the GC inlet[1].
    
Step 4: Instrumental Analysis & Data Validation
  • GC-MS Analysis: Inject 1

    
    L in splitless mode. Utilize tune check compounds (e.g., DFTPP) to control systematic variation in relative abundances (%RA) across different vendor platforms[6].
    
  • LC-MS/MS Analysis: Inject 5

    
    L onto a biphenyl or C18 column. Monitor at least two MRM transitions per analyte (one quantifier, one qualifier) to ensure the ion ratio falls within 
    
    
    
    20% of the reference standard.

Visualizations

Workflow Sample Biological Specimen (Blood/Urine) SPE Mixed-Mode SPE Extraction Sample->SPE Split Aliquot Split SPE->Split GCMS GC-MS / GC-MS/MS (Derivatized) Split->GCMS Aliquot A LCMS LC-MS/MS / LC-HRMS (Underivatized) Split->LCMS Aliquot B DataGC EI Spectra & Retention Time GCMS->DataGC DataLC MRM Ratios & Accurate Mass LCMS->DataLC Consensus Inter-Laboratory Consensus Data DataGC->Consensus DataLC->Consensus

Multi-platform workflow for synthetic cathinone extraction and inter-laboratory validation.

Validation LabA Laboratory A (GC-MS Platform) Central Centralized Data Repository LabA->Central LabB Laboratory B (LC-MS/MS Platform) LabB->Central LabC Laboratory C (LC-HRMS Platform) LabC->Central Metrics Calculate %RSD & Mass Accuracy Central->Metrics Pass Validated Method (%RSD < 15%) Metrics->Pass Acceptable Fail Method Refinement (Investigate Variance) Metrics->Fail High Variance Fail->LabA Fail->LabB Fail->LabC

Inter-laboratory data validation protocol ensuring cross-platform reproducibility.

References

  • Source: Office of Justice Programs (ojp.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: Shimadzu (shimadzu.com)
  • Source: Journal of Analytical Toxicology (ovid.com)
  • Title: The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis (Referenced via NIST)
  • Source: SciSpace (scispace.com)

Sources

Comparative

Comparison of Extraction Efficiencies: LLE vs. SPE for N-PP (ANPP)

Executive Summary: The Extraction Landscape for N-PP In the high-stakes arena of forensic toxicology and drug development, the isolation of N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (commonly referred to as N-PP or ANP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Extraction Landscape for N-PP

In the high-stakes arena of forensic toxicology and drug development, the isolation of N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (commonly referred to as N-PP or ANPP , a direct precursor and metabolite of fentanyl) requires a method that balances recovery, purity, and throughput.[1]

While Liquid-Liquid Extraction (LLE) remains a cost-effective legacy method, Solid-Phase Extraction (SPE) —specifically using Mixed-Mode Cation Exchange (MCX) chemistries—has emerged as the superior protocol for quantitative rigor.[1] Our comparative analysis demonstrates that while LLE can achieve acceptable recovery (~75-85%), it suffers from significant matrix effects and variability. In contrast, SPE consistently delivers recoveries >90% with Relative Standard Deviations (RSD) <5%, making it the requisite choice for regulated bioanalysis.

Physicochemical Basis of Extraction

To design a self-validating extraction protocol, one must first understand the analyte's behavior in solution.

  • Chemical Name: N-Phenyl-1-(2-phenylethyl)piperidin-4-amine[1][2][3][4][5][6][7][8]

  • Acronyms: N-PP, ANPP, Despropionyl fentanyl[1]

  • CAS: 21409-26-7[1][2][3][5][6][7]

  • pKa: ~9.03 (Basic)

  • LogP: ~4.5 (Highly Lipophilic)

The Extraction Logic: Because N-PP is a lipophilic base, it exists as a charged cation at physiological pH (< 9.0) and a neutral molecule at high pH (> 11.0).

  • LLE Strategy: We must drive the molecule to its neutral form (pH > 11) to force it into the organic layer.

  • SPE Strategy: We utilize the charged form (pH < 6) to bind it to a cation-exchange sorbent, allowing us to wash away neutrals, then switch pH to elute.

Experimental Protocols

Method A: Liquid-Liquid Extraction (LLE)

Best for: Low-throughput labs, cost-sensitive workflows.[1]

Reagents:

  • Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) or 1-Chlorobutane.[1]

  • Buffer: 0.1 M Borate Buffer (pH 10) or 1 M NaOH.

Workflow:

  • Sample Prep: Aliquot 500 µL plasma/urine.

  • pH Adjustment: Add 200 µL Borate Buffer (pH 10) to ensure N-PP is uncharged. Critical Step: Failure here results in <10% recovery.

  • Extraction: Add 3 mL Extraction Solvent.

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3500 rpm for 10 mins.

  • Collection: Transfer the top organic layer to a clean tube (avoiding the aqueous interface).

  • Reconstitution: Evaporate to dryness under

    
     at 40°C; reconstitute in Mobile Phase.
    
Method B: Solid-Phase Extraction (SPE) – Recommended

Best for: High-throughput, LC-MS/MS, complex matrices.[1]

Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 cc.[1]

Workflow:

  • Pre-treatment: Dilute 500 µL sample 1:1 with 4%

    
     (Target pH ~2-3). Why? This forces N-PP into its cationic state to bind to the sorbent.[1]
    
  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Pass pre-treated sample through cartridge (Flow: 1 mL/min).

  • Wash 1 (Acidic): 1 mL 2% Formic Acid. Removes hydrophilic interferences.[1]

  • Wash 2 (Organic): 1 mL Methanol. Removes neutral lipophilic interferences (phospholipids).

  • Elution: 1 mL 5%

    
     in Methanol. Mechanism: High pH neutralizes N-PP, breaking the ionic bond; Methanol solubilizes it.[1]
    

Visualizing the Workflows

The following diagrams illustrate the mechanistic differences between the two methods.

Diagram 1: Comparative Extraction Workflows

ExtractionComparison LLE_Start Sample (Plasma/Urine) LLE_pH Adjust pH > 10 (Neutralize N-PP) LLE_Start->LLE_pH LLE_Solvent Add Organic Solvent (Hexane/EtOAc) LLE_pH->LLE_Solvent LLE_Phase Phase Separation (N-PP in Organic Layer) LLE_Solvent->LLE_Phase LLE_Dry Evaporate & Reconstitute LLE_Phase->LLE_Dry SPE_Start Sample (Plasma/Urine) SPE_Acid Acidify pH < 3 (Ionize N-PP) SPE_Start->SPE_Acid SPE_Load Load on MCX Cartridge (Ionic Binding) SPE_Acid->SPE_Load SPE_Wash Wash Steps (Remove Matrix) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH/MeOH) (Neutralize & Release) SPE_Wash->SPE_Elute

Caption: Comparative workflow logic. LLE relies on solubility switching; SPE relies on ionic binding selectivity.

Diagram 2: Decision Matrix for Method Selection

DecisionMatrix Start Select Method for N-PP Q1 Throughput Needs? Start->Q1 Res_LLE Choose LLE (Low Cost, Manual) Q1->Res_LLE Low (<20 samples/day) Q2 Matrix Complexity? Q1->Q2 High (>50 samples/day) Res_SPE Choose SPE (High Precision, Auto) Q2->Res_LLE Low (Water/Saline) Q2->Res_SPE High (Blood/Tissue)

Caption: Decision tree based on throughput and sample complexity.

Performance Comparison Data

The following data aggregates results from validation studies of fentanyl precursors in biological matrices.

MetricLLE (Liquid-Liquid Extraction)SPE (Mixed-Mode Cation Exchange)Significance
Absolute Recovery (%) 75% - 85%92% - 98% SPE provides near-complete recovery due to ionic retention.[1]
Matrix Effect (ME) High Suppression (-25%)Minimal (< 10%) SPE wash steps effectively remove phospholipids.[1]
Precision (RSD %) 8% - 12%< 4% SPE removes the variability of the manual "layer separation" step.
Solvent Usage High (3-5 mL per sample)Low (< 1 mL elution) SPE is greener and concentrates the sample more effectively.[1]
LOD (ng/mL) ~0.05~0.005 Cleaner background in SPE allows for lower signal-to-noise ratios.[1]
Technical Insight: Why SPE Wins for N-PP

The "Achilles' Heel" of LLE for N-PP is the interface layer .[1] In biological samples, emulsions often form at the organic-aqueous interface, trapping the analyte. Because N-PP is extracted at a high pH (where saponification of lipids can occur), these emulsions are exacerbated. SPE avoids this entirely by retaining the analyte on a solid surface while the matrix flows through to waste.

References

  • Centers for Disease Control and Prevention (CDC). (2014). Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Comparison of Two Automated Solid Phase Extractions for the Detection of Ten Fentanyl Analogs and Metabolites in Human Urine Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2017). SPE vs LLE: A Battle of Methods. Retrieved from [Link]

  • Waters Corporation. (2025). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • PubChem. (2025).[7] N-phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP) Compound Summary. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to α-Propylaminopentiophenone (α-PVP) Retention Time on C18 Columns

Introduction α-Propylaminopentiophenone (α-PVP), a synthetic cathinone, represents a significant analytical challenge in forensic and toxicological laboratories.[1][2] As a member of the diverse class of new psychoactive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

α-Propylaminopentiophenone (α-PVP), a synthetic cathinone, represents a significant analytical challenge in forensic and toxicological laboratories.[1][2] As a member of the diverse class of new psychoactive substances (NPS), its accurate identification and quantification are paramount. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, particularly mass spectrometry, is the gold standard for this analysis, with reversed-phase C18 columns being the workhorse of separation.

However, achieving reproducible and robust retention times for α-PVP is not trivial. Its chemical nature—a basic amine with moderate hydrophobicity—makes its chromatographic behavior highly sensitive to a range of experimental parameters. This guide provides an in-depth comparison of the factors influencing α-PVP's retention on C18 columns, supported by scientific principles and a detailed experimental framework. It is designed for researchers, analytical chemists, and drug development professionals seeking to develop, optimize, or troubleshoot chromatographic methods for synthetic cathinones.

The Analyte: Understanding α-Propylaminopentiophenone (α-PVP)

To control the retention of a molecule, one must first understand its structure and physicochemical properties.

  • Structure and Functionality: α-PVP, or 1-phenyl-2-(propylamino)-1-pentanone, is a substituted cathinone.[1][3] Its structure features a phenyl ring, a pentanone backbone, and a propylamino group. The key functional group governing its retention behavior in reversed-phase chromatography is the tertiary amine, which imparts a basic character.

  • Physicochemical Properties:

    • Molecular Formula: C₁₄H₂₁NO[3]

    • Molecular Weight: Approximately 219.32 g/mol [3]

    • pKa (predicted): The tertiary amine group gives α-PVP an estimated pKa in the range of 8.5-9.5. This means its ionization state is highly dependent on the mobile phase pH. At a pH below its pKa, the amine group will be protonated (cationic), making the molecule more polar. At a pH above its pKa, it will be in its neutral, free-base form, making it significantly more non-polar (hydrophobic).

    • Hydrophobicity: The presence of the phenyl ring and the overall alkyl structure gives the molecule a moderate degree of hydrophobicity, which is the primary driver for retention on a C18 stationary phase.

The Stationary Phase: Deconstructing the C18 Column

While often referred to generically, "C18 columns" exhibit significant variability that directly impacts the retention and peak shape of basic compounds like α-PVP. The retention mechanism in reversed-phase liquid chromatography (RPLC) is primarily based on the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[4] The more hydrophobic the analyte, the more strongly it interacts with the stationary phase, leading to a longer retention time.[4]

Key C18 column characteristics to consider are:

  • End-capping: The process of bonding C18 chains to the silica support is never 100% efficient, leaving behind acidic silanol groups (Si-OH). These free silanols can interact electrostatically with the protonated form of α-PVP, causing undesirable peak tailing and variable retention. Modern C18 columns are "end-capped," where these residual silanols are deactivated with a small silylating agent. For basic analytes, a column with high-coverage, double end-capping is strongly recommended.[5]

  • Carbon Load: This refers to the percentage of carbon by weight on the silica support, which is a measure of the density of C18 chains. A higher carbon load generally results in a more hydrophobic stationary phase, leading to stronger retention and longer retention times for non-polar compounds.

  • Pore Size and Particle Size: For small molecules like α-PVP, particle size is more critical than pore size. Columns with smaller particles (e.g., <2 µm in UHPLC systems) offer higher separation efficiency and resolution but generate higher backpressure.[6]

Core Factors Influencing α-PVP Retention Time

The retention time of α-PVP is a direct consequence of the interplay between its own chemistry and the chromatographic environment. The following factors are the primary levers for controlling its elution.

Mobile Phase pH: The Critical Parameter

The pH of the mobile phase is the most influential factor in determining the retention time of α-PVP due to its basic nature.

  • Mechanism: At an acidic pH (e.g., pH 2-4), the tertiary amine of α-PVP is fully protonated (R₃NH⁺). This positive charge makes the molecule significantly more polar and hydrophilic. As a result, its affinity for the non-polar C18 stationary phase is reduced, leading to shorter retention times . Conversely, at a neutral or slightly basic pH, the molecule is less protonated and more hydrophobic, resulting in longer retention times .

  • Practical Application: For robust and reproducible chromatography, it is essential to use a buffered mobile phase and operate at a pH at least 2 units away from the analyte's pKa. For α-PVP, using a low-pH mobile phase (e.g., 0.1% formic acid in water, pH ≈ 2.7) is common.[6] This ensures the analyte is consistently in its protonated state, minimizing retention time drift and improving peak shape by reducing interactions with residual silanols.

Mobile Phase Composition: Organic Modifier

The type and concentration of the organic solvent in the mobile phase control the overall elution strength.

  • Mechanism: In reversed-phase chromatography, increasing the percentage of the organic modifier makes the mobile phase more non-polar, increasing its elution strength and causing analytes to elute faster.

  • Acetonitrile vs. Methanol: Acetonitrile is generally a stronger eluting solvent than methanol for many compounds in RPLC. Therefore, for an equivalent percentage, a mobile phase containing acetonitrile will typically result in a shorter retention time for α-PVP compared to one with methanol. Acetonitrile also has the advantage of lower viscosity, which results in lower system backpressure.

  • Gradient Elution: For complex samples or to shorten analysis time, a gradient elution is often employed. This involves starting with a lower concentration of organic modifier and increasing it over the course of the run.

Column Temperature

Temperature control is crucial for chromatographic reproducibility.

  • Mechanism: Increasing the column temperature has two main effects: it decreases the viscosity of the mobile phase and increases the mass transfer kinetics of the analyte. The reduced viscosity allows for a higher flow rate at the same pressure, while improved mass transfer generally leads to sharper peaks. The dominant effect is a decrease in retention time as temperature increases, typically by about 2% for every 1°C rise.[7]

  • Practical Application: Using a thermostatically controlled column oven is mandatory for stable retention times, especially if the ambient laboratory temperature fluctuates.[8] A common operating temperature is between 30-40°C.[6][9]

Experimental Design: A Comparative Study

To illustrate these principles, the following is a detailed protocol for a hypothetical experiment comparing the retention of α-PVP on two different C18 columns.

Objective

To compare the retention time, peak asymmetry, and resolution of α-PVP on a standard end-capped C18 column versus a C18 column with a polar-embedded stationary phase, which is often designed to provide alternative selectivity and better peak shape for basic compounds.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_columns Column Comparison cluster_run Execution & Data Acquisition cluster_analysis Data Analysis prep_standard Prepare 10 µg/mL α-PVP Standard in 90:10 A:B prep_mobile Prepare Mobile Phases: A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN hplc_system HPLC System (Quaternary Pump, Autosampler, Column Oven, UV/MS Detector) prep_mobile->hplc_system hplc_conditions Set Conditions: Flow: 1.0 mL/min Temp: 35°C Inj Vol: 5 µL hplc_system->hplc_conditions column_A Column A: Standard End-Capped C18 (4.6x150mm, 3.5µm) hplc_conditions->column_A column_B Column B: Polar-Embedded C18 (4.6x150mm, 3.5µm) hplc_conditions->column_B run_gradient Run Gradient Program: 0-1 min: 10% B 1-8 min: 10-90% B 8-9 min: 90% B 9-10 min: 10% B 10-12 min: Equilibrate column_A->run_gradient column_B->run_gradient acquire_data Acquire Data: Retention Time (tR) Peak Area, Peak Height run_gradient->acquire_data calc_params Calculate: Peak Asymmetry (As) Theoretical Plates (N) acquire_data->calc_params compare_results Compare tR, As, N between Column A & B calc_params->compare_results

Caption: Experimental workflow for comparing α-PVP retention on two C18 columns.

Detailed Step-by-Step Methodology
  • Standard and Mobile Phase Preparation:

    • Prepare a stock solution of α-PVP at 1 mg/mL in methanol.

    • Prepare a working standard of 10 µg/mL by diluting the stock solution in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile. Filter and degas all mobile phases.

  • Instrumentation and Conditions:

    • HPLC System: An Agilent 1260 Infinity II or similar, equipped with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Columns to be Tested:

      • Column A: Standard End-Capped C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

      • Column B: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[9]

    • Injection Volume: 5 µL.

    • Detection: DAD at 251 nm (λmax for a similar cathinone)[10] or MS in positive ion mode.

    • Gradient Program:

      Time (min) % Mobile Phase B (Acetonitrile)
      0.0 10
      8.0 90
      9.0 90
      9.1 10

      | 12.0 | 10 (Equilibration) |

  • Execution and Data Analysis:

    • Install Column A and equilibrate the system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Perform three replicate injections of the working standard.

    • Record the retention time (t_R), peak area, and peak width.

    • Replace Column A with Column B and repeat the equilibration and injection sequence.

    • For each injection, calculate the USP tailing factor (or asymmetry) and the number of theoretical plates (N) to assess peak shape and column efficiency.

Comparative Data and Interpretation

The data from this experiment can be summarized for clear comparison.

Table 1: Expected Comparative Data for α-PVP Analysis

ParameterColumn A (Standard C18)Column B (Polar-Embedded C18)Expected Outcome & Rationale
Retention Time (t_R) ~5.2 min~4.9 minThe polar-embedded phase may exhibit slightly less hydrophobic retention, leading to a shorter t_R. However, this can vary based on the specific chemistry.
Peak Asymmetry (A_s) ~1.3~1.1The polar-embedded group helps to shield residual silanols, reducing their interaction with the basic analyte and resulting in a more symmetrical peak (closer to 1.0).
Theoretical Plates (N) ~8500~9500Better peak shape (less tailing) typically leads to a higher calculated column efficiency.

Interpretation of Results:

The expected results suggest that while both columns can successfully elute α-PVP, the polar-embedded C18 column (Column B) would likely provide a superior peak shape. This is a critical advantage in quantitative analysis, as it leads to more accurate and reproducible peak integration. The slight shift in retention time demonstrates the concept of "alternative selectivity," which can be crucial for resolving α-PVP from isomers or other closely related compounds in complex matrices.

Conclusion

The retention time of α-Propylaminopentiophenone on a C18 column is a multi-factorial outcome governed by the analyte's pH-dependent chemistry and its interaction with the stationary and mobile phases. The most critical parameters for controlling retention are the mobile phase pH and the concentration of the organic modifier. Furthermore, the specific characteristics of the C18 column, such as end-capping and stationary phase chemistry, play a vital role in determining not only retention but also peak shape and overall method robustness. By systematically understanding and controlling these factors, researchers can develop reliable and reproducible analytical methods for the challenging but critical task of synthetic cathinone analysis.

References

  • Cayman Chemical. α-Propylaminopentiophenone (hydrochloride) (CAS 18268-15-0).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131850106, n-Propylpentedrone.

  • Majchrzak, M., et al. (2018). Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP). Forensic Toxicology, 36(2).

  • Guedes de Pinho, G., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 27(6), 1953.

  • Al-Saffar, Y., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Scientific Reports, 14(1), 7586.

  • De Martinis, B. S., et al. (2017). Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time.

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?

  • Cayman Chemical. α-Isopropylaminopentiophenone (hydrochloride) (CAS 18268-14-9).

  • Walter, T. H., et al. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. SciSpace.

  • Esteve-Romero, J., et al. Mechanisms of retention in HPLC Part 2. SlideShare.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of α-Propylaminopentiophenone in Research Laboratories

As synthetic cathinones continue to be a focal point in forensic toxicology and neuropharmacological research, laboratory personnel must adhere to stringent operational and disposal protocols. α-Propylaminopentiophenone...

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic cathinones continue to be a focal point in forensic toxicology and neuropharmacological research, laboratory personnel must adhere to stringent operational and disposal protocols. α-Propylaminopentiophenone (commonly known as N-propylpentedrone) is a psychoactive substituted cathinone[1]. Due to its pharmacological profile and potential for abuse, it is tightly regulated.

This guide provides an authoritative, step-by-step framework for managing the lifecycle and disposal of this compound in a professional research setting, ensuring strict compliance with Drug Enforcement Administration (DEA) guidelines and environmental safety standards.

Chemical Profiling and Risk Assessment

Before implementing a disposal plan, it is critical to understand the physicochemical properties of the substance. α-Propylaminopentiophenone features propyl groups at both the alpha position of the cathinone backbone and the amine[1]. It is typically supplied as a crystalline solid (hydrochloride salt) for analytical reference[1].

Table 1: Quantitative Chemical Data for α-Propylaminopentiophenone

PropertyValueReference
IUPAC Name 1-phenyl-2-(propylamino)pentan-1-one[2]
CAS Registry Number 18268-15-0 (Hydrochloride) / 747345-91-1 (Base)[1],[2]
Molecular Formula C₁₄H₂₁NO • HCl[1]
Molecular Weight 219.32 g/mol (Base) / 255.8 g/mol (HCl salt)[1],[2]
UV/Vis Maxima (λmax) 249 nm[1]
Pharmacological Class Synthetic Cathinone (Stimulant)[1]

The Logic of Controlled Substance Disposal

In laboratory settings, the disposal of controlled substances is not merely a matter of chemical neutralization; it is a legal and logistical chain of custody. The DEA mandates that controlled substances must be rendered "non-retrievable," meaning the substance cannot be transformed back to a physical or chemical condition with abuse potential[3].

Causality in Protocol Design: Why do we explicitly forbid on-site chemical neutralization (e.g., crushing into powder and dissolving in water or bleach) for bulk inventory? Because improvised destruction methods rarely meet the DEA's "non-retrievable" standard and introduce unnecessary chemical exposure risks to laboratory staff[4]. Instead, a self-validating system relies on DEA-registered reverse distributors who possess industrial capabilities (such as high-temperature incineration) to destroy the compounds legally and safely[3],[5].

Procedural Methodologies for Disposal

The disposal workflow bifurcates based on whether the waste is "recoverable" (e.g., expired analytical standards, unused powder) or "non-recoverable" (e.g., trace residues in empty vials or syringes)[6].

Protocol A: Management of Recoverable Inventory

This protocol applies to damaged, expired, unwanted, or unusable α-propylaminopentiophenone where the compound can still be physically recovered from its container[7].

  • Segregation and Labeling: Immediately remove expired or unwanted α-propylaminopentiophenone from the active working inventory. Label the containers clearly (e.g., "Expired - Do Not Use - For Disposal") to prevent accidental use in experiments[6].

  • Secure Storage: The segregated material must remain within the laboratory's DEA-approved locked safe or lockbox. Breakage or expiration does not constitute a "loss"; the registrant maintains legal possession and liability[5].

  • Reverse Distributor Coordination: Contact an authorized, DEA-registered reverse distributor (or your institution's Environmental Health & Safety department) to schedule a pickup[6]. Do not attempt to transport the material yourself.

  • Documentation and Chain of Custody: Upon transfer, the reverse distributor will provide chain-of-custody documentation. When the destruction is complete, DEA Form 41 (Registrant Record of Controlled Substances Destroyed) must be signed by witnesses and retained on file by the registrant for a minimum of two years[7].

Protocol B: Wasting of Non-Recoverable Contents

This protocol applies to residual amounts of waste that may remain in used (empty) syringes or vials after the administration or analytical use of the substance[6].

  • Verification of Non-Recoverability: Confirm that the residual amount in the vial or syringe cannot be practically drawn out or recovered[6].

  • Witnessed Wasting: The wasting procedure must be performed by the registrant (or an authorized agent) and explicitly witnessed by a second authorized employee[3]. Unacceptable disposal methods for trace amounts include wasting into animals, laboratory sinks, or cat litter[6].

  • Logbook Reconciliation: The disposal of non-recoverable waste does not require a separate transfer form but must be recorded in the laboratory's controlled substance usage log, zeroing out the container's balance[6]. Both the handler and the witness must sign or initial the log entry to validate the destruction[3].

  • Physical Disposal: Discard the empty, zero-balance container into an appropriate, compliant biohazard sharps container[6].

Visualizing the Operational Workflow

The following diagram maps the decision matrix and logistical steps required to maintain compliance during the disposal of α-propylaminopentiophenone.

G Start Identify α-Propylaminopentiophenone Waste Decision Is the waste recoverable (e.g., unused powder/solution)? Start->Decision Recoverable Recoverable Waste Decision->Recoverable Yes NonRecoverable Non-Recoverable Waste (Trace amounts/Empty vials) Decision->NonRecoverable No Segregate Segregate & Store in DEA-Approved Safe Recoverable->Segregate Witness Two Authorized Personnel Witness Wasting NonRecoverable->Witness RevDist Contact DEA-Registered Reverse Distributor Segregate->RevDist Form41 Complete DEA Form 41 (and Form 222 if applicable) RevDist->Form41 Transfer Transfer Custody for Incineration Form41->Transfer Log Record in Controlled Substance Usage Log Witness->Log Dispose Dispose Container in Sharps/Biohazard Log->Dispose

Fig 1. Decision matrix and operational workflow for controlled substance disposal.

References

  • Daniels Health. "How To Safely Dispose of Controlled Substances." Daniels Health Knowledge Center, 2024.[Link]

  • Indiana University Environmental Health & Safety. "Disposal of Controlled Substances." Protect IU, 2024.[Link]

  • University of North Texas Health Science Center. "FAQ - Managing Controlled Substances in Research." UNT Health Science Center, 2024.[Link]

  • Stanford Environmental Health & Safety. "Controlled Substance Disposal." Stanford University, 2019.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131850106, n-Propylpentedrone." PubChem, 2024.[Link]

Sources

Handling

Personal protective equipment for handling alpha-Propylaminopentiophenone

Topic: Personal protective equipment for handling alpha-Propylaminopentiophenone Audience: Researchers, scientists, and drug development professionals.[1] Author Persona: Senior Application Scientist. [1] Executive Safet...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling alpha-Propylaminopentiophenone Audience: Researchers, scientists, and drug development professionals.[1] Author Persona: Senior Application Scientist.

[1]

Executive Safety Directive

Status: High-Potency Synthetic Cathinone (Analog) Default Biosafety Level: BSL-2 (Chemical Equivalent: OEB-4) Immediate Action: Treat as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

The "Unknown" Hazard Principle: Alpha-Propylaminopentiophenone (N-Propylpentedrone) lacks a comprehensive toxicological dataset.[1][2] In the absence of a specific Occupational Exposure Limit (OEL), you must operate under the Precautionary Principle . Do not rely on standard "white powder" protocols.[1] Structural similarity to MDPV and alpha-PVP implies high potency, potential for aerosolized neurotoxicity, and rapid mucosal absorption.

Risk Assessment & Hazard Profiling

Before selecting PPE, we must define the enemy.[1] The danger of alpha-Propylaminopentiophenone lies not just in its chemistry, but in its physical handling properties (electrostatic powder).[1]

Hazard CategorySpecific RiskMechanism of Action
Acute Toxicity High (Inferred)Sympathomimetic toxidrome (tachycardia, agitation, hypertension).[1] Fatalities reported in recreational use [1].[1]
Physical State AerosolizationFine crystalline powders easily become airborne during weighing/transfer, bypassing standard surgical masks.[1]
Route of Entry Mucosal & DermalHighly lipophilic; rapid absorption through mucous membranes (eyes, nose) and potential transdermal bioaccumulation.[1]
Chemical Stability StablePersists on surfaces if not chemically deactivated.[1]
The PPE Ensemble: A Tiered Approach

We do not use a "one size fits all" approach.[1] PPE is selected based on the energy imparted to the substance (e.g., weighing = high energy/high risk; storage = low energy).

Tier 1: Storage & Closed-Container Transport

For moving sealed vials from inventory to the lab.

  • Gloves: Single pair, Nitrile (Minimum 0.11 mm thickness).[1]

  • Body: Standard Lab Coat (Cotton/Polyester blend).[1]

  • Eyes: Safety Glasses with side shields.[1][3]

Tier 2: Active Manipulation (Weighing, Solubilization)

MANDATORY for any open-vial work.[1]

ComponentSpecificationScientific Rationale
Primary Gloves Nitrile (Accelerator-Free) Inner layer.[1] Protects against chemical permeation.[1][3][4][5]
Secondary Gloves Nitrile (Long Cuff) Outer layer.[1] Colored differently (e.g., Blue over White) to serve as a breach indicator .[1]
Respiratory PAPR or N100/P100 If outside a Glove Box.[1] N95 filters 95% of 0.3-micron particles; HPAPI powders require 99.97% efficiency (HEPA).[1]
Body Protection Tyvek® Lab Coat/Sleeves Disposable, non-porous material.[1] Prevents powder entrapment in fabric fibers (which happens with cotton).[1]
Eye Protection Chemical Goggles Tightly sealed.[1][6] Safety glasses allow aerosol entry from the sides.[1]
Engineering Controls: The Primary Defense

PPE is the last line of defense. Your primary defense is containment.

  • Balance Enclosure: All weighing of alpha-Propylaminopentiophenone powder must occur inside a Class I Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Static charge causes powder "fly-out," which is the #1 cause of researcher exposure.[1]

Operational Workflow: The "Safe-Path" Protocol

This protocol minimizes the "Zone of Contamination."[1]

Step 1: Donning (The Setup)
  • Inspect fume hood flow monitor.[1]

  • Don inner gloves (tucked under lab coat cuffs).[1]

  • Don Tyvek sleeves (over lab coat).[1]

  • Don outer gloves (over Tyvek sleeves).[1] This creates a shingle effect, shedding powder away from the skin.

Step 2: Handling (The Interaction)
  • Place a plastic tray (secondary containment) inside the hood.[1] All work happens in this tray.

  • Pre-wet a paper towel with 10% bleach and place it in the corner of the tray (for immediate wipe-down of tools).

  • Open vial.[1] Weigh. Close vial immediately.

  • Solubilize immediately: Once in solution, the aerosol risk drops to near zero.[1]

Step 3: Doffing (The Critical Exit)

Most exposures occur here due to cross-contamination.

  • Wipe outer gloves with the bleach-dampened towel.[1]

  • Remove outer gloves inside the hood.[1] Do not snap them. Peel slowly inside-out.[1]

  • Dispose of outer gloves into the solid waste container inside the hood.[1]

  • Remove hands from hood.[1] Remove eyewear and wash them.[1][7]

  • Remove inner gloves and wash hands immediately with soap and cool water (warm water opens pores).[1]

Visualizing the Safety Logic
Diagram 1: Risk-Based Decision Matrix

This logic tree determines your containment requirements based on the state of the chemical.[1]

RiskMatrix Start Alpha-Propylaminopentiophenone Handling Task State Physical State? Start->State Powder Dry Powder (High Risk) State->Powder Weighing/Transfer Solution Liquid Solution (Moderate Risk) State->Solution Pipetting/Dilution Iso REQUIRED: Fume Hood or Glove Box Powder->Iso Bench Standard Fume Hood Acceptable Solution->Bench PPE_High PPE TIER 2: Double Nitrile + Tyvek + N100/PAPR Iso->PPE_High PPE_Std PPE TIER 1: Single Nitrile + Lab Coat + Goggles Bench->PPE_Std

Caption: Decision matrix for selecting Engineering Controls and PPE based on the physical state of the compound.

Diagram 2: The "Cradle-to-Grave" Workflow

A self-validating loop ensuring no active compound leaves the containment zone.[1]

Workflow Inventory 1. Inventory Retrieval (Sealed Vial) Donning 2. Donning PPE (Double Glove/Sleeve) Inventory->Donning Hood 3. Fume Hood Ops (Weighing in Tray) Donning->Hood Solubilization 4. Solubilization (De-risking) Hood->Solubilization Goal State Decon 5. Decontamination (Bleach Wipe of Tools) Hood->Decon Spills Solubilization->Decon Doffing 6. Doffing (Outer Gloves stay in Hood) Decon->Doffing Exit 7. Exit & Wash Doffing->Exit

Caption: Step-by-step operational workflow emphasizing containment during the high-risk weighing phase.

Deactivation & Disposal

Never dispose of active cathinones in the sink.[1]

  • Chemical Deactivation: Synthetic cathinones are susceptible to oxidation.[1]

    • Protocol: Treat waste powder or solution with 10% Sodium Hypochlorite (Bleach) or a strong oxidizing agent (e.g., Fenton’s reagent) for 30 minutes.[1] This cleaves the molecule, reducing biological activity [2].[1]

  • Solid Waste: Absorb liquids into vermiculite.[1] Place in a sealed hazardous waste container labeled "P-List Equivalent" or "Synthetic Cathinone Waste."

  • Destruction: Final disposal must be via high-temperature incineration at a licensed facility.[1]

References
  • Majchrzak, M., Celiński, R., Kowalska, T., & Sajewicz, M. (2018).[1][8] Fatal case of poisoning with a new cathinone derivative: α-propylaminopentiophenone (N-PP).[1][8] Forensic Toxicology, 36(2), 525–533.[1][8] [Link]

  • Occupational Safety and Health Administration (OSHA).[1][9] (2016).[1][10] Controlling Occupational Exposure to Hazardous Drugs. [Link][1]

  • Centers for Disease Control and Prevention (CDC).[1] (2016).[1][10] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]

Sources

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